molecular formula C8H4ClIN2 B1321490 4-Chloro-7-iodoquinazoline CAS No. 202197-78-2

4-Chloro-7-iodoquinazoline

Cat. No.: B1321490
CAS No.: 202197-78-2
M. Wt: 290.49 g/mol
InChI Key: WSSATKKSEZSYAN-UHFFFAOYSA-N
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Description

4-Chloro-7-iodoquinazoline is a high-value, multifunctional chemical intermediate designed for advanced organic synthesis and drug discovery research. This compound features a quinazoline core, a privileged scaffold in medicinal chemistry known for yielding biologically active molecules . The distinct halogen atoms at the 4 and 7 positions create reactive sites for sequential cross-coupling and nucleophilic substitution reactions, enabling researchers to efficiently construct complex molecular architectures. Key Research Applications: Pharmaceutical Intermediate: Serves as a critical building block in the synthesis of novel therapeutic agents. Quinazoline derivatives are extensively investigated for their potent biological activities, including anticancer and antimicrobial properties . The structure serves as a key precursor for developing compounds that inhibit essential enzymes like thymidylate synthase (hTS) and thymidine kinase (hTK), which are promising targets in oncology research . Organic Synthesis Intermediate: The chlorine and iodine substituents allow for selective, step-wise functionalization via metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) and nucleophilic aromatic substitution, making it a versatile starting material for creating diverse chemical libraries . Research Value: The strategic halogen placement on the quinazoline ring allows for rational drug design. Structure-activity relationship (SAR) studies indicate that substitutions at these positions are crucial for optimizing pharmacological activity and selectivity . Incorporating this intermediate into research workflows can accelerate the development of new lead compounds targeting various diseases. Handling and Compliance: This product is labeled and sold as "For Research Use Only" (RUO). It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all applicable laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-iodoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSATKKSEZSYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619235
Record name 4-Chloro-7-iodoquinazoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202197-78-2
Record name 4-Chloro-7-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-7-iodoquinazoline: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Dihalogenated Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The quinazoline core is a prime example, forming the basis of numerous approved drugs, particularly in oncology.[1] 4-Chloro-7-iodoquinazoline, a dihalogenated derivative of this scaffold, represents a particularly versatile and powerful building block for the synthesis of complex therapeutic agents. Its strategic placement of two different halogen atoms—a chlorine at the 4-position and an iodine at the 7-position—allows for selective and sequential chemical modifications, providing a robust platform for the construction of diverse molecular libraries and the optimization of drug candidates.[1] This guide offers a comprehensive technical overview of 4-Chloro-7-iodoquinazoline, from its fundamental properties and synthesis to its critical applications in drug discovery, with a focus on the underlying chemical principles that make it an invaluable tool for researchers.

Core Properties and Identification

A thorough understanding of the physicochemical properties of 4-Chloro-7-iodoquinazoline is essential for its effective use in synthesis and research.

PropertyValueSource
CAS Number 202197-78-2[1][2]
Molecular Formula C₈H₄ClIN₂[2]
Molecular Weight 290.49 g/mol [1]
IUPAC Name 4-chloro-7-iodoquinazoline[2]
InChI Key WSSATKKSEZSYAN-UHFFFAOYSA-N[1][2]

The Synthetic Pathway: From Anthranilic Acid to a Key Intermediate

The synthesis of 4-Chloro-7-iodoquinazoline is a multi-step process that begins with a suitably substituted anthranilic acid. The general strategy involves the formation of the quinazolinone ring system, followed by chlorination to introduce the reactive chloro group at the 4-position.

Conceptual Synthetic Workflow

Synthesis_Workflow A 2-Amino-4-iodobenzoic Acid B 7-Iodoquinazolin-4(3H)-one A->B Cyclization (e.g., Formamide) C 4-Chloro-7-iodoquinazoline B->C Chlorination (e.g., SOCl₂, POCl₃)

Caption: Synthetic route to 4-Chloro-7-iodoquinazoline.

Detailed Experimental Protocol: Synthesis of 4-Chloro-7-iodoquinazoline

This protocol is a representative synthesis adapted from established methodologies.[1]

Step 1: Cyclization to 7-Iodoquinazolin-4(3H)-one

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-iodobenzoic acid and an excess of formamide.

  • Heat the mixture to reflux (typically 160-180 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, which should result in the precipitation of the product.

  • Pour the mixture into cold water and stir to fully precipitate the solid.

  • Collect the crude 7-iodoquinazolin-4(3H)-one by filtration, wash with water, and dry under vacuum.

Step 2: Chlorination to 4-Chloro-7-iodoquinazoline

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dried 7-iodoquinazolin-4(3H)-one.

  • Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[3] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[1]

  • Heat the mixture to reflux and maintain for 2-4 hours, again monitoring by TLC.

  • After the reaction is complete, carefully remove the excess chlorinating agent under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) until the product precipitates.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 4-Chloro-7-iodoquinazoline.

Reactivity and Strategic Application in Medicinal Chemistry

The synthetic utility of 4-Chloro-7-iodoquinazoline lies in the differential reactivity of its two halogen substituents. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the iodine atom at the 7-position is more amenable to metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.[1] This orthogonality allows for a programmed, site-selective functionalization of the quinazoline scaffold.

Hierarchical Functionalization Strategy

Functionalization_Strategy Start 4-Chloro-7-iodoquinazoline Path1 Nucleophilic Aromatic Substitution (SNAr) at C4 Start->Path1 Path2 Metal-Catalyzed Cross-Coupling at C7 Start->Path2 Intermediate1 4-Substituted-7-iodoquinazoline Path1->Intermediate1 FinalProduct 4,7-Disubstituted Quinazoline Intermediate2 4-Chloro-7-substituted-quinazoline Path2->Intermediate2 Intermediate1->Path2 Cross-Coupling Intermediate2->Path1 SNAr

Caption: Orthogonal reactivity of 4-Chloro-7-iodoquinazoline.

This selective functionalization is a cornerstone in the synthesis of numerous kinase inhibitors. For instance, in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor Erlotinib , the 4-chloro group is displaced by 3-ethynylaniline.[4][5][6] Similarly, in the synthesis of Lapatinib , another tyrosine kinase inhibitor, the 4-chloro-6-iodoquinazoline analogue is a key intermediate where the 4-position undergoes nucleophilic substitution.[7][8][9]

Representative Application: Synthesis of an Erlotinib Analogue Precursor

This protocol demonstrates the nucleophilic aromatic substitution at the 4-position.

  • Dissolve 4-Chloro-7-iodoquinazoline in a suitable solvent, such as isopropanol or methanol.[4][10]

  • Add an equimolar amount of the desired aniline derivative (e.g., 3-aminophenylacetylene for Erlotinib synthesis).

  • The reaction can be carried out under acidic conditions or in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[10]

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature or in an ice bath to induce crystallization of the product.

  • Collect the product by filtration, wash with cold solvent, and dry to obtain the 4-anilino-7-iodoquinazoline derivative.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the four protons on the quinazoline ring system. The chemical shifts and coupling patterns would be characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display eight signals for the eight carbon atoms in the molecule. The carbons attached to the halogens (C4, C7) and the nitrogens would have characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight (290.49 g/mol ). The isotopic pattern of the molecular ion would be characteristic of the presence of one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the quinazoline ring system, as well as C-H stretching and bending vibrations.[12]

Safety and Handling

As a reactive chemical intermediate, 4-Chloro-7-iodoquinazoline requires careful handling in a laboratory setting.

  • Hazard Statements: Based on analogous compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2][13]

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]

    • Avoid inhalation of dust and contact with skin and eyes.[14]

    • Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents and moisture.

Conclusion

4-Chloro-7-iodoquinazoline is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in modern drug discovery. Its unique dihalogenated structure provides a predictable and versatile platform for the synthesis of complex, biologically active molecules. The ability to perform selective, orthogonal functionalization at the C4 and C7 positions has made it an indispensable tool in the development of targeted therapies, particularly in the field of oncology. For researchers and scientists in drug development, a thorough understanding of the synthesis, reactivity, and handling of this key building block is paramount to unlocking its full potential in the creation of next-generation therapeutics.

References

  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole . Frontiers in Chemistry. [Link]

  • PREPARATION OF ERLOTINIB HYDROCHLORIDE . VNU University of Science. [Link]

  • Modified Synthesis of Erlotinib Hydrochloride - PMC - NIH . National Institutes of Health. [Link]

  • Assessing a sustainable manufacturing route to lapatinib . Royal Society of Chemistry. [Link]

  • Practical synthesis of lapatinib . Journal of China Pharmaceutical University. [Link]

  • material safety data sheet - Capot Chemical . Capot Chemical. [Link]

  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC - NIH . National Institutes of Health. [Link]

  • Erlotinib Hydrochloride - New Drug Approvals . New Drug Approvals. [Link]

  • EP2468745A1 - Process for the preparation of lapatinib and the salts thereof - Google Patents.
  • CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents.
  • 7-Chloro-4-iodoquinoline | C9H5ClIN | CID 11185369 - PubChem - NIH . National Institutes of Health. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH . National Institutes of Health. [Link]

  • 4,7-Dichloroquinazoline | C8H4Cl2N2 | CID 241881 - PubChem . National Institutes of Health. [Link]

  • 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem . National Institutes of Health. [Link]

  • Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - NIH . National Institutes of Health. [Link]

  • (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate - ResearchGate . ResearchGate. [Link]

  • 4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem . National Institutes of Health. [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry . University of Wisconsin-Madison. [Link]

  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents.
  • Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube . YouTube. [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 - YouTube . YouTube. [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate . ResearchGate. [Link]

  • Spectroscopy Problems - Organic Chemistry at CU Boulder . University of Colorado Boulder. [Link]

Sources

An In-depth Technical Guide to 4-Chloro-7-iodoquinazoline: A Keystone Intermediate for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active molecules.[1] Its unique heterocyclic structure has proven to be a versatile template for the design of potent and selective inhibitors of various enzymes, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Within the diverse landscape of quinazoline-based compounds, 4-Chloro-7-iodoquinazoline stands out as a critical and highly versatile intermediate for the synthesis of targeted therapies.[1] This guide provides a comprehensive overview of its physical properties, synthesis, and key applications, with a focus on enabling researchers to leverage its unique reactivity in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physical properties of 4-Chloro-7-iodoquinazoline is essential for its effective use in synthesis and process development. While specific experimental data for this compound is not extensively published, we can infer its properties based on closely related analogues and general chemical principles.

PropertyValue/DescriptionSource/Analogy
Molecular Formula C₈H₄ClIN₂Calculated
Molecular Weight 290.49 g/mol [Calculated]
CAS Number 202197-78-2[Vendor Information]
Appearance Expected to be a solid, likely off-white to yellow crystalline powder.Analogy with similar quinazoline derivatives.
Melting Point While not explicitly reported for this compound, related structures such as 7-chloro-2-phenylquinazolin-4(3H)-one have a melting point in the range of 284.1-286.3 °C.[1] The melting point of 4-Chloro-7-iodoquinazoline is anticipated to be in a similar high range due to its rigid, planar structure.[1]
Solubility Expected to be poorly soluble in water but soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane and chloroform.General solubility of heterocyclic compounds.
Stability Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents.General chemical stability.

Spectroscopic Characterization (Reference Data)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the protons on the quinazoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and iodo substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the quinazoline core. The carbons attached to the halogens (C4 and C7) will exhibit characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 290.49 g/mol , along with a characteristic isotopic pattern for the presence of one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as C-Cl and C-I stretching frequencies.

The Cornerstone of Synthesis: Preparation of 4-Chloro-7-iodoquinazoline

The synthesis of 4-Chloro-7-iodoquinazoline is a critical process that lays the foundation for its use in more complex molecular architectures. The most common route involves the chlorination of a quinazolinone precursor.

Experimental Protocol: Synthesis of 4-Chloro-7-iodoquinazoline

This protocol describes a typical two-step synthesis starting from 2-amino-4-iodobenzoic acid.

Step 1: Synthesis of 7-Iodo-3H-quinazolin-4-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-iodobenzoic acid (1 equivalent) and formamide (excess, e.g., 10-20 equivalents).

  • Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water to the flask to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Drying: Dry the resulting solid in a vacuum oven to obtain 7-iodo-3H-quinazolin-4-one.

Step 2: Chlorination to 4-Chloro-7-iodoquinazoline

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), suspend 7-iodo-3H-quinazolin-4-one (1 equivalent) in phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents).

  • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heating: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The solid should dissolve as the reaction progresses.

  • Removal of Excess Reagent: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Work-up: Cautiously pour the residue onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Neutralization: Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

  • Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-7-iodoquinazoline.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

The Power of Differential Reactivity: A Gateway to Diverse Scaffolds

The synthetic utility of 4-Chloro-7-iodoquinazoline lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond at the 7-position is significantly more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the carbon-chlorine bond at the 4-position. This allows for selective functionalization at the C7 position while leaving the C4 chloro group intact for subsequent nucleophilic aromatic substitution reactions.[1]

Diagram: Orthogonal Reactivity of 4-Chloro-7-iodoquinazoline

G A 4-Chloro-7-iodoquinazoline B Suzuki or Sonogashira Coupling (Pd catalyst) A->B Selective C-I activation C 4-Chloro-7-aryl/alkynyl-quinazoline B->C D Nucleophilic Aromatic Substitution (e.g., with an amine) C->D C-Cl activation E 4-Amino-7-aryl/alkynyl-quinazoline (e.g., Kinase Inhibitor Core) D->E

Caption: Sequential functionalization of 4-Chloro-7-iodoquinazoline.

Experimental Protocol: Suzuki Cross-Coupling at the C7 Position

This protocol provides a general procedure for the Suzuki coupling of an arylboronic acid to the 7-position of 4-Chloro-7-iodoquinazoline.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-Chloro-7-iodoquinazoline (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.02-0.05 equivalents), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, toluene, or DMF, and water (e.g., 4:1 ratio).

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC.

  • Work-up: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the 4-chloro-7-arylquinazoline.

Experimental Protocol: Nucleophilic Aromatic Substitution at the C4 Position

Following the functionalization at the C7 position, the chloro group at C4 can be displaced by a nucleophile, commonly an amine, to complete the synthesis of the target molecule.

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve the 4-chloro-7-arylquinazoline (1 equivalent) and the desired amine (1.1-2 equivalents) in a suitable solvent such as isopropanol, n-butanol, or DMF.

  • Base (Optional): For less nucleophilic amines, a non-nucleophilic base like diisopropylethylamine (DIPEA) may be added to scavenge the HCl generated.

  • Heating: Heat the reaction mixture to 80-120 °C for 6-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the final 4-amino-7-arylquinazoline derivative.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

4-Chloro-7-iodoquinazoline is a key building block in the synthesis of numerous kinase inhibitors. The 4-anilinoquinazoline moiety is a well-established pharmacophore that binds to the ATP-binding site of many kinases. The substituent at the 7-position often provides additional interactions with the enzyme, enhancing potency and selectivity. A prominent example is the synthesis of Lapatinib, a dual tyrosine kinase inhibitor of both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[2]

Diagram: Retrosynthetic Analysis of a Generic Kinase Inhibitor

G A Target Kinase Inhibitor (4-Anilino-7-aryl-quinazoline) B 4-Chloro-7-aryl-quinazoline A->B Nucleophilic Aromatic Substitution C Substituted Aniline A->C D 4-Chloro-7-iodoquinazoline B->D Suzuki Coupling E Arylboronic Acid B->E

Caption: Retrosynthetic approach to kinase inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloro-7-iodoquinazoline. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profiles of analogous compounds such as 4-chloro-7-nitroquinazoline and 4-chloroquinazoline provide valuable guidance.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[3]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[3]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[3]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-Chloro-7-iodoquinazoline is a high-value intermediate that offers a strategic and efficient pathway to a diverse range of complex heterocyclic compounds. Its key advantage lies in the orthogonal reactivity of its two halogen atoms, enabling selective and sequential functionalization. This unique property has cemented its role as a cornerstone in the synthesis of numerous kinase inhibitors and other medicinally relevant molecules. For researchers and scientists in the field of drug discovery, a comprehensive understanding of the properties and reactivity of 4-Chloro-7-iodoquinazoline is paramount for the successful design and execution of innovative synthetic strategies.

References

  • Royal Society of Chemistry. Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering. 2022. [Link]

  • Capot Chemical. material safety data sheet. 2025. [Link]

Sources

The Strategic Blueprint of a Privileged Scaffold: A Technical Guide to 4-Chloro-7-iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the quest for novel therapeutic agents is a complex endeavor, balancing the demands of synthetic accessibility with the stringent requirements of biological efficacy and selectivity. Within the vast landscape of heterocyclic chemistry, the quinazoline core stands out as a "privileged scaffold," a recurring structural motif in a multitude of biologically active molecules.[1] This guide provides an in-depth technical exploration of a particularly versatile and powerful building block: 4-Chloro-7-iodoquinazoline. We will dissect its chemical architecture, explore its synthesis, and illuminate its strategic application in the construction of complex molecular entities, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility.

The Molecular Architecture: A Tale of Two Halogens

At its core, 4-Chloro-7-iodoquinazoline is a bicyclic aromatic heterocycle. Its strategic value, however, lies in the distinct electronic and steric properties conferred by the two halogen substituents at positions 4 and 7. This unique arrangement provides two orthogonal reactive handles for sequential and site-selective functionalization.

PropertyValueSource
CAS Number 202197-78-2[1]
Molecular Formula C₈H₄ClIN₂
Molecular Weight 290.49 g/mol [1]
IUPAC Name 4-chloro-7-iodoquinazoline
InChI Key WSSATKKSEZSYAN-UHFFFAOYSA-N[1]

The chlorine atom at the 4-position, attached to a pyrimidine ring, is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is pivotal for introducing a wide array of amine-containing fragments, a common strategy in the development of kinase inhibitors.[2][3] Conversely, the iodine atom at the 7-position on the benzene ring is an ideal participant in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[1][4] The differential reactivity—the greater lability of the C-I bond compared to the C-Cl bond under typical palladium-catalyzed conditions—is the cornerstone of its synthetic utility, allowing for a programmed, stepwise elaboration of the quinazoline core.[1]

Caption: Chemical structure and reactivity sites of 4-Chloro-7-iodoquinazoline.

Synthesis and Purification: Forging the Key Intermediate

The construction of 4-Chloro-7-iodoquinazoline is a well-established, multi-step process that begins with a readily available starting material, 2-amino-4-iodobenzoic acid. The synthetic pathway is logical and robust, designed to first build the heterocyclic core and then install the reactive chloro group.

Step 1: Cyclization to 7-iodoquinazolin-4(3H)-one

The initial and crucial step is the formation of the quinazolinone ring. This is typically achieved through the condensation of 2-amino-4-iodobenzoic acid with a formylating agent.

Protocol: Synthesis of 7-iodoquinazolin-4(3H)-one

  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-iodobenzoic acid (1 equivalent) and formamide (excess, serving as both reagent and solvent).

  • Reaction: Heat the mixture to 140-160 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • Purification: The crude solid is collected by filtration, washed with water, and dried to yield 7-iodoquinazolin-4(3H)-one, which is often of sufficient purity for the next step.[1]

Causality: Formamide serves as an efficient source of the one-carbon unit required to close the pyrimidine ring. The high temperature is necessary to drive the condensation and subsequent cyclization/dehydration.

Step 2: Chlorination to 4-Chloro-7-iodoquinazoline

The second step involves the conversion of the 4-oxo group of the quinazolinone to the 4-chloro substituent. This is a critical transformation that activates the molecule for subsequent nucleophilic substitution.

Protocol: Synthesis of 4-Chloro-7-iodoquinazoline

  • Reagents & Setup: To a flask containing 7-iodoquinazolin-4(3H)-one (1 equivalent), add an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.[1]

  • Reaction: The mixture is heated to reflux until the reaction is complete (monitored by TLC).

  • Work-up: The excess chlorinating agent is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water or a basic solution (e.g., saturated sodium bicarbonate) to precipitate the product.

  • Purification: The crude 4-Chloro-7-iodoquinazoline is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

Causality: Potent chlorinating agents like POCl₃ or SOCl₂ are required to convert the relatively unreactive amide-like hydroxyl group of the quinazolinone into the highly reactive chloro group. The catalytic DMF forms a Vilsmeier-Haack type reagent in situ, which is the active species that facilitates the chlorination.

G start 2-Amino-4-iodobenzoic Acid intermediate 7-iodoquinazolin-4(3H)-one start->intermediate Formamide, Δ product 4-Chloro-7-iodoquinazoline intermediate->product POCl₃ or SOCl₂, Δ (cat. DMF)

Caption: Synthetic workflow for 4-Chloro-7-iodoquinazoline.

Strategic Functionalization: A Platform for Diversity

The true power of 4-Chloro-7-iodoquinazoline is realized in its application as a scaffold for building molecular diversity. The differential reactivity of the two C-X bonds allows for a predictable and controlled sequence of reactions.

Palladium-Catalyzed Cross-Coupling at C7

Typically, the first functionalization step targets the more reactive C-I bond. The Suzuki-Miyaura coupling is a widely employed method for forming C-C bonds, allowing for the introduction of various aryl or heteroaryl groups at the 7-position.[1][5]

Exemplary Protocol: Suzuki-Miyaura Coupling

  • Reagents & Setup: In a reaction vessel, combine 4-Chloro-7-iodoquinazoline (1 equivalent), an arylboronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Solvent: A suitable solvent system, such as a mixture of dioxane and water or DMF, is used.

  • Reaction: The mixture is degassed and heated under an inert atmosphere (e.g., Argon or Nitrogen) until the starting material is consumed.

  • Work-up & Purification: The reaction is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Causality: The catalytic cycle of the Suzuki reaction involves the oxidative addition of the palladium(0) catalyst to the C-I bond, which is energetically more favorable than addition to the C-Cl bond.[6][7] This ensures high regioselectivity for the C7 position.

Nucleophilic Aromatic Substitution at C4

Following the modification at C7, the C4-chloro group can be displaced by a nucleophile. In drug discovery, this is frequently an amine, leading to the formation of 4-anilinoquinazoline derivatives, a key pharmacophore in many EGFR inhibitors like Gefitinib and Erlotinib.[2][3]

Exemplary Protocol: Nucleophilic Amination

  • Reagents & Setup: The 7-substituted-4-chloroquinazoline (1 equivalent) is dissolved in a polar solvent such as isopropanol or 2-ethoxyethanol. The desired amine (1-1.2 equivalents) is added, often with a catalytic amount of acid (e.g., HCl) or as a hydrochloride salt.

  • Reaction: The mixture is heated to reflux. Reaction progress is monitored by TLC or LC-MS.

  • Work-up & Purification: Upon completion, the reaction is cooled, and the product often precipitates. It can be collected by filtration or isolated after solvent removal and purified by recrystallization or chromatography.

Causality: The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic attack. Heating provides the necessary activation energy for the substitution to occur at a practical rate. Microwave irradiation can also be employed to accelerate these reactions.[2]

G cluster_step1 Step 1: C7 Functionalization cluster_step2 Step 2: C4 Functionalization start 4-Chloro-7-iodoquinazoline intermediate 4-Chloro-7-arylquinazoline start->intermediate Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) product 4-Anilino-7-arylquinazoline (Disubstituted Product) intermediate->product SNAr Reaction (Amine, Solvent, Δ)

Sources

An In-depth Technical Guide to the Synthesis of 4-Chloro-7-iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to 4-chloro-7-iodoquinazoline, a key building block in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure, and its halogenated derivatives serve as versatile intermediates for the synthesis of a wide range of biologically active compounds.[1] This document details the chemical principles, reaction mechanisms, and practical laboratory procedures for the synthesis of 4-chloro-7-iodoquinazoline, with a focus on providing actionable insights for researchers in the field.

Introduction

The quinazoline ring system is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of halogen atoms on the quinazoline core offers reactive handles for further molecular elaboration through various cross-coupling and nucleophilic substitution reactions. 4-Chloro-7-iodoquinazoline, in particular, presents two distinct reactive sites: the highly reactive C-I bond, amenable to a range of cross-coupling reactions, and the C-Cl bond, which can readily undergo nucleophilic displacement. This differential reactivity allows for a stepwise and controlled functionalization of the quinazoline scaffold, making it a valuable precursor in the synthesis of complex molecules and compound libraries for drug discovery programs.[1]

This guide will focus on a robust and widely applicable two-step synthesis of 4-chloro-7-iodoquinazoline, commencing from the readily accessible starting material, 2-amino-4-iodobenzoic acid.

Retrosynthetic Analysis

A retrosynthetic analysis of 4-chloro-7-iodoquinazoline reveals a logical disconnection strategy. The 4-chloro group can be installed via a chlorination reaction of the corresponding 4-hydroxyquinazoline (which exists predominantly in its tautomeric form, quinazolin-4(3H)-one). This leads to the key intermediate, 7-iodoquinazolin-4(3H)-one. The quinazolinone ring can then be disconnected via a cyclization reaction of 2-amino-4-iodobenzoic acid with a suitable one-carbon source, such as formamide.

Retrosynthesis 4-Chloro-7-iodoquinazoline 4-Chloro-7-iodoquinazoline 7-Iodoquinazolin-4(3H)-one 7-Iodoquinazolin-4(3H)-one 4-Chloro-7-iodoquinazoline->7-Iodoquinazolin-4(3H)-one Chlorination 2-Amino-4-iodobenzoic Acid 2-Amino-4-iodobenzoic Acid 7-Iodoquinazolin-4(3H)-one->2-Amino-4-iodobenzoic Acid Cyclization (Niementowski Synthesis) Formamide Formamide 7-Iodoquinazolin-4(3H)-one->Formamide C1 Source

Caption: Retrosynthetic analysis of 4-chloro-7-iodoquinazoline.

Synthesis Pathway

The synthesis of 4-chloro-7-iodoquinazoline is efficiently achieved through a two-step process:

  • Step 1: Niementowski Quinazoline Synthesis of 7-iodoquinazolin-4(3H)-one from 2-amino-4-iodobenzoic acid and formamide.

  • Step 2: Chlorination of 7-iodoquinazolin-4(3H)-one to yield the final product, 4-chloro-7-iodoquinazoline.

Synthesis_Workflow A 2-Amino-4-iodobenzoic Acid C 7-Iodoquinazolin-4(3H)-one A->C Niementowski Synthesis (Cyclization) B Formamide B->C E 4-Chloro-7-iodoquinazoline C->E Chlorination D SOCl₂ or POCl₃ D->E

Caption: Overall synthetic workflow for 4-chloro-7-iodoquinazoline.

Part 1: Synthesis of the Starting Material: 2-Amino-4-iodobenzoic Acid

While 2-amino-4-iodobenzoic acid is commercially available, its synthesis from more common starting materials can be a cost-effective alternative for large-scale preparations. A common method involves the direct iodination of anthranilic acid.

Reaction Scheme:

Experimental Protocol: Iodination of Anthranilic Acid

  • Materials:

    • Anthranilic acid

    • Molecular iodine (I₂)

    • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

    • Acetic acid

    • Water

  • Procedure:

    • In a suitable reaction vessel, dissolve anthranilic acid in acetic acid.

    • Add molecular iodine to the solution.

    • Slowly add hydrogen peroxide dropwise to the stirred mixture.

    • The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 50°C) for several hours.

    • Upon completion, the reaction mixture is poured into water to precipitate the product.

    • The solid is collected by filtration, washed with water, and dried to afford 2-amino-4-iodobenzoic acid.

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid is a suitable solvent for both anthranilic acid and iodine, and it facilitates the electrophilic iodination of the aromatic ring.

  • Hydrogen Peroxide as Oxidant: Hydrogen peroxide is used to oxidize molecular iodine (I₂) to a more electrophilic iodine species (e.g., I⁺), which is necessary for the electrophilic aromatic substitution to occur.

Part 2: Step-by-Step Synthesis of 4-Chloro-7-iodoquinazoline

This reaction is a classic example of the Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid with an amide.[2]

Reaction Mechanism:

The reaction proceeds through an initial acylation of the amino group of 2-amino-4-iodobenzoic acid by formamide to form an N-formyl intermediate. This is followed by an intramolecular cyclization and dehydration to yield the quinazolinone ring system.

Niementowski_Mechanism cluster_0 Acylation cluster_1 Cyclization & Dehydration start 2-Amino-4-iodobenzoic Acid + Formamide intermediate1 N-Formyl Intermediate start->intermediate1 intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 product 7-Iodoquinazolin-4(3H)-one intermediate2->product - H₂O

Caption: Simplified mechanism of the Niementowski quinazoline synthesis.

Experimental Protocol:

  • Materials:

    • 2-Amino-4-iodobenzoic acid

    • Formamide

  • Procedure:

    • A mixture of 2-amino-4-iodobenzoic acid and an excess of formamide is heated at a high temperature, typically in the range of 130-150°C, for several hours.[2]

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The product often precipitates upon cooling and can be collected by filtration.

    • The crude product is then washed with a suitable solvent (e.g., water or ethanol) to remove excess formamide and other impurities.

Causality Behind Experimental Choices:

  • Excess Formamide: Formamide serves as both a reactant and a solvent in this reaction. Using it in excess ensures that the reaction goes to completion.

  • High Temperature: The thermal conditions are necessary to drive the condensation and dehydration steps of the reaction.

The conversion of the 4-hydroxy group of the quinazolinone to a chloro group is a crucial step to introduce a reactive site for further functionalization. This is typically achieved using a strong chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1]

Option A: Chlorination using Thionyl Chloride (SOCl₂) with catalytic DMF

Reaction Mechanism:

Thionyl chloride reacts with the catalytic amount of N,N-dimethylformamide (DMF) to form the Vilsmeier reagent, which is a more powerful electrophile.[3][4] The quinazolinone then attacks the Vilsmeier reagent, leading to the formation of a reactive intermediate that is subsequently attacked by a chloride ion to yield the 4-chloroquinazoline and regenerate the catalyst.

Experimental Protocol:

  • Materials:

    • 7-Iodoquinazolin-4(3H)-one

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • An inert solvent (e.g., toluene or dichloromethane) (optional)

  • Procedure:

    • A suspension of 7-iodoquinazolin-4(3H)-one in an excess of thionyl chloride (or in an inert solvent with an excess of thionyl chloride) is prepared.

    • A catalytic amount of DMF is added to the mixture.

    • The reaction mixture is heated to reflux (the boiling point of thionyl chloride is approximately 76°C) for a few hours.

    • The progress of the reaction is monitored by TLC.

    • Once the reaction is complete, the excess thionyl chloride is removed under reduced pressure.

    • The residue is carefully quenched by pouring it onto crushed ice.

    • The resulting precipitate is collected by filtration, washed with water, and dried to give 4-chloro-7-iodoquinazoline.

Option B: Chlorination using Phosphorus Oxychloride (POCl₃)

Reaction Mechanism:

The chlorination of quinazolinones with POCl₃ is a two-stage process.[5][6][7][8] Initially, at lower temperatures and under basic conditions, a phosphorylation reaction occurs to form phosphorylated intermediates.[5][6][7][8] Upon heating to 70-90°C, these intermediates are cleanly converted to the corresponding chloroquinazoline.[5][6][7][8]

Experimental Protocol:

  • Materials:

    • 7-Iodoquinazolin-4(3H)-one

    • Phosphorus oxychloride (POCl₃)

    • A tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine) (optional)

  • Procedure:

    • 7-Iodoquinazolin-4(3H)-one is suspended in an excess of phosphorus oxychloride.

    • The mixture is heated to reflux (the boiling point of POCl₃ is approximately 106°C) for several hours.

    • After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure.

    • The residue is cooled and then carefully poured onto a mixture of crushed ice and a base (e.g., ammonia or sodium bicarbonate solution) to neutralize the acidic byproducts.

    • The precipitated product is collected by filtration, washed thoroughly with water, and dried.

Causality Behind Experimental Choices:

  • Excess Chlorinating Agent: Using an excess of SOCl₂ or POCl₃ ensures the complete conversion of the quinazolinone to the chloroquinazoline.

  • Catalytic DMF: In the case of SOCl₂, DMF acts as a catalyst to form the more reactive Vilsmeier reagent, thereby accelerating the reaction.[3][4]

  • Reflux Conditions: The elevated temperatures are necessary to overcome the activation energy of the chlorination reaction.

  • Aqueous Work-up: The quenching of the reaction mixture with ice and water is a critical step to decompose the excess chlorinating agent and precipitate the product. Neutralization is important to remove acidic impurities.

Data Summary

StepStarting MaterialReagentsProductTypical Yield (%)
12-Amino-4-iodobenzoic AcidFormamide7-Iodoquinazolin-4(3H)-one70-90
27-Iodoquinazolin-4(3H)-oneSOCl₂, cat. DMF or POCl₃4-Chloro-7-iodoquinazoline80-95

Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.

Purification and Characterization

The crude 4-chloro-7-iodoquinazoline can be purified by recrystallization from a suitable solvent or solvent system. Common solvents for the recrystallization of quinoline and quinazoline derivatives include ethanol, methanol, acetone, and ethyl acetate, or mixtures thereof.[8][9]

The purified product should be characterized by standard analytical techniques:

  • Melting Point: To determine the purity of the compound.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Safety Considerations

  • Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are highly corrosive and toxic. They react violently with water and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Formamide is a teratogen and should be handled with care.

  • The work-up procedures involving quenching with water can be exothermic and should be performed cautiously.

Conclusion

The two-step synthesis of 4-chloro-7-iodoquinazoline from 2-amino-4-iodobenzoic acid is a reliable and efficient method for producing this valuable synthetic intermediate. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can consistently obtain high yields of the desired product. The differential reactivity of the chloro and iodo substituents makes 4-chloro-7-iodoquinazoline a versatile building block for the synthesis of novel and complex molecules with potential applications in drug discovery and materials science.

References

  • K. F. By K. F., P. J. By P. J., S. By S., & T. By T. (2011). POCl3 chlorination of 4-quinazolones. PubMed. [Link]

  • POCl3 Chlorination of 4-Quinazolones. (n.d.). Figshare. [Link]

  • Ajani, O. O., Audu, O. Y., & Germann, M. W. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2), 562–574. [Link]

  • (n.d.). Supporting Information. [Link]

  • Ajani, O. O., Audu, O. Y., & Germann, M. W. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-substituted-quinazolin-4(3H)-one Derivatives. ResearchGate. [Link]

  • 2-Iodobenzoic acid. (2025, August 5). In Wikipedia. [Link]

  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und. (n.d.). The Royal Society of Chemistry. [Link]

  • Khan, K. M., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PubMed Central (PMC). [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013, October 10). ResearchGate. [Link]

  • (n.d.). Sciencemadness.org. [Link]

  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central (PMC). [Link]

  • Anthranilic acid, 5-iodo-. (n.d.). Organic Syntheses. [Link]

  • K. F. By K. F., P. J. By P. J., S. By S., & T. By T. (2011). POCl3 chlorination of 4-quinazolones. PubMed. [Link]

  • POCl3 chlorination of 4-quinazolones. (n.d.). Semantic Scholar. [Link]

  • Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. (n.d.). Journal of Chemical Technology. [Link]

  • POCl3 Chlorination of 4-Quinazolones. (2025, August 10). ResearchGate. [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • Process of preparing a quinazoline derivative. (n.d.).
  • 4-Amino-7-chloroquinoline. (n.d.). PubChem. [Link]

  • Laddha, S. S., & Bhatnagar, S. P. (n.d.). Efficient Niementowski synthesis of novel derivatives of 1,2,9,11-tetrasubstituted-7H-thieno[2. Sciforum. [Link]

  • Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride. (n.d.).
  • Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. (n.d.). Journal of Chemical Technology. [Link]

  • One-pot reductive cyclization to antitumor quinazoline precursors. (n.d.). Arkivoc. [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2025, October 16). ResearchGate. [Link]

  • Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. (n.d.).
  • Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. (n.d.). Journal of Chemical Technology. [Link]

  • Hydrochlorination of 2,3-Acetylenic Acids with Thionyl Chloride in Dimethylformamide. (2025, August 6). ResearchGate. [Link]3-Acetylenic_Acids_with_Thionyl_Chloride_in_Dimethylformamide)

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The Strategic Intermediate: A Comprehensive Technical Guide to 4-Chloro-7-iodoquinazoline for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazoline Scaffold as a Pillar of Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the quinazoline core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1] Its rigid, bicyclic framework, composed of fused benzene and pyrimidine rings, provides an ideal platform for the spatial presentation of pharmacophoric elements, enabling precise interactions with a diverse range of biological targets.[2] From their early recognition in naturally occurring alkaloids to their current prominence in targeted cancer therapies, quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] This guide focuses on a particularly strategic derivative, 4-Chloro-7-iodoquinazoline, a molecule engineered for versatility and efficiency in the synthesis of novel therapeutic agents. Its unique disubstitution pattern offers medicinal chemists a powerful tool for sequential and regioselective chemical modifications, accelerating the journey from hit identification to lead optimization. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of 4-Chloro-7-iodoquinazoline, from its fundamental properties and synthesis to its advanced applications in the construction of complex, biologically active molecules.

Physicochemical Properties and Structural Attributes of 4-Chloro-7-iodoquinazoline

A thorough understanding of a building block's physicochemical properties is paramount for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

Table 1: Physicochemical and Spectroscopic Data for 4-Chloro-7-iodoquinazoline

PropertyValueSource
IUPAC Name 4-Chloro-7-iodoquinazoline[4]
CAS Number 202197-78-2[5]
Molecular Formula C₈H₄ClIN₂[5]
Molecular Weight 290.49 g/mol [5]
Appearance White to off-white solidN/A
¹H NMR (DMSO-d₆, 500 MHz) δ 8.86 (s, 1H), 8.31 (d, J = 8.7 Hz, 1H), 8.08 (d, J = 1.7 Hz, 1H), 7.79 (dd, J = 8.7, 1.7 Hz, 1H)Synthesized Data
¹³C NMR (DMSO-d₆, 125 MHz) δ 161.5, 153.8, 151.2, 138.5, 130.2, 128.8, 122.1, 98.9Synthesized Data
Mass Spectrum (ESI-MS) m/z 290.9 [M+H]⁺Synthesized Data
InChI Key WSSATKKSEZSYAN-UHFFFAOYSA-N[5]

Note: NMR and MS data are predicted based on analogous structures and require experimental verification.

The key structural feature of 4-Chloro-7-iodoquinazoline is the presence of two different halogen atoms at electronically distinct positions. The chlorine atom at the C4 position is part of the electron-deficient pyrimidine ring and is highly susceptible to nucleophilic aromatic substitution (SNAr).[6] Conversely, the iodine atom at the C7 position on the benzene ring is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for a programmed, stepwise introduction of molecular diversity.

Synthesis of 4-Chloro-7-iodoquinazoline: A Two-Step Approach

The synthesis of 4-Chloro-7-iodoquinazoline is reliably achieved through a robust two-step sequence, commencing with the formation of the quinazolinone core, followed by a chlorination reaction.

Step 1: Synthesis of 7-iodoquinazolin-4(3H)-one via Niementowski Reaction

The initial step involves the cyclization of 2-amino-4-iodobenzoic acid with a formamide source to construct the quinazolinone ring system. This transformation is a variation of the Niementowski quinazolinone synthesis, a classic and widely used method in heterocyclic chemistry.[1][3]

The mechanism of the Niementowski reaction begins with the acylation of the amino group of the anthranilic acid by formamide at elevated temperatures. This forms an N-formylanthranilic acid intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid, followed by dehydration to yield the stable 7-iodoquinazolin-4(3H)-one.[1]


}

Mechanism of Niementowski Quinazolinone Synthesis

Experimental Protocol: Synthesis of 7-iodoquinazolin-4(3H)-one

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-iodobenzoic acid (1 equivalent) and formamide (10-15 equivalents).

  • Reaction: Heat the mixture to 140-150 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Purification: Pour the mixture into cold water and stir. Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the solid under vacuum to afford 7-iodoquinazolin-4(3H)-one as a solid.

Step 2: Chlorination of 7-iodoquinazolin-4(3H)-one

The second step involves the conversion of the hydroxyl group (in its tautomeric keto form) at the C4 position to a chloro group. This is a crucial activation step, transforming the stable quinazolinone into a reactive intermediate for subsequent nucleophilic substitutions. The most common and effective reagents for this transformation are phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[5][7]

The mechanism of chlorination with POCl₃ involves an initial phosphorylation of the lactam oxygen, forming a highly electrophilic intermediate. A chloride ion, generated in situ, then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the 4-chloroquinazoline product.[8][9]


}

Mechanism of Quinazolinone Chlorination

Experimental Protocol: Synthesis of 4-Chloro-7-iodoquinazoline

  • Reaction Setup: In a flask fitted with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl fumes), suspend 7-iodoquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (10-15 equivalents).

  • Catalyst (Optional): Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Quenching: Cautiously pour the residue onto crushed ice with vigorous stirring. The 4-chloroquinazoline product is unstable in aqueous base, so a basic workup should be avoided.[10]

  • Extraction and Purification: Neutralize the aqueous mixture carefully with a solid base like sodium bicarbonate to a neutral pH. Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield 4-Chloro-7-iodoquinazoline.

Chemical Reactivity and Strategic Application in Synthesis

The synthetic power of 4-Chloro-7-iodoquinazoline lies in the orthogonal reactivity of its two halogen substituents. This allows for a highly controlled and sequential functionalization of the quinazoline scaffold.

Regioselective Functionalization: A Tale of Two Halogens

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[5] Consequently, the C7-I bond is significantly more reactive than the C4-Cl bond under these conditions. This provides a reliable handle for regioselective Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions at the C7 position, leaving the C4-chloro group intact for subsequent nucleophilic substitution.


}

Sequential Functionalization Workflow

Palladium-Catalyzed Cross-Coupling Reactions at C7

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. The C7-iodo position of 4-Chloro-7-iodoquinazoline can be coupled with various aryl or heteroaryl boronic acids or esters to introduce diverse aromatic systems.[11][12]

  • Typical Conditions: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., dioxane, DMF/water) are used. The reaction is typically heated to 80-100 °C.[13]

Sonogashira Coupling: This reaction enables the formation of carbon-carbon triple bonds by coupling the C7-iodo position with a terminal alkyne. This is a valuable method for introducing linear, rigid linkers or for accessing further functionalities.[14][15]

  • Typical Conditions: The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine or diisopropylethylamine), and a solvent like THF or DMF.[16]

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the C7 position.[17]

  • Typical Conditions: A palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, BINAP), and a strong base (e.g., NaOtBu, K₃PO₄) in a solvent like toluene or dioxane are typically employed.[18]

Nucleophilic Aromatic Substitution at C4

Following the modification of the C7 position, the C4-chloro group can be readily displaced by a variety of nucleophiles. This SNAr reaction is facilitated by the electron-withdrawing nature of the quinazoline ring nitrogens.

  • Common Nucleophiles: Primary and secondary amines are the most common nucleophiles, leading to the formation of 4-aminoquinazoline derivatives, a key structural feature in many kinase inhibitors.[19] Alcohols and thiols can also be used to generate the corresponding ethers and thioethers.

  • Typical Conditions: The reaction is often carried out by heating the 4-chloroquinazoline intermediate with an excess of the amine nucleophile in a polar solvent like isopropanol, ethanol, or DMF, sometimes with the addition of a non-nucleophilic base to scavenge the HCl byproduct.[20]

Application in the Synthesis of Kinase Inhibitors

The 4-aminoquinazoline scaffold is a cornerstone of many clinically approved tyrosine kinase inhibitors (TKIs). These drugs typically function by competing with ATP for binding to the kinase domain of oncogenic receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[21][22] 4-Chloro-7-iodoquinazoline is an ideal precursor for the synthesis of such inhibitors.

Targeting the EGFR Pathway

Mutations and overexpression of EGFR are key drivers in several cancers, particularly non-small cell lung cancer (NSCLC).[21][23] Quinazoline-based inhibitors like gefitinib and erlotinib have been highly successful in treating EGFR-mutant cancers. The 4-anilino moiety is crucial for binding to the ATP pocket of the EGFR kinase domain.

Example: Synthesis of Lapatinib Analogs

Lapatinib is a dual EGFR/HER2 inhibitor that features a substituted 4-anilinoquinazoline core. The synthesis of Lapatinib and its analogs often starts from a 6- or 7-substituted 4-chloroquinazoline.[1][5] Using 4-Chloro-7-iodoquinazoline, one could first perform a Suzuki coupling at the C7 position to introduce a desired substituent, followed by a nucleophilic substitution at C4 with the appropriate aniline to generate novel Lapatinib analogs for structure-activity relationship (SAR) studies.[3][20]


}

EGFR Signaling and TKI Inhibition

Targeting the VEGFR Pathway

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and is primarily driven by the VEGF/VEGFR signaling axis.[22][24] VEGFR-2 is a key receptor tyrosine kinase in this pathway, and its inhibition is a validated anti-cancer strategy. Several quinazoline-based compounds have been developed as potent VEGFR-2 inhibitors. The versatile substitution pattern of 4-Chloro-7-iodoquinazoline allows for the exploration of chemical space around the quinazoline core to optimize binding to the VEGFR-2 kinase domain and develop novel anti-angiogenic agents.[19]

Conclusion and Future Outlook

4-Chloro-7-iodoquinazoline is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its predictable and orthogonal reactivity allows for the efficient and controlled synthesis of diverse libraries of complex molecules. The quinazoline scaffold it provides remains a highly fertile ground for the discovery of new therapeutic agents, particularly in the realm of oncology. As our understanding of the molecular drivers of disease continues to grow, the ability to rapidly synthesize novel, targeted molecules is paramount. Building blocks like 4-Chloro-7-iodoquinazoline will continue to play a vital role in this endeavor, empowering scientists to design and create the next generation of precision medicines.

References

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An In-Depth Technical Guide to the Solubility of 4-Chloro-7-iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of 4-Chloro-7-iodoquinazoline in Modern Drug Discovery

4-Chloro-7-iodoquinazoline is a key heterocyclic intermediate in medicinal chemistry, valued for its role as a scaffold in the synthesis of a wide array of biologically active compounds. The quinazoline core is a privileged structure, forming the basis of numerous therapeutic agents, particularly in oncology. The strategic placement of a chloro group at the 4-position and an iodo group at the 7-position provides two distinct reactive sites. This allows for sequential and regioselective functionalization through reactions like nucleophilic aromatic substitution and metal-catalyzed cross-coupling, enabling the construction of complex molecular architectures for structure-activity relationship (SAR) studies.

The journey of a promising compound from a laboratory curiosity to a clinical candidate is fraught with challenges, one of the most fundamental being its solubility. Poor aqueous solubility is a major hurdle in drug development, impacting everything from the reliability of in vitro high-throughput screening assays to oral bioavailability and the ultimate therapeutic efficacy of a drug candidate. For a molecule like 4-Chloro-7-iodoquinazoline, which serves as a foundational building block, a thorough understanding of its solubility characteristics is not just beneficial—it is imperative for efficient and successful drug development campaigns.

This guide provides a comprehensive technical overview of the solubility of 4-Chloro-7-iodoquinazoline. In the absence of extensive publicly available quantitative data for this specific compound, this document focuses on the foundational principles governing its solubility, outlines a robust experimental protocol for its determination, and offers practical insights into overcoming challenges associated with poorly soluble quinazoline derivatives.

Theoretical Framework: Factors Governing the Solubility of 4-Chloro-7-iodoquinazoline

The solubility of a solid compound in a liquid solvent is the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution in equilibrium with the undissolved solid. For quinazoline derivatives like 4-Chloro-7-iodoquinazoline, solubility is a complex interplay of several physicochemical factors.

Molecular Structure and Polarity: The quinazoline ring system, being a fused aromatic heterocycle, is inherently hydrophobic. The introduction of halogen substituents, a chloro and an iodo group, further increases the molecule's lipophilicity. While halogens can participate in halogen bonding, which may slightly enhance interactions with certain solvents, their primary effect is to increase the molecular weight and hydrophobicity, generally leading to lower aqueous solubility.

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state, known as the crystal lattice energy, must be overcome by solute-solvent interactions for dissolution to occur. Compounds with high melting points often have high crystal lattice energies, making them more difficult to dissolve. The planar nature of the quinazoline ring can facilitate efficient crystal packing, potentially leading to high lattice energy and, consequently, low solubility.

Solvent Properties: The principle of "like dissolves like" is a useful starting point. Polar solvents are better at dissolving polar solutes, and non-polar solvents are better for non-polar solutes. For 4-Chloro-7-iodoquinazoline, polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often effective, as they can engage in dipole-dipole interactions without the strong hydrogen bonding network of water that would need to be disrupted.[1] The solubility in these organic solvents is often significantly higher than in aqueous media.

Temperature: For most solid solutes, solubility increases with temperature.[1][2] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to break the crystal lattice bonds and promote dissolution. This property can be leveraged when preparing concentrated stock solutions.

pH: The quinazoline scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent. At a lower (acidic) pH, these nitrogens can become protonated, leading to the formation of a more soluble salt form. Conversely, at neutral or basic pH, the compound will exist in its less soluble free base form. Therefore, when working with aqueous buffers, the pH will have a profound impact on the measured solubility.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method.[3][4][5] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by separating the undissolved solid and quantifying the concentration of the dissolved compound in the supernatant.

Materials and Equipment
  • 4-Chloro-7-iodoquinazoline (solid, high purity)

  • Selected solvents (e.g., DMSO, DMF, Ethanol, Acetonitrile, Phosphate-Buffered Saline pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess 4-Chloro-7- iodoquinazoline B Add to a vial with a known volume of solvent A->B Dispense C Seal vials and place on orbital shaker B->C Load D Incubate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours C->D Shake E Centrifuge vials to pellet undissolved solid D->E Equilibrium reached F Filter supernatant through a 0.22 µm syringe filter E->F Collect supernatant G Prepare serial dilutions of the clear supernatant F->G Sample prep H Analyze by HPLC-UV or UV-Vis spectroscopy G->H Inject/Measure I Determine concentration against a standard curve H->I Calculate

Caption: Experimental workflow for determining the thermodynamic solubility of 4-Chloro-7-iodoquinazoline using the shake-flask method.

Detailed Procedure
  • Preparation of Test Samples:

    • Add an excess amount of solid 4-Chloro-7-iodoquinazoline to a series of vials. A general starting point is 2-5 mg of the compound. It is crucial to have undissolved solid present at the end of the experiment to ensure saturation.

    • Accurately add a known volume (e.g., 1 mL) of the desired solvent to each vial.

    • Include a blank solvent vial for each solvent type to serve as a control.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for 24 to 48 hours.[4][5] A preliminary time-course experiment can determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand for a short period to let the larger particles settle.

    • To remove the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

    • Carefully collect the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining fine particles. This step is critical to avoid artificially high solubility readings.

  • Quantification via HPLC-UV:

    • Method Development: Develop a reverse-phase HPLC method capable of resolving 4-Chloro-7-iodoquinazoline from any potential impurities or degradants. A C18 column is often a good starting point, with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).[6][7][8]

    • Standard Curve Preparation: Prepare a stock solution of 4-Chloro-7-iodoquinazoline in a suitable organic solvent (e.g., DMSO or acetonitrile) at a known concentration. From this stock, create a series of standards of known concentrations through serial dilution.

    • Sample Analysis: Dilute the filtered supernatant with the mobile phase to bring its concentration within the linear range of the standard curve.

    • Inject the standards and the diluted samples onto the HPLC system.

    • Calculation: Determine the concentration of 4-Chloro-7-iodoquinazoline in the diluted supernatant by comparing its peak area to the standard curve. Back-calculate to find the concentration in the original undissolved supernatant, which represents the thermodynamic solubility.

Illustrative Solubility Data
Solvent/MediumPolarity IndexExpected Solubility Range (µg/mL)Classification
Water (pH 7.0)10.2< 1Practically Insoluble
PBS (pH 7.4)~101 - 10Very Slightly Soluble
Ethanol4.3100 - 1,000Slightly Soluble
Acetonitrile5.81,000 - 10,000Soluble
Dimethyl Sulfoxide (DMSO)7.2> 10,000Freely Soluble
N,N-Dimethylformamide (DMF)6.4> 10,000Freely Soluble

Note: This data is illustrative and should be confirmed by experimental determination.

Troubleshooting and Advanced Considerations

The Challenge of DMSO Stock Solutions

In many in vitro biological assays, test compounds are first dissolved in 100% DMSO to create a high-concentration stock solution, which is then diluted into an aqueous assay buffer.[9] This can lead to the compound precipitating out of the aqueous solution if its thermodynamic solubility is exceeded, resulting in inaccurate assay results.

Mitigation Strategies:

  • Co-solvents: The addition of a small percentage (1-5%) of a water-miscible organic co-solvent like ethanol or propylene glycol to the final aqueous buffer can help increase the solubility of the test compound.[10]

  • Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween 80, Pluronic F-68) can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[10]

  • pH Adjustment: For ionizable compounds like quinazolines, adjusting the pH of the aqueous buffer can significantly enhance solubility. For this basic compound, a slightly acidic buffer would be expected to increase solubility.

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between thermodynamic and kinetic solubility. The protocol described above measures thermodynamic solubility , which is the true equilibrium value. Kinetic solubility , often measured in high-throughput screening, involves dissolving the compound in DMSO and then diluting it into an aqueous buffer to find the concentration at which it precipitates.[9] Kinetic solubility values are typically higher than thermodynamic solubility but can be influenced by the rate of dilution and incubation time.

Conclusion

A comprehensive understanding of the solubility of 4-Chloro-7-iodoquinazoline is fundamental for its effective utilization in drug discovery and development. While this guide provides a robust theoretical and practical framework, it is essential to recognize that solubility is a compound- and system-specific property. The detailed experimental protocol herein offers a reliable method for determining the thermodynamic solubility in various solvents, providing the critical data needed to inform formulation strategies, ensure the integrity of biological assays, and ultimately, accelerate the development of new therapeutic agents based on this versatile chemical scaffold. Careful and precise solubility assessment is a cornerstone of good scientific practice in medicinal chemistry.

References
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The Strategic Synthesis and Application of 4-Chloro-7-iodoquinazoline: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Chloro-7-iodoquinazoline, a heterocyclic compound of significant interest in contemporary drug discovery and medicinal chemistry. We will dissect the strategic rationale behind its synthesis, detailing the foundational chemistry that makes it a valuable intermediate. This guide will offer field-proven insights into the experimental nuances of its preparation and subsequent functionalization, with a particular focus on its role as a key building block for targeted therapies. Detailed experimental protocols, mechanistic considerations, and the logic behind its application in the synthesis of kinase inhibitors are presented to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile scaffold.

Introduction: The Quinazoline Scaffold and the Value of Strategic Halogenation

The quinazoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active molecules, including a number of approved anticancer drugs.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for presenting pharmacophoric elements to biological targets. The true synthetic power of the quinazoline scaffold, however, is unlocked through strategic functionalization.

The subject of this guide, 4-Chloro-7-iodoquinazoline, is a prime example of how thoughtful placement of halogen atoms can transform a simple heterocycle into a versatile and powerful tool for drug discovery. The distinct electronic and steric properties of the chloro and iodo substituents at the 4- and 7-positions, respectively, allow for a high degree of control over subsequent chemical modifications. This dual halogenation pattern enables chemists to perform selective, stepwise reactions, building molecular complexity in a controlled and predictable manner. This is particularly crucial in the development of targeted therapies where precise structure-activity relationships (SAR) are paramount.[1]

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 4-Chloro-7-iodoquinazoline reveals a convergent and efficient synthetic strategy. The primary disconnections are at the C4-Cl and C7-I bonds.

Diagram 1: Retrosynthetic Analysis of 4-Chloro-7-iodoquinazoline

G 4-Chloro-7-iodoquinazoline 4-Chloro-7-iodoquinazoline 7-Iodoquinazolin-4(3H)-one 7-Iodoquinazolin-4(3H)-one 4-Chloro-7-iodoquinazoline->7-Iodoquinazolin-4(3H)-one Chlorination (FGI) 2-Amino-4-iodobenzoic acid 2-Amino-4-iodobenzoic acid 7-Iodoquinazolin-4(3H)-one->2-Amino-4-iodobenzoic acid Cyclization Formamidine Acetate Formamidine Acetate 7-Iodoquinazolin-4(3H)-one->Formamidine Acetate Cyclization

Caption: Retrosynthetic pathway for 4-Chloro-7-iodoquinazoline.

This analysis leads to a two-stage synthetic approach:

  • Construction of the Quinazolinone Core: The synthesis commences with the formation of the 7-iodoquinazolin-4(3H)-one ring system. This is most reliably achieved by starting with a precursor where the iodine atom is already in the desired position, thus avoiding challenges with regioselectivity that can arise from direct iodination of the quinazoline ring.[1] The preferred starting material is 2-amino-4-iodobenzoic acid.

  • Chlorination: The second stage involves the conversion of the 4-hydroxyl group of the quinazolinone (which exists in tautomeric equilibrium with the quinazolin-4(3H)-one form) to a chloro group. This is a critical step that installs a reactive site for subsequent nucleophilic aromatic substitution reactions.

Experimental Protocols and Mechanistic Insights

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-Chloro-7-iodoquinazoline.

Synthesis of 7-Iodoquinazolin-4(3H)-one

The cyclization of 2-amino-4-iodobenzoic acid with a one-carbon source, such as formamidine acetate, is a robust method for the formation of the quinazolinone ring.

Diagram 2: Synthesis of 7-Iodoquinazolin-4(3H)-one

G 2-Amino-4-iodobenzoic acid 2-Amino-4-iodobenzoic acid 7-Iodoquinazolin-4(3H)-one 7-Iodoquinazolin-4(3H)-one 2-Amino-4-iodobenzoic acid->7-Iodoquinazolin-4(3H)-one Formamidine Acetate, Reflux

Caption: Cyclization to form the quinazolinone core.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-iodobenzoic acid (1 equivalent) and formamidine acetate (2 equivalents).

  • Add a suitable high-boiling solvent, such as ethylene glycol monomethyl ether.

  • Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 7-iodoquinazolin-4(3H)-one.

Causality Behind Experimental Choices:

  • Formamidine Acetate: This reagent serves as a convenient and effective source of the C2 and N3 atoms of the quinazoline ring.

  • High Temperature: The condensation and cyclization reaction requires thermal energy to overcome the activation barrier.

  • Precipitation in Water: The product is typically insoluble in water, allowing for easy isolation from the reaction mixture.

Synthesis of 4-Chloro-7-iodoquinazoline

The chlorination of 7-iodoquinazolin-4(3H)-one is a crucial step to activate the 4-position for further functionalization. Potent chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly employed.[3]

Diagram 3: Chlorination of 7-Iodoquinazolin-4(3H)-one

G 7-Iodoquinazolin-4(3H)-one 7-Iodoquinazolin-4(3H)-one 4-Chloro-7-iodoquinazoline 4-Chloro-7-iodoquinazoline 7-Iodoquinazolin-4(3H)-one->4-Chloro-7-iodoquinazoline SOCl₂, cat. DMF, Reflux

Caption: Conversion to the 4-chloro derivative.

Protocol (using Thionyl Chloride):

  • In a fume hood, suspend 7-iodoquinazolin-4(3H)-one (1 equivalent) in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise to the suspension. The DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is a more reactive chlorinating species.

  • Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 3-5 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • Co-evaporate the residue with toluene twice to ensure complete removal of residual SOCl₂.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validating System and Trustworthiness:

The progress of both synthetic steps should be meticulously monitored by TLC. The final product's identity and purity should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry. The expected spectral data provides a benchmark for validating the successful synthesis of the target compound.

Physicochemical and Spectral Data

PropertyValue
Molecular Formula C₈H₄ClIN₂
Molecular Weight 290.49 g/mol
Appearance Expected to be a solid
Predicted ¹H NMR (CDCl₃, δ) Aromatic protons expected in the range of 7.5-8.5 ppm.
Predicted ¹³C NMR (CDCl₃, δ) Aromatic carbons expected in the range of 120-160 ppm.
Mass Spectrum (EI) Expected molecular ion (M⁺) at m/z 290, with a characteristic M+2 peak for the chlorine isotope at m/z 292.

Disclaimer: The NMR and mass spectrometry data are predicted and should be confirmed by experimental analysis.

The Strategic Advantage in Drug Discovery: Differential Reactivity

The synthetic utility of 4-Chloro-7-iodoquinazoline lies in the differential reactivity of the C-Cl and C-I bonds. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the carbon-chlorine bond.[4][5] This allows for selective functionalization at the 7-position while leaving the 4-chloro group intact for subsequent nucleophilic aromatic substitution.

Diagram 4: Selective Functionalization Strategy

G 4-Chloro-7-iodoquinazoline 4-Chloro-7-iodoquinazoline Intermediate_1 4-Chloro-7-substituted-quinazoline 4-Chloro-7-iodoquinazoline->Intermediate_1 Pd-catalyzed Cross-Coupling (e.g., Sonogashira) at C7 Final_Product 4,7-Disubstituted-quinazoline Intermediate_1->Final_Product Nucleophilic Aromatic Substitution at C4

Caption: Stepwise functionalization of 4-Chloro-7-iodoquinazoline.

This orthogonal reactivity is a powerful tool for building molecular diversity and is a cornerstone of the synthesis of numerous kinase inhibitors. For instance, in the synthesis of epidermal growth factor receptor (EGFR) inhibitors, the 7-position is often modified to enhance binding affinity or modulate pharmacokinetic properties, while the 4-position is used to introduce the anilino moiety that is crucial for inhibitory activity.[6][7][8][9]

Application in the Synthesis of Targeted Therapeutics

4-Chloro-7-iodoquinazoline and its close analogs are key intermediates in the synthesis of several clinically important anticancer drugs, including gefitinib and lapatinib.[6][10] The ability to selectively introduce different functionalities at the C4 and C7 positions is critical for optimizing the pharmacological profile of these drugs.

For example, a Sonogashira coupling at the C7 position can be used to introduce an alkyne, which can then be further elaborated. Subsequently, a nucleophilic aromatic substitution at the C4 position with a substituted aniline installs the key pharmacophore responsible for kinase inhibition.

Conclusion

4-Chloro-7-iodoquinazoline is more than just a chemical intermediate; it is a testament to the power of strategic design in organic synthesis. Its discovery and the development of its synthetic routes have provided medicinal chemists with a versatile and powerful platform for the construction of complex and biologically active molecules. The differential reactivity of its two halogen substituents allows for a level of synthetic control that is essential in the iterative process of drug discovery. As the demand for highly specific and potent targeted therapies continues to grow, the importance of strategically designed building blocks like 4-Chloro-7-iodoquinazoline will undoubtedly continue to increase.

References

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  • Amrhein, J. A., Beyett, T. S., Feng, W. W., Krämer, A., Weckesser, J., Schaeffner, I. K., ... & Hanke, T. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. Journal of medicinal chemistry, 65(23), 15679-15697.
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  • de Oliveira, R. B., de Oliveira, T. M., da Silva, G. M., & de Oliveira, R. B. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17(1), 2968-2975.
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The 4-Chloro-7-iodoquinazoline Scaffold: A Linchpin in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-Chloro-7-iodoquinazoline is a high-value, multifunctional chemical intermediate that has emerged as a cornerstone in the landscape of modern drug discovery, particularly in the domain of oncology. This technical guide provides an in-depth exploration of the core features of this privileged scaffold. We will dissect its synthesis, unique reactivity, and pivotal role as a building block for a new generation of targeted therapeutics. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a robust understanding of how to leverage this scaffold's potential. Every protocol and mechanistic claim is supported by authoritative sources to ensure scientific integrity and trustworthiness.

Introduction: The Strategic Importance of the Quinazoline Core

The quinazoline ring system, a benzo-fused pyrimidine, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its ability to serve as a versatile framework for binding to multiple biological targets with high affinity. When substituted at the 4 and 7 positions with a chlorine and an iodine atom, respectively, the resulting 4-Chloro-7-iodoquinazoline scaffold becomes an exceptionally powerful tool for combinatorial chemistry and rational drug design.[2]

The strategic placement of these two different halogen atoms is the key to its utility. It allows for a sequence of selective, differential functionalization reactions. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond.[2] This predictable disparity in reactivity enables chemists to first introduce a substituent at the 7-position (via Suzuki, Sonogashira, or other coupling reactions) while leaving the 4-chloro position intact for subsequent nucleophilic aromatic substitution. This stepwise approach is fundamental to building complex molecular architectures and exploring structure-activity relationships (SAR).[2]

Synthesis of the 4-Chloro-7-iodoquinazoline Scaffold

The construction of the 4-Chloro-7-iodoquinazoline scaffold is a multi-step process that begins with appropriately substituted aniline precursors. The general synthetic rationale involves the formation of the quinazolinone ring system, followed by a chlorination step to install the reactive handle at the 4-position.

A common synthetic route commences with 2-amino-4-iodobenzoic acid. This starting material undergoes cyclization with formamide, often under high-temperature conditions, to yield 7-iodoquinazolin-4(3H)-one.[2] The subsequent and critical step is the conversion of the hydroxyl group at the 4-position to a chloro group. This is typically achieved through treatment with a strong chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), under reflux.[2][3]

Synthesis_Workflow A 2-Amino-4-iodobenzoic acid B 7-Iodoquinazolin-4(3H)-one A->B Formamide, Δ C 4-Chloro-7-iodoquinazoline B->C POCl₃ or SOCl₂, Δ  Chlorination

Caption: General synthetic workflow for 4-Chloro-7-iodoquinazoline.

Experimental Protocol: Synthesis of 4-Chloro-7-iodoquinazoline

Step 1: Synthesis of 7-Iodoquinazolin-4(3H)-one

  • To a round-bottom flask, add 2-amino-4-iodobenzoic acid (1 equivalent).

  • Add an excess of formamide (e.g., 10-15 equivalents).

  • Heat the reaction mixture to 150-160 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 7-iodoquinazolin-4(3H)-one.

Step 2: Synthesis of 4-Chloro-7-iodoquinazoline

  • In a round-bottom flask equipped with a reflux condenser, suspend 7-iodoquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Chloro-7-iodoquinazoline.

Key Chemical Features and Reactivity

The synthetic power of 4-Chloro-7-iodoquinazoline lies in the differential reactivity of its two halogen-substituted positions. This allows for a programmed, site-selective introduction of various functionalities.

The C-7 Position: A Hub for Carbon-Carbon Bond Formation

The carbon-iodine bond at the 7-position is the more reactive site for palladium-catalyzed cross-coupling reactions.[2] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making it more susceptible to oxidative addition to a Pd(0) catalyst.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl groups at the C-7 position by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base.[3][4] This is a robust and versatile method for creating biaryl structures.

Sonogashira Coupling: Terminal alkynes can be coupled at the C-7 position using a palladium catalyst and a copper(I) co-catalyst.[5][6] This reaction is instrumental in the synthesis of arylalkynes, which are important precursors for many complex molecules.[7]

Stille Coupling: The reaction with organostannane reagents also occurs selectively at the C-7 iodo position.[2] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[2]

C7_Reactivity scaffold 4-Chloro-7-iodoquinazoline suzuki Suzuki Coupling (R-B(OH)₂) scaffold->suzuki Pd catalyst, Base sonogashira Sonogashira Coupling (R-C≡CH) scaffold->sonogashira Pd catalyst, Cu(I), Base stille Stille Coupling (R-SnBu₃) scaffold->stille Pd catalyst product 4-Chloro-7-substituted-quinazoline suzuki->product sonogashira->product stille->product

Caption: Reactivity of the C-7 position of 4-Chloro-7-iodoquinazoline.

The C-4 Position: The Gateway for Nucleophilic Substitution

The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNA_r_). This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms in the quinazoline ring. This position is crucial for introducing the side chains that often dictate the biological activity and selectivity of the final drug molecule.[8][9]

Buchwald-Hartwig Amination: While the C-I bond is more reactive in cross-coupling, the C-Cl bond at the 4-position is ideal for reactions with amines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds.[10][11] However, in many synthetic routes for kinase inhibitors, a direct nucleophilic substitution with an aniline derivative is employed, often facilitated by acid catalysis or heating in a suitable solvent like isopropanol.[1][12] This reaction is a cornerstone in the synthesis of numerous 4-anilinoquinazoline-based inhibitors.[1]

Application in Drug Discovery: The Kinase Inhibitor Paradigm

The 4-Chloro-7-iodoquinazoline scaffold is a pivotal intermediate in the synthesis of numerous small-molecule kinase inhibitors.[8] Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] The quinazoline core acts as a scaffold that mimics the adenine moiety of ATP, allowing it to bind competitively to the ATP-binding pocket of kinases.[8]

Gefitinib and Erlotinib: The development of the EGFR tyrosine kinase inhibitors Gefitinib (Iressa) and Erlotinib (Tarceva) exemplifies the utility of the quinazoline scaffold.[13][14] Although these specific drugs do not contain the 7-iodo substitution, their synthesis often involves a 4-chloroquinazoline intermediate.[13][15][16] The 4-anilino moiety is crucial for their inhibitory activity.[1] The principles of functionalizing the 4-position are directly transferable from the 4-Chloro-7-iodoquinazoline scaffold.

The ability to selectively modify the 7-position of the 4-Chloro-7-iodoquinazoline scaffold allows for the fine-tuning of pharmacokinetic properties and exploration of additional binding interactions within the kinase domain, potentially leading to inhibitors with improved potency and selectivity.[2]

Kinase_Inhibition_Logic Scaffold 4-Chloro-7-iodoquinazoline Step1 Functionalization at C-7 (e.g., Suzuki, Sonogashira) Scaffold->Step1 Step2 Nucleophilic Substitution at C-4 (e.g., with anilines) Step1->Step2 Library Diverse Quinazoline Library Step2->Library Screening Kinase Inhibition Assays Library->Screening Lead Lead Compound Screening->Lead

Caption: Drug discovery workflow using the 4-Chloro-7-iodoquinazoline scaffold.

Quantitative Data: Reactivity Comparison
PositionBond TypePrimary ReactivityTypical ReactionsRelative Reactivity
C-7 C-IPalladium-Catalyzed Cross-CouplingSuzuki, Sonogashira, Stille, HeckHigh
C-4 C-ClNucleophilic Aromatic SubstitutionAmination (e.g., with anilines)Moderate to High

Conclusion and Future Outlook

The 4-Chloro-7-iodoquinazoline scaffold represents a masterful piece of chemical architecture for medicinal chemistry. Its defining feature—the presence of two differentially reactive halogen atoms—provides a reliable and strategic platform for the sequential construction of complex, biologically active molecules. As our understanding of the kinome and other target families expands, the demand for versatile and adaptable chemical scaffolds will only increase. The principles of orthogonal reactivity embodied by 4-Chloro-7-iodoquinazoline will continue to empower drug discovery professionals to rapidly generate diverse chemical libraries, accelerate the identification of lead compounds, and ultimately contribute to the development of novel therapeutics for a range of diseases.

References

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  • The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery - Benchchem. [URL: https://www.benchchem.
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A-Z Guide to 4-Chloro-7-iodoquinazoline: Synthesis, Reactivity, and Applications in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-7-iodoquinazoline stands as a cornerstone intermediate in modern medicinal chemistry, particularly in the expedited development of targeted cancer therapies. Its privileged quinazoline core is strategically decorated with two distinct halogen atoms, creating a versatile scaffold for orthogonal functionalization.[1] The chlorine at the C4 position is primed for nucleophilic aromatic substitution, while the iodine at the C7 position is an ideal handle for metal-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic and efficient construction of vast chemical libraries, enabling deep exploration of structure-activity relationships (SAR).[1] This guide provides an in-depth analysis of the synthesis, chemical reactivity, and profound impact of 4-chloro-7-iodoquinazoline in drug discovery, with a special focus on its role in generating potent kinase inhibitors. We will explore the causality behind synthetic strategies, provide field-proven experimental protocols, and visualize the complex interplay of chemical reactions and biological pathways.

Synthesis of the Core Scaffold

The construction of the 4-chloro-7-iodoquinazoline scaffold is a multi-step process that demands precise control over reaction conditions to achieve high purity and yield. The most reliable and commonly employed synthetic route begins with a substituted anthranilic acid, which undergoes cyclization followed by chlorination.

The logical starting point for this synthesis is 2-amino-4-iodobenzoic acid .[1] This precursor already contains the requisite iodine atom at the correct position on the benzene ring, which will ultimately become the 7-position of the quinazoline core.

The synthetic pathway can be broken down into two primary transformations:

  • Cyclization to form the Quinazolinone Ring: The initial step involves the condensation of 2-amino-4-iodobenzoic acid with a formylating agent to construct the pyrimidine ring. Formamidine acetate or neat formamide are commonly used for this purpose.[1] Heating these reactants promotes a cyclodehydration reaction, yielding the stable intermediate, 7-iodoquinazolin-4(3H)-one . The mechanism involves the initial formation of an amidine from the anthranilic acid, which then undergoes intramolecular cyclization and subsequent dehydration.

  • Chlorination of the Quinazolinone: The hydroxyl group at the 4-position of the quinazolinone (which exists in tautomeric equilibrium with the keto form) is then converted into a reactive chloro group. This is a critical activation step, transforming the stable intermediate into a versatile substrate for further modification.[1] Powerful chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are typically used in excess, often with a catalytic amount of N,N-dimethylformamide (DMF), which facilitates the reaction by forming the reactive Vilsmeier reagent in situ.[1] This ensures a high conversion to the final product, 4-chloro-7-iodoquinazoline .

Synthesis_Workflow A 2-Amino-4-iodobenzoic Acid B 7-Iodoquinazolin-4(3H)-one A->B  Formamidine Acetate  Heat (Cyclization)   C 4-Chloro-7-iodoquinazoline B->C  POCl₃ or SOCl₂  DMF (cat.), Reflux  (Chlorination)  

Caption: Synthetic workflow for 4-Chloro-7-iodoquinazoline.

Orthogonal Reactivity: The Key to Chemical Diversity

The immense value of 4-chloro-7-iodoquinazoline lies in the differential reactivity of its two halogen substituents. This orthogonality allows for selective, stepwise functionalization, providing chemists with precise control over the final molecular architecture.

  • C4-Position (SNAr): The chlorine atom at the C4 position is electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This position is most commonly reacted with primary or secondary amines, particularly anilines, to form the 4-anilinoquinazoline scaffold that is central to many kinase inhibitors.[2][3] The reaction typically proceeds under mild conditions, often by heating in a protic solvent like isopropanol or ethanol, and is a cornerstone for building libraries of potential drug candidates.[2][4]

  • C7-Position (Cross-Coupling): The iodine atom at the C7 position is a superior leaving group for palladium-catalyzed cross-coupling reactions . Its reactivity under these conditions allows for the formation of new carbon-carbon or carbon-heteroatom bonds. This position is ideal for introducing a wide array of functional groups to modulate solubility, metabolic stability, and target engagement. Commonly employed reactions include:

    • Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form C-C bonds (aryl-aryl, etc.).[5]

    • Sonogashira Coupling: Reacts with terminal alkynes to introduce alkynyl moieties.

    • Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds.

    • Heck Coupling: Reacts with alkenes to form C-C bonds.

This selective reactivity enables a divergent synthetic strategy where the C4 position can be functionalized first via SNAr, followed by a diversification of the C7 position using a suitable cross-coupling reaction, or vice-versa.

Reactivity_Map cluster_c4 C4-Position Reactivity (SNAr) cluster_c7 C7-Position Reactivity (Cross-Coupling) Core 4-Chloro-7-iodoquinazoline C4_Product 4-Anilino-7-iodoquinazolines Core->C4_Product  + R-NH₂  (e.g., Aniline)   C7_Suzuki 4-Chloro-7-arylquinazolines (Suzuki) Core->C7_Suzuki  + Ar-B(OH)₂  Pd Catalyst, Base   C7_Sonogashira 4-Chloro-7-alkynylquinazolines (Sonogashira) Core->C7_Sonogashira  + R-C≡CH  Pd/Cu Catalysts  

Caption: Orthogonal reactivity map of 4-Chloro-7-iodoquinazoline.

Application in Medicinal Chemistry: Scaffolding Kinase Inhibitors

The quinazoline scaffold is a privileged structure in drug discovery, forming the core of numerous FDA-approved drugs.[2] Derivatives of 4-chloro-7-iodoquinazoline are particularly prominent as Tyrosine Kinase Inhibitors (TKIs) .[6] Tyrosine kinases are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[2][6][7]

The 4-anilinoquinazoline moiety, readily synthesized from the 4-chloro precursor, is a classic pharmacophore that mimics the adenine portion of ATP, allowing it to competitively bind to the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).[8][9][10] The functional groups introduced at the C7 position via cross-coupling can then extend into other regions of the binding site or modulate the compound's physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.

Many potent EGFR inhibitors, including gefitinib and erlotinib, are based on the 4-anilinoquinazoline framework.[2] The strategic use of the 4-chloro-7-iodoquinazoline intermediate allows for the rapid synthesis of analogs of these drugs to overcome acquired resistance or to develop dual inhibitors targeting multiple kinases, such as EGFR and VEGFR-2.[6][7]

Signaling_Pathway Ligand Growth Factor (e.g., EGF) Receptor EGFR Ligand->Receptor Binds P P Receptor->P Autophosphorylation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->Receptor Blocks ATP Binding Site ATP ATP ATP->Receptor ADP ADP + Pi Downstream Downstream Signaling (Ras-Raf-MAPK) P->Downstream Response Cell Proliferation, Survival Downstream->Response

Caption: Inhibition of the EGFR signaling pathway by a quinazoline TKI.

Quantitative Data: Representative Kinase Inhibitor Activity

The following table summarizes the inhibitory activities of several 4-anilinoquinazoline derivatives, illustrating the potency that can be achieved using this scaffold.

Compound IDTarget(s)IC₅₀ (μM)Cell Line(s)Reference
15a EGFR / VEGFR-20.13 / 0.56-[7]
15b EGFR / VEGFR-20.15 / 1.81HT-29, MCF-7, H460[7]
5e EGFR0.82 (A549)A549, HepG2[8]
19h EGFR0.00047A549, HT-29[11]
Gefitinib EGFR--[2][11]
Erlotinib EGFR--[2][11]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. Lower values indicate higher potency.

Detailed Experimental Protocols

The following protocols are provided as a guide for key transformations. They are designed as self-validating systems, incorporating explanations for procedural choices.

Protocol 1: Synthesis of 4-Chloro-7-iodoquinazoline

A. Cyclization to 7-Iodoquinazolin-4(3H)-one

  • Materials: 2-amino-4-iodobenzoic acid, Formamidine acetate, High-boiling point solvent (e.g., N-methyl-2-pyrrolidone or Dowtherm A).

  • Procedure:

    • Combine 2-amino-4-iodobenzoic acid (1.0 eq) and formamidine acetate (1.5 eq) in a round-bottom flask equipped with a reflux condenser.

    • Add a minimal amount of a high-boiling solvent to create a slurry.

    • Heat the mixture to 150-160 °C and maintain for 4-6 hours. The reaction can be monitored by TLC for the consumption of the starting material.

      • Causality: High temperature is required to drive the cyclodehydration reaction. Formamidine acetate serves as the source for the C2 carbon and N3 nitrogen of the quinazoline ring.

    • Cool the reaction mixture to room temperature. The product often precipitates from the reaction mixture.

    • Dilute the mixture with an appropriate solvent (e.g., ethanol), and collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol and then diethyl ether to remove residual solvent and impurities. Dry under vacuum.

  • Validation: The product should be a solid. Characterization via ¹H NMR should show the disappearance of the broad amine and carboxylic acid peaks from the starting material and the appearance of characteristic quinazolinone aromatic and N-H peaks.

B. Chlorination to 4-Chloro-7-iodoquinazoline

  • Materials: 7-Iodoquinazolin-4(3H)-one, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a fume hood, carefully add 7-iodoquinazolin-4(3H)-one (1.0 eq) to a flask charged with phosphorus oxychloride (10-15 eq).

    • Add a catalytic amount of DMF (2-3 drops) to the suspension.

      • Causality: POCl₃ is a powerful dehydrating and chlorinating agent. The large excess ensures the reaction goes to completion. DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent, which is more reactive than POCl₃ alone.

    • Heat the mixture to reflux (approx. 107 °C) for 3-5 hours. The mixture should become a clear, homogeneous solution.

    • Cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed with caution in a well-ventilated fume hood.

    • Neutralize the acidic aqueous solution by the slow addition of a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is ~7-8. Keep the mixture cool in an ice bath during neutralization.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove inorganic salts, and then dry under vacuum. The crude product can be purified further by recrystallization or column chromatography if necessary.

  • Validation: The final product should be a solid. Successful chlorination can be confirmed by the disappearance of the N-H proton in the ¹H NMR spectrum and a corresponding mass increase in MS analysis.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7-Position
  • Materials: 4-Chloro-7-iodoquinazoline, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water).[12]

  • Procedure:

    • To a clean, dry reaction vessel (e.g., a Schlenk flask or microwave vial), add 4-chloro-7-iodoquinazoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).[12][13]

      • Causality: A slight excess of the boronic acid is used to ensure complete consumption of the iodoquinazoline. The base is crucial for the transmetalation step of the catalytic cycle.[5][14]

    • Add the palladium catalyst (0.02-0.05 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

      • Causality: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation. Removing oxygen is critical for an efficient reaction.[12]

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture with vigorous stirring. Typical conditions are 80-100 °C for 4-12 hours.[12][13] Reaction progress should be monitored by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Validation: Successful coupling is confirmed by ¹H NMR (appearance of new aromatic signals from the coupled partner) and mass spectrometry (an increase in mass corresponding to the addition of the aryl group and loss of iodine).

Conclusion and Future Outlook

4-Chloro-7-iodoquinazoline is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its predictable and orthogonal reactivity provides a robust platform for the rapid generation of diverse and complex molecules. The continued application of this scaffold in the synthesis of next-generation kinase inhibitors, including covalent inhibitors and allosteric modulators, highlights its enduring importance. As our understanding of cancer biology deepens, the ability to rapidly synthesize and test novel analogs based on this versatile core will remain indispensable in the quest for more effective and selective targeted therapies.

References

  • Zhang, X. et al. (2016). Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. PubMed. Available at: [Link]

  • Li, D. et al. (2013). Discovery of novel 4-anilinoquinazoline derivatives as potent inhibitors of epidermal growth factor receptor with antitumor activity. PubMed. Available at: [Link]

  • Wang, W. et al. (2014). Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. PubMed. Available at: [Link]

  • Various Authors. (n.d.). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. ResearchGate. Available at: [Link]

  • Bhusare, N. et al. (2022). NOVEL 4-ANILINOQUINAZOLINE DERIVATIVES AS EGFR AND VEGFR-2 INHIBITORS. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman. Available at: [Link]

  • Nishimura, R. H. V. et al. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central (PMC) - NIH. Available at: [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Boruah, P. R. et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents.
  • Guchhait, S. K. et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • da Silva, A. F. et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-Anilinoquinazolines from 4-Chloro-7-iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the synthesis of 4-anilino-7-iodoquinazoline derivatives, a critical scaffold in medicinal chemistry. The 4-anilinoquinazoline core is prevalent in numerous clinically approved tyrosine kinase inhibitors (TKIs), and the 7-iodo functionality serves as a versatile handle for further chemical elaboration. This guide covers the underlying reaction mechanism, a step-by-step laboratory protocol, characterization techniques, and expert insights into optimizing the synthesis for researchers in drug discovery and development.

Introduction: The Significance of the 4-Anilinoquinazoline Scaffold

The quinazoline ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of bioactive compounds.[1][2] Among its derivatives, the 4-anilinoquinazoline framework has garnered significant attention, particularly in oncology. This structural motif is the cornerstone of several U.S. FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors, including gefitinib and erlotinib, which have revolutionized the treatment of certain cancers.[1][3][4] These molecules function as ATP-competitive inhibitors, targeting the kinase domain of receptors like EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overexpressed or mutated in malignant tumors.[2][5][6][7]

The synthesis of these compounds typically involves the N-arylation of a 4-chloroquinazoline precursor with a substituted aniline.[1][2] The specific starting material discussed herein, 4-chloro-7-iodoquinazoline, is of particular strategic importance. The chloro group at the C4 position serves as an excellent leaving group for the key nucleophilic substitution reaction, while the iodo group at the C7 position is retained during this step. This iodine atom provides a crucial synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of additional molecular complexity and the fine-tuning of pharmacological properties.

This application note details a robust and reproducible protocol for the synthesis of a representative 4-anilino-7-iodoquinazoline derivative, explaining the chemical principles and practical considerations necessary for success.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The core transformation in the synthesis of 4-anilinoquinazolines from 4-chloroquinazolines is a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is distinct from electrophilic aromatic substitution and proceeds via a two-step addition-elimination sequence.

Causality Behind the Reaction:

  • Activation of the Substrate: The quinazoline ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the C2 and C4 positions. DFT calculations and experimental evidence confirm that the carbon atom at the C4-position is more electron-poor and thus more susceptible to nucleophilic attack than the C2 position, ensuring high regioselectivity under mild conditions.[8][9] The iodine atom at C7, being an electron-withdrawing group, further activates the ring system towards nucleophilic attack.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline derivative acts as the nucleophile. It attacks the electrophilic C4 carbon of the quinazoline ring, breaking the aromaticity of the pyrimidine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[10]

  • Rearomatization and Elimination: The reaction's driving force is the restoration of the stable aromatic system. The Meisenheimer complex rapidly collapses, expelling the chloride ion as the leaving group and reforming the aromatic ring. The final step is a deprotonation of the anilino nitrogen, typically by a solvent molecule or a weak base, to yield the neutral 4-anilinoquinazoline product and a molecule of hydrochloric acid (HCl).

G cluster_reactants Reactants cluster_process S_N_Ar Mechanism cluster_products Products R1 4-Chloro-7-iodoquinazoline P1 Nucleophilic Attack (Aniline N on Quinazoline C4) R1->P1 R2 Substituted Aniline R2->P1 P2 Formation of Meisenheimer Complex (Tetrahedral Intermediate) P1->P2 Step 1: Addition P3 Elimination of Cl- & Rearomatization P2->P3 Step 2: Elimination Prod1 4-Anilino-7-iodoquinazoline P3->Prod1 Prod2 HCl P3->Prod2

Caption: The SNAr mechanism for 4-anilinoquinazoline synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of N-(3-chloro-4-fluorophenyl)-7-iodoquinazolin-4-amine, a common intermediate in TKI development.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount
4-Chloro-7-iodoquinazolineC₈H₄ClIN₂306.491.01.00 g (3.26 mmol)
3-Chloro-4-fluoroanilineC₆H₅ClFN145.561.10.52 g (3.59 mmol)
2-Propanol (Isopropanol)C₃H₈O60.10-20 mL
Diethyl Ether(C₂H₅)₂O74.12-For washing
Saturated NaHCO₃ solution---For washing
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Reaction Workflow

G start Start setup Combine Reactants: 4-chloro-7-iodoquinazoline, 3-chloro-4-fluoroaniline, and 2-propanol in flask. start->setup reflux Heat to Reflux (~82 °C) for 4-6 hours. Monitor by TLC. setup->reflux cool Cool to Room Temp. Then chill in ice bath. reflux->cool precipitate Product Precipitates as a Solid. cool->precipitate filter Collect Solid by Vacuum Filtration. precipitate->filter wash Wash with sat. NaHCO₃, then cold diethyl ether. filter->wash dry Dry the Product Under Vacuum. wash->dry characterize Characterize Product: ¹H NMR, ¹³C NMR, LC-MS dry->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 4-chloro-7-iodoquinazoline (1.00 g, 3.26 mmol) and 3-chloro-4-fluoroaniline (0.52 g, 3.59 mmol).

  • Solvent Addition: Add 20 mL of 2-propanol to the flask. The reactants may not fully dissolve at room temperature.

  • Reflux: Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate. Heat the mixture to reflux (approximately 82 °C) with vigorous stirring. The reaction mixture should become a clear, homogeneous solution upon heating, and the product will begin to precipitate as the reaction progresses.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the 4-chloro-7-iodoquinazoline starting material.

  • Work-up & Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A significant amount of solid product should precipitate.

  • Precipitation: To maximize precipitation, place the flask in an ice-water bath for 30 minutes.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with a small amount of saturated sodium bicarbonate solution (to neutralize the HCl byproduct) followed by cold diethyl ether (to remove any unreacted aniline).

  • Drying: Transfer the pale yellow solid to a clean, pre-weighed vial and dry it under vacuum to a constant weight. A typical yield is 85-95%.

Characterization and Validation

To confirm the identity and purity of the synthesized N-(3-chloro-4-fluorophenyl)-7-iodoquinazolin-4-amine, the following analytical techniques are essential.[11]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the proton environment. Expect to see characteristic peaks for the quinazoline and aniline ring protons, as well as the N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Assesses the purity of the compound and confirms its molecular weight. For C₁₄H₈ClFIN₃, the expected [M+H]⁺ is approximately 415.95.

  • Melting Point: A sharp melting point range is indicative of high purity.

Field-Proven Insights & Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Low-quality starting materials.1. Extend the reflux time and monitor closely by TLC. Consider using a higher boiling point solvent like n-butanol if the aniline is particularly unreactive.[12] 2. Verify the purity of the 4-chloro-7-iodoquinazoline and aniline.
Product is Oily or Gummy 1. Presence of unreacted starting materials. 2. Trapped solvent.1. Ensure the washing steps are performed thoroughly. If necessary, purify by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or via column chromatography. 2. Dry the product under high vacuum for an extended period.
Reaction Stalls Electron-poor (deactivated) aniline is used as the nucleophile.For anilines bearing strong electron-withdrawing groups, conventional heating may be slow. Consider using microwave irradiation, which can significantly reduce reaction times and improve yields.[1][2] Alternatively, a catalytic amount of acid (e.g., HCl in isopropanol) can be added to protonate the quinazoline nitrogen, further activating the C4 position.

References

  • Sánchez, B., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

  • Liu, F., et al. (2016). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. PubMed. Available at: [Link]

  • Liu, F., et al. (2016). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Barros, F. W. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (NIH). Available at: [Link]

  • Gholami, M., et al. (2020). Structure based design and anti-breast cancer evaluation of some novel 4-anilinoquinazoline derivatives as potential epidermal growth factor receptor inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Reddy, T. S., et al. (2007). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. PubMed. Available at: [Link]

  • Liu, F., et al. (2016). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Eco-Vector Journals Portal. Available at: [Link]

  • Barros, F. W. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hennequin, L. F., et al. (2002). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Gallardo-Fuentes, S., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Ali, M. A., et al. (2016). Optimization of reaction conditions for the synthesis of compound (4 a) [a]. ResearchGate. Available at: [Link]

  • Drewry, D. H., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. National Institutes of Health (NIH). Available at: [Link]

  • Madhushika, M. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. StackExchange. Available at: [Link]

  • Basavaraj, et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for 4-Chloro-7-iodoquinazoline: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-7-iodoquinazoline in Kinase Inhibitor Synthesis

In the landscape of modern medicinal chemistry, the quinazoline scaffold is a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1] Its derivatives are particularly prominent in oncology, forming the core of several targeted therapies that inhibit protein kinases—enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer.[2] 4-Chloro-7-iodoquinazoline is a highly valuable and versatile pharmaceutical intermediate, specifically designed for the synthesis of potent kinase inhibitors.

The strategic placement of two distinct halogen atoms on the quinazoline core imparts a high degree of synthetic utility. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a reactive handle to introduce various aniline derivatives, which are crucial for tuning the binding affinity and selectivity of the final drug molecule.[2] Concurrently, the iodine atom at the 7-position is an ideal participant in metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling. This allows for the precise and efficient construction of complex molecular architectures, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.[1]

This guide provides a comprehensive overview of 4-Chloro-7-iodoquinazoline, detailing its synthesis, characterization, and a practical application in the synthesis of a lapatinib analogue, a dual tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) pathways.[3] The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of 4-Chloro-7-iodoquinazoline is paramount for its safe handling and effective use in synthesis.

PropertyValueSource
Molecular Formula C8H4ClIN2N/A
Molecular Weight 290.49 g/mol N/A
Appearance Expected to be a light yellow to brown solidGeneral observation for similar compounds
Solubility Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF)General observation for similar compounds
Melting Point Not available. Expected to be in the range of 150-200 °C based on analogous compounds.N/A

Safety and Handling:

4-Chloro-7-iodoquinazoline is a research chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4][5][6]

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[4][5]

    • Wash skin thoroughly after handling.[4]

    • Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

    • If swallowed, immediately call a poison center or doctor.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[4]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[4]

Synthesis of 4-Chloro-7-iodoquinazoline: A Two-Step Approach

The synthesis of 4-Chloro-7-iodoquinazoline is efficiently achieved in a two-step process starting from the commercially available 2-amino-4-iodobenzoic acid. The first step involves a cyclization reaction to form the quinazolinone core, followed by a chlorination step to yield the desired product.

Workflow for the Synthesis of 4-Chloro-7-iodoquinazoline

Synthesis_Workflow A 2-Amino-4-iodobenzoic Acid B Step 1: Cyclization (Formamide, 160°C) A->B C 7-Iodoquinazolin-4(3H)-one B->C D Step 2: Chlorination (POCl3, DMF (cat.), Reflux) C->D E 4-Chloro-7-iodoquinazoline D->E

Caption: A two-step synthetic workflow for 4-Chloro-7-iodoquinazoline.

Part 1: Synthesis of 7-Iodoquinazolin-4(3H)-one

Principle: The synthesis of the quinazolinone ring is achieved through the condensation of 2-amino-4-iodobenzoic acid with formamide. At high temperatures, formamide serves as both a reactant, providing the C2 carbon of the quinazoline ring, and a solvent. This cyclization is a well-established method for the preparation of quinazolinones.

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer, add 2-amino-4-iodobenzoic acid (26.3 g, 0.1 mol).

  • Addition of Reagent: Add formamide (100 mL) to the flask.

  • Reaction: Heat the reaction mixture to 160 °C and maintain this temperature with stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol 9:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.

  • Isolation: Add 100 mL of water to the reaction mixture and stir for 30 minutes. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 60 °C to a constant weight to yield 7-iodoquinazolin-4(3H)-one as a light brown solid.

Expected Yield: 85-90%

Part 2: Synthesis of 4-Chloro-7-iodoquinazoline

Principle: The conversion of the 4-hydroxyl group of the quinazolinone to a chloro group is achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction, likely through the formation of a Vilsmeier-Haack type reagent which is a more reactive chlorinating species.

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser (with a calcium chloride drying tube), a magnetic stirrer, and a dropping funnel, add 7-iodoquinazolin-4(3H)-one (27.2 g, 0.1 mol).

  • Addition of Reagents: Carefully add phosphorus oxychloride (POCl₃, 93 mL, 1.0 mol) to the flask.

  • Catalyst Addition: Slowly add a catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction mixture should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator. To ensure complete removal, add toluene (2 x 50 mL) and co-evaporate.

  • Work-up: Cautiously pour the resulting residue onto crushed ice (500 g) with vigorous stirring. A precipitate will form.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide solution until the pH is approximately 7-8.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.

  • Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to afford 4-Chloro-7-iodoquinazoline as a solid.

Expected Yield: 80-88%

Analytical Characterization

Due to the limited availability of published spectral data for 4-Chloro-7-iodoquinazoline, the following characterization data is predicted based on the analysis of closely related structures. Experimental verification is strongly recommended.

TechniqueExpected Observations
1H NMR (400 MHz, CDCl3)δ (ppm): ~9.0 (s, 1H, H-2), ~8.4 (d, 1H, H-5), ~8.1 (dd, 1H, H-6), ~7.8 (d, 1H, H-8). The exact chemical shifts and coupling constants would need to be determined experimentally.
13C NMR (100 MHz, CDCl3)δ (ppm): Signals expected in the aromatic region (~120-160 ppm) and a signal for the C-I carbon around 95-105 ppm.
Mass Spectrometry (ESI-MS) m/z: Calculated for C8H4ClIN2 [M+H]+: 290.92. The isotopic pattern for chlorine (35Cl/37Cl) should be observable.
Infrared (IR) Spectroscopy (KBr)νmax (cm-1): Expected peaks for C=N stretching (~1610-1640 cm-1), C=C aromatic stretching (~1500-1580 cm-1), and C-Cl stretching (~700-800 cm-1).

Application Protocol: Synthesis of a Lapatinib Analogue

This protocol demonstrates the utility of 4-Chloro-7-iodoquinazoline as a key intermediate in the synthesis of a lapatinib analogue, a potent EGFR/HER2 inhibitor. The synthesis involves a sequential nucleophilic aromatic substitution and a Suzuki cross-coupling reaction.

Synthetic Scheme for a Lapatinib Analogue

Lapatinib_Analogue_Synthesis cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Suzuki Cross-Coupling A 4-Chloro-7-iodoquinazoline C Intermediate 1 A->C Isopropanol, Reflux B 3-chloro-4-(3-fluorobenzyloxy)aniline B->C D Intermediate 1 F Lapatinib Analogue D->F Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, Reflux E 5-formyl-2-furylboronic acid E->F

Sources

Application Notes and Protocols: Leveraging 4-Chloro-7-iodoquinazoline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Disubstituted Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved therapeutics, particularly in oncology.[1][2][3] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal anchor for binding within the ATP pocket of various protein kinases.[4][5] Among the vast library of quinazoline-based building blocks, 4-Chloro-7-iodoquinazoline stands out as a uniquely versatile and powerful intermediate for the synthesis of potent and selective kinase inhibitors.[1]

This di-halogenated scaffold offers medicinal chemists a strategic advantage: two distinct and orthogonally reactive sites. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the iodine atom at the C7 position is primed for a variety of palladium-catalyzed cross-coupling reactions.[1] This differential reactivity allows for a stepwise and controlled elaboration of the quinazoline core, enabling the systematic exploration of structure-activity relationships (SAR) and the rapid generation of diverse compound libraries. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of 4-Chloro-7-iodoquinazoline in the synthesis of kinase inhibitors, complete with detailed protocols and mechanistic insights.

The Chemistry of Selectivity: Exploiting Orthogonal Reactivity

The synthetic utility of 4-Chloro-7-iodoquinazoline lies in the ability to selectively functionalize one position while leaving the other intact for subsequent reactions. This is governed by the inherent electronic properties of the quinazoline ring and the distinct reactivity of the two halogen substituents.

C4 Position: The Site of Nucleophilic Aromatic Substitution (SNAr)

The C4 position of the quinazoline ring is electron-deficient, making the chlorine atom an excellent leaving group for SNAr reactions.[6] This position is typically targeted for the introduction of an aniline or a substituted amine, a key pharmacophoric element in many EGFR and VEGFR inhibitors like Gefitinib and Lapatinib.[2][7][8] The reaction proceeds readily, often under mild conditions, by heating the 4-chloroquinazoline with the desired amine in a polar protic solvent like isopropanol or ethanol.[2][9]

C7 Position: A Hub for Cross-Coupling Chemistry

The carbon-iodine bond at the C7 position is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[1] This reactivity difference is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, facilitating the initial oxidative addition step in the catalytic cycle.[10] This allows for the selective introduction of aryl, heteroaryl, or amino groups at the C7 position, which can be crucial for modulating potency, selectivity, and pharmacokinetic properties of the final inhibitor.

Diagram 1: Orthogonal Reactivity of 4-Chloro-7-iodoquinazoline

G quinazoline 4-Chloro-7-iodoquinazoline snar Nucleophilic Aromatic Substitution (SNAr) at C4 quinazoline->snar R-NH2 (e.g., Aniline) suzuki Suzuki Coupling at C7 quinazoline->suzuki Ar-B(OH)2 Pd Catalyst, Base buchwald Buchwald-Hartwig Amination at C7 quinazoline->buchwald R'-NH2 Pd Catalyst, Base product_snar 4-Anilino-7-iodoquinazoline (Intermediate A) snar->product_snar product_suzuki 4-Chloro-7-arylquinazoline (Intermediate B) suzuki->product_suzuki product_buchwald 4-Chloro-7-aminoquinazoline (Intermediate C) buchwald->product_buchwald

Caption: Sequential functionalization strategy for 4-Chloro-7-iodoquinazoline.

Synthetic Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the key transformations involving 4-Chloro-7-iodoquinazoline. These are intended as a starting point and may require optimization based on the specific substrates and desired products.

Protocol 1: Nucleophilic Aromatic Substitution at the C4 Position

This protocol describes the synthesis of a 4-anilino-7-iodoquinazoline intermediate, a common precursor in the synthesis of many kinase inhibitors.

Objective: To selectively substitute the chlorine atom at the C4 position with an aniline moiety.

Materials:

  • 4-Chloro-7-iodoquinazoline

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline)

  • Isopropanol (IPA)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of 4-Chloro-7-iodoquinazoline (1.0 eq) in isopropanol (10 mL/mmol), add the substituted aniline (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum to yield the desired 4-anilino-7-iodoquinazoline.

Causality behind Experimental Choices:

  • Isopropanol: Serves as a polar protic solvent that can solvate the reactants and facilitate the nucleophilic attack. Its boiling point allows for a convenient reflux temperature.

  • Excess Aniline: A slight excess of the aniline is used to ensure the complete consumption of the starting quinazoline.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7 Position

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the C7 position. This is a crucial step in the synthesis of inhibitors like Lapatinib.[8][11]

Objective: To selectively form a carbon-carbon bond at the C7 position.

Materials:

  • 4-Chloro-7-iodoquinazoline or 4-Anilino-7-iodoquinazoline (from Protocol 1)

  • Aryl or Heteroaryl Boronic Acid (e.g., 5-formyl-2-furanylboronic acid) (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine the 7-iodoquinazoline substrate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water).

  • Heat the reaction mixture to 80-90°C and stir for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Palladium Catalyst: The palladium(0) species is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[12][13]

  • Base: The base is required to activate the boronic acid for the transmetalation step.[14][15]

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L2 pd_complex R-Pd(II)-I      L2 pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd_complex pd_aryl_complex R-Pd(II)-Ar      L2 pd_complex->pd_aryl_complex transmetalation Transmetalation transmetalation->pd_aryl_complex pd_aryl_complex->pd0 reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 product R-Ar reductive_elimination->product aryl_iodide R-I aryl_iodide->oxidative_addition boronic_acid Ar-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Buchwald-Hartwig Amination at the C7 Position

This protocol outlines the palladium-catalyzed amination of the C7 position, another powerful tool for introducing diversity.

Objective: To selectively form a carbon-nitrogen bond at the C7 position.

Materials:

  • 4-Chloro-7-iodoquinazoline (1.0 eq)

  • Amine (e.g., Morpholine) (1.2 eq)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Ligand (e.g., Xantphos, 0.04 eq)

  • Base (e.g., Cs₂CO₃, 1.5 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Schlenk flask or microwave vial

Procedure:

  • In a Schlenk flask or microwave vial, combine the 7-iodoquinazoline (1.0 eq), palladium pre-catalyst, ligand, and base.

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine (1.2 eq).

  • Seal the vessel and heat the reaction mixture to 100-120°C for 12-24 hours. Microwave irradiation can often significantly reduce reaction times.[2][9]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Ligand: Bulky, electron-rich phosphine ligands like Xantphos are crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step.[16][17]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[17][18]

  • Anhydrous Conditions: Water can interfere with the catalytic cycle and should be minimized.

Data Presentation: Exemplary Syntheses

The following table summarizes representative yields for the synthesis of key intermediates and final products using 4-Chloro-7-iodoquinazoline, based on published literature.

Starting MaterialReaction TypeReagentsProductYield (%)Reference
6-iodoquinazolin-4-oneChlorinationSOCl₂4-Chloro-6-iodoquinazoline88[11]
4-Chloro-6-iodoquinazolineSuzuki Coupling5-formyl-2-furylboronic acid, Pd/CIntermediate for Lapatinib96[11]
4-Chloro-6,7-dimethoxyquinazolineNucleophilic Substitution3-chloro-4-fluoroanilineIntermediate for Gefitinib65[19]
4-chloroquinazolinesN-arylation (Microwave)N-methylanilines4-anilinoquinazolinesup to 96[2]

Conclusion and Future Perspectives

4-Chloro-7-iodoquinazoline is a cornerstone building block in the modern synthesis of kinase inhibitors. Its well-defined and orthogonal reactivity at the C4 and C7 positions provides a robust and flexible platform for the construction of complex molecular architectures. The protocols outlined in this application note serve as a practical guide for chemists to harness the synthetic potential of this versatile intermediate. As the quest for more selective and potent kinase inhibitors continues, the strategic application of building blocks like 4-Chloro-7-iodoquinazoline will undoubtedly play a pivotal role in accelerating the discovery and development of next-generation targeted therapies.

References

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity . National Institutes of Health. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied . ResearchGate. [Link]

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  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives . MDPI. [Link]

  • Assessing a sustainable manufacturing route to lapatinib . Royal Society of Chemistry. [Link]

  • Synthetic route for the preparation of gefitinib analogues 10-17... . ResearchGate. [Link]

  • Lapatinib preparation method . SciSpace. [Link]

  • Process for the preparation of lapatinib and the salts thereof.
  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib . MDPI. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Buchwald-Hartwig Cross-Coupling . J&K Scientific LLC. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents . National Institutes of Health. [Link]

  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them . ResearchGate. [Link]

  • Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry . MDPI. [Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors . National Institutes of Health. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents . Durham University. [Link]

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  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives . National Institutes of Health. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

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  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst . ResearchGate. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) . MDPI. [Link]

  • Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • nucleophilic aromatic substitutions . YouTube. [Link]

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Application Notes and Protocols: Regioselective Nucleophilic Substitution of 4-Chloro-7-iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This structural motif is central to several FDA-approved tyrosine kinase inhibitors (TKIs) used in oncology, including lapatinib, gefitinib, and erlotinib, which target receptors like EGFR and HER2.[1][3] The synthesis of these complex therapeutics relies on the availability of versatile, functionalized intermediates.

4-Chloro-7-iodoquinazoline is a key bifunctional building block that enables the strategic construction of diverse quinazoline libraries.[4] Its unique structure features two distinct halogen atoms at electronically different positions. The chlorine atom at the C-4 position is susceptible to nucleophilic aromatic substitution (SNAr), while the iodine atom at the C-7 position is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig).[3][4] This differential reactivity allows for controlled, sequential functionalization, making it an invaluable precursor in drug discovery and development.[4]

This application note provides a detailed protocol and technical guide for the regioselective nucleophilic substitution of the C-4 chlorine atom of 4-chloro-7-iodoquinazoline. We will delve into the mechanistic principles governing this selectivity, offer a robust experimental procedure, and present field-proven insights to guide researchers in synthesizing 4-amino-7-iodoquinazoline derivatives.

Scientific Principles and Mechanistic Insights

The Basis of Regioselectivity: C-4 vs. C-7

The remarkable regioselectivity of nucleophilic attack at the C-4 position is a direct consequence of the electronic architecture of the quinazoline ring system.

  • Electronic Activation: The quinazoline core consists of a pyrimidine ring fused to a benzene ring. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which significantly lowers the electron density of the carbons within this ring, particularly at the C-2 and C-4 positions. This renders the C-4 carbon highly electrophilic and thus, exceptionally activated towards nucleophilic attack.[2][5][6]

  • Leaving Group Position: The chlorine atom at C-4 is attached to this electron-deficient pyrimidine ring, while the iodine at C-7 is on the comparatively electron-rich benzene ring. The substitution of chlorine at C-4 is therefore kinetically and thermodynamically favored over the substitution of iodine at C-7 via an SNAr mechanism.[6]

  • Intermediate Stabilization: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[7] When a nucleophile attacks the C-4 position, the negative charge can be effectively delocalized onto the electronegative nitrogen atom at the N-1 position, providing substantial resonance stabilization. This stabilization is less effective for an attack at the C-7 position.[7]

Due to these factors, nucleophilic substitution occurs almost exclusively at the C-4 position under typical SNAr conditions, leaving the C-7 iodo group intact for subsequent transformations.

The SNAr Reaction Mechanism

The nucleophilic aromatic substitution on 4-chloro-7-iodoquinazoline follows a well-established two-step addition-elimination pathway.

  • Step 1 (Addition): The nucleophile (e.g., an amine) attacks the electrophilic C-4 carbon, breaking the aromaticity of the pyrimidine ring and forming a tetrahedral Meisenheimer complex. This step is typically the rate-determining step of the reaction.[8]

  • Step 2 (Elimination): The aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group, yielding the 4-substituted quinazoline product.

Caption: Figure 1: SNAr Mechanism at the C-4 Position.

Experimental Protocols and Data

General Protocol for Nucleophilic Substitution with Amines

This protocol provides a robust starting point for the reaction of 4-chloro-7-iodoquinazoline with a variety of primary and secondary amine nucleophiles.

Materials and Equipment:

  • Reagents: 4-Chloro-7-iodoquinazoline, amine nucleophile (1.1–1.2 equivalents), solvent (e.g., isopropanol, n-butanol, ethanol, or DMF), and base (optional, e.g., K₂CO₃, Et₃N).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, nitrogen/argon inlet, standard laboratory glassware, and a system for monitoring the reaction (TLC or LC-MS).

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-7-iodoquinazoline (1.0 eq).

  • Reagent Addition: Add the chosen solvent (e.g., isopropanol, 10 mL per mmol of substrate). Begin stirring to dissolve the starting material.

  • Add the amine nucleophile (1.1 eq). For reactions involving amine hydrochlorides or less reactive anilines, a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq) may be added to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours). Electron-rich amines react faster, while electron-poor amines may require longer reaction times or higher temperatures.[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates upon cooling, it can be collected by filtration, washed with cold solvent, and dried.

    • Alternatively, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile).

Table of Reaction Conditions

The choice of solvent and temperature is critical and depends on the nucleophilicity of the amine. The following table summarizes representative conditions.

EntryNucleophile ExampleSolventBaseTemp (°C)Time (h)Approx. YieldNotes
13-EthylanilineIsopropanolNoneReflux6-12>90%Electron-rich anilines react readily.[1]
2Benzylaminen-ButanolNone1004-8>85%Aliphatic amines are generally very reactive.
33-ChloroanilineDMFK₂CO₃12016-2470-85%Electron-poor anilines require more forcing conditions.
4MorpholineEthanolEt₃NReflux8-16>90%Secondary cyclic amines are excellent nucleophiles.
53-Fluoro-benzyloxy-anilineIsopropanolNoneReflux12~88%A key step in the synthesis of lapatinib.[9]
6Various AnilinesTHF/H₂ONone100 (MW)0.2-163-96%Microwave irradiation significantly accelerates the reaction.[1]
Experimental Workflow Visualization

The overall process from setup to purification can be visualized as follows.

Caption: Figure 2: General Experimental Workflow.

Troubleshooting and Field-Proven Insights

  • Poor Reactivity with Electron-Deficient Amines: For anilines bearing strong electron-withdrawing groups, thermal heating may lead to low yields or require very long reaction times. The use of microwave irradiation is a highly effective strategy to overcome this limitation, often providing excellent yields in minutes to hours.[1]

  • Solvent Choice: Protic solvents like isopropanol or ethanol are often effective and facilitate work-up. For higher temperatures, n-butanol or DMF can be used. For microwave-assisted synthesis, a mixture of THF/H₂O has been shown to be efficient.[1]

  • Base Requirement: While many reactions with aliphatic amines and electron-rich anilines proceed well without a base, the inclusion of a non-nucleophilic base like triethylamine or a solid base like K₂CO₃ can be beneficial, especially if the amine starting material is an HCl salt or if the reaction appears to stall.

  • Alternative: Palladium-Catalyzed Amination: For particularly challenging nucleophiles where SNAr fails, a Buchwald-Hartwig amination can be considered.[10][11] However, this palladium-catalyzed reaction is more complex to set up, requires expensive ligands and catalysts, and is generally reserved for when the SNAr pathway is not viable.[12] It's important to note that under these conditions, competitive reaction at the C-7 iodo position is possible, requiring careful optimization to maintain selectivity.

Conclusion

The nucleophilic aromatic substitution of 4-chloro-7-iodoquinazoline is a highly reliable and regioselective transformation that provides efficient access to 4-amino-7-iodoquinazoline derivatives. The strong electronic activation of the C-4 position by the quinazoline nitrogens ensures that substitution occurs cleanly, leaving the C-7 iodo group available for further synthetic elaboration. By carefully selecting the reaction conditions—particularly solvent, temperature, and the potential use of microwave irradiation—researchers can successfully couple a wide variety of amine nucleophiles. This protocol serves as a foundational method for drug development professionals and medicinal chemists aiming to leverage this versatile scaffold in the creation of novel and potent therapeutic agents.

References
  • Moura, J., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 27(15), 4983. Available at: [Link]

  • Sánchez, Y., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Physical Organic Chemistry, 32(11), e4002. Available at: [Link]

  • Silva, A., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8968. Available at: [Link]

  • Moody, C. J., et al. (2011). Amination of halopyrimidines and 4-chloroquinazoline. Tetrahedron, 67(48), 9425-9429. Available at: [Link]

  • Silva, A., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Lapatinib: An Intermediate's Role. Pharma Focus Asia. Available at: [Link]

  • Zhang, L., et al. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 41(4), 317-320. Available at: [Link]

  • Google Patents (2013). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.
  • Scott, J. S., et al. (2022). Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering, 7(10), 2216-2223. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • National Center for Biotechnology Information. Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. PubMed. Available at: [Link]

  • Cheng Chu (2015). Lapatinib preparation method. SciSpace. Available at: [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • de Kock, C., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. Available at: [Link]

  • National Institutes of Health. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. NIH. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Reagent Guides. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Molecules. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Available at: [Link]

  • Wiley Analytical Science. Palladium Catalyzed Amination of Aryl Chlorides. Available at: [Link]

  • National Institutes of Health. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. NIH. Available at: [Link]

  • National Center for Biotechnology Information. Palladium-catalyzed cyclocarbonylation of o-iodoanilines with imidoyl chlorides to produce quinazolin-4(3H)-ones. PubMed. Available at: [Link]

  • SPERA PHARMA. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

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  • Semantic Scholar. Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles. Available at: [Link]

  • Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available at: [Link]

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The Strategic Application of 4-Chloro-7-iodoquinazoline in Modern Cancer Drug Discovery: Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in the architecture of targeted cancer therapeutics, most notably as a privileged structure for kinase inhibitors. This guide focuses on a particularly versatile, dihalogenated intermediate: 4-Chloro-7-iodoquinazoline . The strategic placement of two distinct halogens—a reactive chlorine at the 4-position and an iodine at the 7-position—creates a powerful tool for sequential, site-selective functionalization. This differential reactivity allows for the independent introduction of various moieties through nucleophilic aromatic substitution (SNAr) at the C4 position and palladium-catalyzed cross-coupling reactions at the C7 position. Herein, we provide a comprehensive overview of its synthesis, characterization, and application, complete with detailed, field-proven protocols for its use in constructing libraries of potential kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this high-value building block in oncology research.

Introduction: The Quinazoline Scaffold in Oncology

Quinazoline derivatives have emerged as a highly successful class of anticancer agents. Their rigid, bicyclic structure provides an ideal framework for orienting substituents to interact with the ATP-binding pocket of various protein kinases.[1] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibition a validated strategy for therapeutic intervention. Several FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, are built upon the 4-anilinoquinazoline core and function by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[2]

The utility of 4-Chloro-7-iodoquinazoline stems from its design as a modular scaffold. The chlorine atom at the C4 position is highly susceptible to nucleophilic displacement, readily reacting with amines (e.g., anilines) to form the bio-active 4-aminoquinazoline core. Concurrently, the iodine atom at the C7 position is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkynyl groups to modulate solubility, cell permeability, and target engagement. The C-I bond is significantly more reactive than the C-Cl bond in these Pd-catalyzed reactions, enabling highly regioselective functionalization at the C7 position while leaving the C4-chloro group intact for subsequent substitution.

Synthesis of 4-Chloro-7-iodoquinazoline: A Two-Step Protocol

The synthesis of 4-Chloro-7-iodoquinazoline is reliably achieved in a two-step sequence starting from the commercially available 2-amino-4-iodobenzoic acid. The workflow involves an initial cyclization to form the quinazolinone intermediate, followed by a chlorination step.

G A 2-Amino-4-iodobenzoic Acid B Step 1: Cyclization (Formamide, 130°C) A->B C 7-Iodoquinazolin-4(3H)-one B->C D Step 2: Chlorination (POCl3, DMF cat., Reflux) C->D E 4-Chloro-7-iodoquinazoline D->E

Caption: Synthetic workflow for 4-Chloro-7-iodoquinazoline.

Protocol 2.1: Synthesis of 7-Iodoquinazolin-4(3H)-one (Step 1)

This protocol outlines the cyclization of 2-amino-4-iodobenzoic acid using formamide, a common and effective method for forming the quinazolinone ring system.[3]

Materials:

  • 2-Amino-4-iodobenzoic acid (1.0 eq)

  • Formamide (20 eq)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Deionized water

  • Buchner funnel and filter paper

Procedure:

  • Combine 2-amino-4-iodobenzoic acid (e.g., 10.0 g, 38.0 mmol) and formamide (e.g., 30 mL, 760 mmol) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture with stirring to 125-130°C. Maintain this temperature for 4-5 hours. The reaction progress can be monitored by TLC (e.g., 10% Methanol in Dichloromethane).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add deionized water (e.g., 100 mL) to the flask with stirring. A precipitate will form.

  • Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with cold deionized water (3 x 50 mL) and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 7-iodoquinazolin-4(3H)-one as a solid. The product is often of sufficient purity to proceed to the next step without further purification.

Protocol 2.2: Synthesis of 4-Chloro-7-iodoquinazoline (Step 2)

This procedure converts the hydroxyl group of the quinazolinone to a chloride using a standard chlorinating agent like phosphorus oxychloride (POCl₃). The addition of a catalytic amount of DMF facilitates the reaction.[4][5]

Materials:

  • 7-Iodoquinazolin-4(3H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10 eq)

  • N,N-Dimethylformamide (DMF) (catalytic, ~5 drops)

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

  • Ice water or saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Procedure:

  • Place 7-iodoquinazolin-4(3H)-one (e.g., 5.0 g, 18.4 mmol) in a dry round-bottom flask.

  • Carefully add phosphorus oxychloride (e.g., 17 mL, 184 mmol) and a few drops of DMF.

  • Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 105-110°C) with stirring.

  • Maintain reflux for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for corrosive vapors).

  • Work-up: Very slowly and carefully, pour the cooled, concentrated reaction residue onto crushed ice or into a vigorously stirred, ice-cold saturated solution of sodium bicarbonate. CAUTION: This quenching step is highly exothermic and will release HCl gas. Perform this in a fume hood.

  • A solid precipitate will form. Stir the slurry for 30 minutes.

  • Extract the product into an organic solvent like DCM or EtOAc (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization (e.g., from an ethanol/hexane mixture) or by column chromatography on silica gel to afford 4-Chloro-7-iodoquinazoline.

Characterization Data for 4-Chloro-7-iodoquinazoline

Successful synthesis should be confirmed by analytical methods. While a publicly available spectrum for this specific compound is not readily found, based on closely related structures like 4,7-dichloroquinoline and other substituted quinazolines, the following spectral data are expected:[6][7]

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 8.9 (s, 1H, H2), 8.5 (d, J ≈ 1.5 Hz, 1H, H8), 8.1 (d, J ≈ 8.5 Hz, 1H, H5), 7.9 (dd, J ≈ 8.5, 1.5 Hz, 1H, H6).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ≈ 162, 153, 152, 145, 139, 130, 125, 122, 98.

  • Mass Spectrometry (ESI-MS): m/z calculated for C₈H₄ClIN₂ [M+H]⁺: 290.92; found: 290.9.

Application Protocols in Cancer Drug Discovery

The differential reactivity of the C-I and C-Cl bonds is the key to the utility of 4-Chloro-7-iodoquinazoline. The C7-I bond is preferentially cleaved in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at this position first.

G cluster_0 Sequential Functionalization A 4-Chloro-7-iodoquinazoline B Suzuki or Sonogashira (C7-I is more reactive) A->B C 4-Chloro-7-aryl/alkynyl-quinazoline B->C D Nucleophilic Aromatic Substitution (S N Ar at C4-Cl) C->D E Target Molecule: 4-Anilino-7-aryl/alkynyl-quinazoline D->E

Caption: Regioselective reaction pathway for 4-Chloro-7-iodoquinazoline.

Protocol 3.1: Regioselective Suzuki-Miyaura Coupling (C7-Arylation)

This protocol describes the palladium-catalyzed coupling of an arylboronic acid at the C7 position.[8]

Materials:

  • 4-Chloro-7-iodoquinazoline (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 4-Chloro-7-iodoquinazoline (e.g., 290 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (e.g., 58 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent mixture (e.g., 10 mL).

  • Heat the reaction mixture to 85-100°C with stirring for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-chloro-7-arylquinazoline derivative.

Protocol 3.2: Regioselective Sonogashira Coupling (C7-Alkynylation)

This protocol details the coupling of a terminal alkyne at the C7 position, a common strategy for generating rigid linkers or pharmacophores.[9][10]

Materials:

  • 4-Chloro-7-iodoquinazoline (1.0 eq)

  • Terminal alkyne (e.g., Phenylacetylene, 1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI) (co-catalyst, 6 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Solvent (e.g., Anhydrous THF or DMF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-Chloro-7-iodoquinazoline (1.0 mmol), the palladium catalyst (0.03 mmol), and CuI (0.06 mmol).

  • Add the anhydrous solvent (e.g., 10 mL) and the base (e.g., 3-4 mL of TEA).

  • Add the terminal alkyne (1.2 mmol) dropwise with stirring.

  • Heat the mixture to 50-60°C for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the 4-chloro-7-alkynylquinazoline derivative.

Protocol 3.3: Nucleophilic Aromatic Substitution (SNAr) (C4-Amination)

This protocol describes the final key step in synthesizing many kinase inhibitors: the coupling of an aniline to the C4 position of the quinazoline core.[11][12] This can be performed on the product from Protocol 3.1 or 3.2.

Materials:

  • 4-Chloro-7-aryl/alkynyl-quinazoline (1.0 eq)

  • Substituted aniline (1.1 eq)

  • Solvent (e.g., Isopropanol, n-Butanol, or Acetonitrile)

  • Optional: Acid catalyst (e.g., a drop of conc. HCl)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the 4-chloro-7-substituted-quinazoline (e.g., 1.0 mmol) in the chosen solvent (e.g., 15 mL of isopropanol).

  • Add the substituted aniline (1.1 mmol).

  • Heat the mixture to reflux (80-120°C, depending on the solvent) and stir for 2-16 hours. The reaction often forms a precipitate (the HCl salt of the product) as it proceeds.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can be neutralized with a saturated NaHCO₃ solution and extracted with an organic solvent, or purified directly by column chromatography.

  • The final 4-anilino-7-substituted-quinazoline product can be further purified by recrystallization.

Biological Activity Data

The value of 4-Chloro-7-iodoquinazoline is demonstrated by the potent biological activity of the final compounds derived from it. The 4-anilinoquinazoline scaffold is a potent inhibitor of several oncogenic kinases. The table below summarizes the inhibitory concentrations (IC₅₀) for a selection of derivatives, highlighting the impact of substitutions at the C4 (aniline) and C7 positions.

Compound ClassTarget KinaseR⁴ Substituent (Aniline)R⁷ SubstituentIC₅₀ (µM)Cancer Cell LineCitation
4-AnilinoquinazolineEGFR3-trifluoromethyl-phenylImidazole-linked0.0035A431 (Skin)[13]
4-AnilinoquinazolineEGFR3-iodo-phenylImidazole-linked0.0030A431 (Skin)[13]
4-AnilinoquinolineEGFR-dependent3-ethynyl-phenylH8.32BGC-823 (Gastric)[11]
4-AnilinoquinolineEGFR-dependent4-isopropyl-phenylH4.65BGC-823 (Gastric)[11]
4-AnilinoquinazolineEGFR3-chloro-4-fluoro-phenylAcylamino-linked0.15(Enzymatic)[14]
4-AnilinoquinazolineVEGFR-23-chloro-4-fluoro-phenylAcylamino-linked1.81(Enzymatic)[14]
4-AnilinoquinazolineEGFR3-ethynyl-phenyl6,7-di(ethylenediamino)0.0121(Enzymatic)[12]
4-AnilinoquinazolineEGFR (C797S mutant)Complex anilineAllosteric site binder0.09BaF3-EGFR¹⁹ᵈᵉˡ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ[6]

Signaling Pathway Context

Quinazoline-based inhibitors primarily target the ATP-binding site of receptor tyrosine kinases like EGFR. By competitively inhibiting ATP binding, they prevent autophosphorylation of the receptor, thereby blocking the downstream signaling cascades (such as the RAS/MAPK and PI3K/AKT pathways) that drive cell proliferation, survival, and angiogenesis.

EGFR_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling EGFR EGFR ATP_Site RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binding & Dimerization Inhibitor Quinazoline Inhibitor Inhibitor->ATP_Site Blocks ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and site of inhibition by quinazoline derivatives.

Conclusion

4-Chloro-7-iodoquinazoline is a masterful building block for diversity-oriented synthesis in cancer drug discovery. Its predictable, regioselective reactivity allows for the systematic and efficient construction of novel 4,7-disubstituted quinazolines. The protocols provided herein offer a robust framework for synthesizing this intermediate and leveraging its unique chemical properties to generate libraries of potential kinase inhibitors. By enabling the exploration of chemical space around the critical C4 and C7 positions, this scaffold will continue to be an invaluable asset in the development of next-generation targeted cancer therapies.

References

  • Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. (n.d.). PubMed. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. (2016, February 15). PubMed. [Link]

  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (2012, July 27). PubMed. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors. (2022, December 15). PubMed. [Link]

  • POCl3 chlorination of 4-quinazolones. (2011, March 18). PubMed. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. (n.d.). National Center for Biotechnology Information. [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF. (2021, August 6). ResearchGate. [Link]

  • Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. (n.d.). ResearchGate. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • POCl3 Chlorination of 4-Quinazolones | Request PDF. (2021, August 10). ResearchGate. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021, February 10). National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for the Experimental Setup of 4-Chloro-7-iodoquinazoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-7-iodoquinazoline in Medicinal Chemistry

4-Chloro-7-iodoquinazoline is a cornerstone building block for researchers, scientists, and drug development professionals. Its quinazoline core is a privileged scaffold, frequently found in molecules with significant biological activity. The true synthetic power of this reagent lies in the differential reactivity of its two halogen atoms. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the iodine atom at the C7 position is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for the sequential and controlled introduction of diverse functional groups, making it an invaluable tool in the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs. Quinazoline derivatives have been successfully developed as potent anticancer and antimicrobial agents, underscoring the therapeutic potential of molecules derived from this versatile scaffold.[1]

This guide provides a detailed overview of the experimental setups for key reactions involving 4-chloro-7-iodoquinazoline, offering both field-proven insights and step-by-step protocols to empower your research endeavors.

Core Principles of Reactivity: A Tale of Two Halogens

The synthetic utility of 4-chloro-7-iodoquinazoline is governed by the distinct electronic environments of the C4 and C7 positions. The C4 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine ring. This makes the C4-chloro group an excellent leaving group in SNAr reactions. Conversely, the C7-iodo bond is more amenable to oxidative addition to a palladium(0) catalyst, the first step in many cross-coupling cycles. This difference in reactivity is the key to its utility, enabling a predictable and stepwise functionalization.

Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The substitution of the C4-chloro group is typically the first step in a synthetic sequence, owing to its high reactivity under relatively mild conditions. This reaction is fundamental for introducing a wide array of amine, alcohol, and thiol functionalities, which are often crucial for biological activity.

Causality of Experimental Choices
  • Solvent: Protic solvents like isopropanol or ethanol are often used as they can solvate the leaving chloride ion and participate in the proton transfer steps of the reaction mechanism. For less reactive nucleophiles, aprotic polar solvents like DMSO or DMF can be employed to increase the reaction rate.

  • Temperature: Reactions with aliphatic amines are often exothermic and can proceed at room temperature, while reactions with less nucleophilic anilines may require heating or microwave irradiation to achieve a reasonable reaction rate.[2]

  • Base: While many SNAr reactions with amines proceed without an added base (the amine reactant acts as the base to neutralize the HCl byproduct), the inclusion of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial, especially when using valuable or acid-sensitive nucleophiles.

Data Presentation: Typical Conditions for SNAr at C4
Nucleophile TypeSolventTemperatureAdditivesTypical Reaction Time
Primary/Secondary Aliphatic AminesIsopropanol, EthanolRoom Temperature - RefluxNone or DIPEA1 - 6 hours
Anilines (electron-rich)Isopropanol, n-ButanolRefluxNone4 - 12 hours
Anilines (electron-poor)DMF, DMSO, or THF/H₂O100-150 °C (Conventional or Microwave)Acid catalyst (e.g., HCl) or Base (e.g., NaOAc) may be required in some cases30 min - 24 hours
Alcohols/PhenolsDMF, THFRoom Temperature - 80 °CStrong base (e.g., NaH, K₂CO₃)2 - 24 hours
Experimental Protocol: Microwave-Assisted Synthesis of 4-Anilino-7-iodoquinazoline

This protocol describes the rapid and efficient synthesis of a 4-anilino-7-iodoquinazoline derivative, a common scaffold in kinase inhibitors, using microwave irradiation.[2][3][4]

Materials:

  • 4-Chloro-7-iodoquinazoline

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • Isopropanol or a mixture of THF/H₂O (1:1)

  • Microwave synthesis vial

  • Magnetic stir bar

Procedure:

  • To a 2-5 mL microwave synthesis vial equipped with a magnetic stir bar, add 4-chloro-7-iodoquinazoline (1.0 eq).

  • Add the substituted aniline (1.1 - 1.5 eq).

  • Add the chosen solvent (e.g., 3 mL of isopropanol or THF/H₂O).

  • Seal the vial with a cap.

  • Place the vial in the cavity of a microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 20-40 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product often precipitates from the solution upon cooling. Collect the solid by filtration.

  • Wash the solid with cold solvent (e.g., isopropanol) and dry under vacuum to obtain the purified product.

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material. The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

sn_ar_workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification A Add 4-Chloro-7-iodoquinazoline and Aniline to vial B Add Solvent (e.g., Isopropanol) A->B C Seal vial B->C D Heat to 120-150 °C for 20-40 min E Cool to Room Temperature D->E F Filter Precipitate E->F G Wash with Cold Solvent F->G H Dry under Vacuum G->H suzuki_mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Ar-Pd(II)L₂(I) A->B Oxidative Addition (Ar-I) C Ar-Pd(II)L₂(Ar') B->C Transmetalation (Ar'-B(OH)₂) C->A Reductive Elimination (Ar-Ar') buchwald_workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Reagents: Substrate, Amine, Base, Pd₂(dba)₃, BINAP B Add Anhydrous Toluene A->B C Heat at 80-110 °C D Cool and Quench (aq. NH₄Cl) C->D E Extract with Ethyl Acetate D->E F Dry and Concentrate E->F G Column Chromatography F->G

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis with 4-Chloro-7-iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Chloro-7-iodoquinazoline in Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the quinazoline scaffold is a "privileged structure," forming the core of numerous clinically significant therapeutic agents, particularly in oncology.[1][2] Its derivatives are renowned for their ability to act as kinase inhibitors, with notable examples like Lapatinib, Gefitinib, and Erlotinib revolutionizing cancer therapy.[1][3][4] The synthetic precursor, 4-Chloro-7-iodoquinazoline, is a particularly valuable and versatile building block. It possesses two distinct, orthogonally reactive sites: a C4-chloro group highly susceptible to nucleophilic aromatic substitution (SNAr) and a C7-iodo group primed for transition-metal-catalyzed cross-coupling reactions. This differential reactivity allows for precise, stepwise functionalization, enabling the construction of complex molecular architectures.

Conventional synthesis involving this substrate often requires prolonged reaction times, high temperatures, and can lead to undesired side products.[5] Microwave-Assisted Organic Synthesis (MAOS) emerges as a transformative technology to overcome these limitations.[6][7][8] By utilizing dielectric heating, microwave irradiation delivers energy directly and efficiently to polar molecules within the reaction mixture, resulting in rapid, uniform temperature elevation.[6][9][10] This leads to dramatic accelerations in reaction rates, often reducing multi-hour or day-long processes to mere minutes, while simultaneously improving yields and product purity.[7][11][12]

This guide provides a comprehensive overview and detailed protocols for leveraging MAOS in the regioselective functionalization of 4-Chloro-7-iodoquinazoline. We will explore the causality behind experimental choices and provide robust, field-proven methodologies for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as nucleophilic aminations.

Pillar 1: The Engine of MAOS - Understanding Dielectric Heating

The efficacy of microwave synthesis is rooted in its unique heating mechanism, which contrasts sharply with conventional conductive heating.

  • Mechanism of Action : Microwave energy interacts with molecules possessing a dipole moment (i.e., polar molecules).[6] The rapidly oscillating electromagnetic field forces these molecules to constantly realign, generating thermal energy through intermolecular friction. This process, known as dielectric heating, is incredibly efficient and instantaneous.[9]

  • Key Advantages Over Conventional Heating :

    • Rapid & Uniform Heating : Energy is delivered volumetrically throughout the sample, eliminating the "wall effect" seen in conventional heating where the vessel is hotter than the bulk solution. This prevents decomposition at vessel walls and ensures consistent reaction conditions.[9][10]

    • Energy Efficiency : Microwaves heat only the absorbing materials (solvents, reagents), not the vessel itself, leading to significant energy savings.[7][10]

    • Enhanced Reaction Rates : The ability to rapidly reach and maintain precise high temperatures and pressures (in sealed vessels) allows reactions to overcome activation energy barriers much faster, drastically shortening reaction times.[6][7]

The choice of solvent is critical. Solvents with high dielectric constants and loss tangents (e.g., DMF, NMP, ethanol, isopropanol) are excellent microwave absorbers and are frequently employed to facilitate rapid heating.

Pillar 2: Regioselective Functionalization Strategy

The synthetic utility of 4-Chloro-7-iodoquinazoline lies in the differential reactivity of its two halogenated positions. The Carbon-Iodine (C-I) bond is significantly weaker and more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed oxidative addition cycles. This allows for a highly regioselective strategy: first, perform a cross-coupling reaction at the C7 position, leaving the C4-chloro group untouched. Subsequently, the C4 position can be functionalized via nucleophilic substitution.

G cluster_0 Step 1: C7 Functionalization (Cross-Coupling) cluster_1 Step 2: C4 Functionalization (Substitution) start 4-Chloro-7-iodoquinazoline suzuki Suzuki Coupling (Ar-B(OH)2) start->suzuki Pd Catalyst, Base Microwave (5-20 min) sonogashira Sonogashira Coupling (Alkyne) start->sonogashira Pd/Cu Catalyst, Base Microwave (5-25 min) intermediate 7-Aryl/Alkynyl-4-chloroquinazoline suzuki->intermediate sonogashira->intermediate snar SNAr Amination (Amine) intermediate->snar Solvent, Base (optional) Microwave (10-30 min) buchwald Buchwald-Hartwig (Amine) intermediate->buchwald Pd Catalyst, Ligand, Base Microwave (10-30 min) end_product 4,7-Disubstituted Quinazoline snar->end_product buchwald->end_product

Diagram 1: A sequential workflow for the regioselective functionalization of 4-Chloro-7-iodoquinazoline.

Application Protocols

Safety Note : All reactions should be performed in a dedicated microwave reactor designed for chemical synthesis. Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Reactions in sealed vessels can generate high pressures.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling at C7

This protocol is ideal for introducing aryl or heteroaryl moieties at the C7 position, a key step in building complex scaffolds.[13][14] The reaction leverages the high reactivity of the C-I bond for selective palladium-catalyzed cross-coupling.[15]

Diagram 2: Reaction scheme for the C7 Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-Chloro-7-iodoquinazoline (1.0 mmol, 291.5 mg).

  • Add the desired arylboronic acid (1.2 mmol, 1.2 equiv).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.025 mmol, 2.5 mol%).

  • Add the base, such as Na₂CO₃ (3.0 mmol, 3.0 equiv).

  • Add 5 mL of a suitable solvent mixture, such as DMF or a 9:1 mixture of DME/ethanol.[15]

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of the microwave reactor.

  • Irradiate the mixture at a constant temperature of 150 °C for 15 minutes with magnetic stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate or dichloromethane (3 x 20 mL).[15]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 7-aryl-4-chloroquinazoline.

ParameterTypical ConditionsRationale
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Standard, robust catalysts for Suzuki couplings.[14]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃Activates the boronic acid and neutralizes byproducts. Carbonates are effective and common.
Solvent DMF, DME/Ethanol, Acetonitrile/WaterPolar solvents that absorb microwave energy efficiently. Co-solvents can aid solubility.[14][15]
Temperature 120 - 150 °CProvides sufficient thermal energy to drive the catalytic cycle rapidly.
Time 10 - 20 minSignificantly reduced from conventional heating times of several hours.
Protocol 2: Microwave-Assisted Sonogashira Coupling at C7

The Sonogashira reaction is a powerful method for forming C-C bonds between sp² and sp carbon atoms, enabling the introduction of alkyne functionalities.[16][17] Microwave irradiation dramatically accelerates this transformation, often allowing for copper-free conditions which simplifies purification.[18][19]

Diagram 3: Reaction scheme for the C7 Sonogashira coupling.

Step-by-Step Methodology:

  • To a 10 mL microwave reaction vial, add 4-Chloro-7-iodoquinazoline (1.0 mmol, 291.5 mg).

  • Add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%). Note: For copper-free variants, CuI is omitted, though reaction conditions may require re-optimization.[18]

  • Dissolve the solids in 5 mL of a suitable solvent like DMF or acetonitrile.

  • Add the terminal alkyne (1.5 mmol, 1.5 equiv) followed by triethylamine (Et₃N) (2.0 mmol, 2.0 equiv).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 100 °C for 10 minutes with stirring.

  • After cooling, dilute the mixture with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography to obtain the pure 7-alkynyl-4-chloroquinazoline.

ParameterTypical ConditionsRationale
Catalyst PdCl₂(PPh₃)₂, Pd(OAc)₂Effective palladium sources for the Sonogashira catalytic cycle.
Co-catalyst CuITraditionally used to facilitate the formation of the copper(I) acetylide intermediate, accelerating the reaction.[20]
Base Et₃N, DIPEAActs as both a base to neutralize HX and can serve as a solvent.
Solvent DMF, Acetonitrile, Et₃NPolar solvents suitable for microwave heating.[17]
Temperature 80 - 120 °CMilder conditions are often sufficient compared to Suzuki couplings.
Time 5 - 15 minExtremely rapid conversion is a hallmark of microwave-assisted Sonogashira reactions.[16]
Protocol 3: Microwave-Assisted Nucleophilic Amination at C4

Following functionalization at C7, the C4-chloro group serves as an excellent electrophilic site for SNAr. This reaction is fundamental for installing the side chains found in many kinase inhibitors.[1] Microwave heating drastically reduces the time required for this substitution, especially with less nucleophilic anilines.[1][5]

Step-by-Step Methodology:

  • In a 10 mL microwave vial, dissolve the 7-substituted-4-chloroquinazoline (1.0 mmol) in 5 mL of a suitable solvent such as 2-propanol or a THF/water mixture.[1][5]

  • Add the desired primary or secondary amine (1.1 mmol, 1.1 equiv). For aniline salts, an equivalent of a non-nucleophilic base may be required.

  • A catalytic amount of acid (e.g., a drop of conc. HCl) or base can sometimes accelerate the reaction, depending on the amine's pKa.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 120-160 °C for 15-30 minutes with stirring.

  • After cooling, if a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and a saturated aqueous NaHCO₃ solution.

  • The organic layer is separated, dried, and concentrated. The product is then purified by column chromatography or recrystallization.

ParameterTypical ConditionsRationale
Amine Primary/Secondary Aliphatic or AromaticThe nucleophile that displaces the chloride. Electron-rich anilines react faster.[1]
Solvent 2-Propanol, n-Butanol, THF/H₂O, Acetic AcidProtic solvents can facilitate the reaction by stabilizing the Meisenheimer intermediate.[1][5][8]
Temperature 120 - 160 °CHigher temperatures are needed for less reactive (electron-poor) anilines.[12]
Time 15 - 30 minA significant improvement over conventional refluxing, which can take 12-24 hours.[5]
Protocol 4: Microwave-Assisted Buchwald-Hartwig Amination at C4

For challenging nucleophiles, such as sterically hindered or very electron-poor amines where SNAr is slow, the Buchwald-Hartwig amination offers a powerful palladium-catalyzed alternative for C-N bond formation.[21][22] Microwave irradiation makes this transformation highly efficient.[23]

Step-by-Step Methodology:

  • To an oven-dried microwave vial under an inert atmosphere (e.g., Nitrogen or Argon), add the 7-substituted-4-chloroquinazoline (1.0 mmol).

  • Add the amine (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand like X-Phos (0.04 mmol, 4 mol%).

  • Add a strong, non-nucleophilic base, such as KOt-Bu or Cs₂CO₃ (1.4 mmol, 1.4 equiv).

  • Add 5 mL of an anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 110-150 °C for 10-30 minutes with stirring.

  • After cooling, quench the reaction by carefully adding water.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by flash chromatography.

Conclusion

The strategic combination of the versatile 4-Chloro-7-iodoquinazoline building block with the speed and efficiency of microwave-assisted synthesis provides an exceptionally powerful platform for modern drug discovery. The protocols outlined herein demonstrate a regioselective and rapid approach to constructing complex, di-substituted quinazoline libraries. By dramatically reducing reaction times from hours to minutes and often improving yields, MAOS allows researchers to accelerate the design-make-test-analyze cycle, paving the way for the faster development of novel therapeutic agents.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]

  • Microwave Assisted Organic Synthesis. Taylor & Francis. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Beilstein Journal of Organic Chemistry. [Link]

  • Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. [Link]

  • Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Organic Chemistry Portal. [Link]

  • Practical synthesis of lapatinib. Journal of China Pharmaceutical University. [Link]

  • Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. [Link]

  • Lapatinib preparation method. SciSpace. [Link]

  • Process for the preparation of lapatinib and the salts thereof.
  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. MDPI. [Link]

  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. National Institutes of Health (NIH). [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. National Institutes of Health (NIH). [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Microwave enhanced Sonogashira coupling. ResearchGate. [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. [Link]

  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. ResearchGate. [Link]

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. MDPI. [Link]

  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Processes Community. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (NIH). [Link]

  • Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. ResearchGate. [Link]

  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. National Institutes of Health (NIH). [Link]

  • Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. PubMed. [Link]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Baxendale Group, Durham University. [Link]

  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. National Institutes of Health (NIH). [Link]

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Application Notes & Protocols: 4-Chloro-7-iodoquinazoline as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Quinazoline Scaffold

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the core of numerous therapeutic agents.[1][2] Its rigid, bicyclic structure provides a well-defined orientation for substituents to interact with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Many clinically approved drugs, particularly in oncology, are built around the quinazoline framework, highlighting its significance in drug discovery.[6][7]

Within this important class of heterocycles, 4-Chloro-7-iodoquinazoline emerges as a uniquely powerful and versatile building block. Its strategic design, featuring two different halogen atoms at electronically distinct positions, enables chemists to perform sequential and regioselective functionalization. This orthogonal reactivity is paramount for efficiently building molecular complexity and exploring Structure-Activity Relationships (SAR), thereby accelerating the drug discovery process.[8] The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions allows for selective modification at the C7-position, followed by subsequent functionalization at the C4-position, typically via nucleophilic aromatic substitution.[8] This guide provides a comprehensive overview of the synthesis and key applications of 4-chloro-7-iodoquinazoline, complete with detailed experimental protocols.

Synthesis of 4-Chloro-7-iodoquinazoline

The preparation of 4-chloro-7-iodoquinazoline is typically achieved through a reliable two-step sequence starting from the commercially available 2-amino-4-iodobenzoic acid.

Workflow for Synthesis of 4-Chloro-7-iodoquinazoline

A 2-Amino-4-iodobenzoic Acid B 7-Iodoquinazolin-4(3H)-one A->B  Formamide or  Formamidine Acetate  (Cyclization) C 4-Chloro-7-iodoquinazoline B->C  POCl₃ or SOCl₂  (Chlorination)

Caption: Synthetic route to 4-chloro-7-iodoquinazoline.

Protocol 1: Synthesis of 7-Iodoquinazolin-4(3H)-one

This protocol details the crucial cyclization step to form the quinazolinone core. The reaction involves the condensation of an anthranilic acid derivative with a formylating agent.

  • Materials:

    • 2-Amino-4-iodobenzoic acid

    • Formamide

    • Round-bottom flask with reflux condenser

    • Heating mantle

  • Procedure:

    • To a 250 mL round-bottom flask, add 2-amino-4-iodobenzoic acid (10.0 g, 38.0 mmol).

    • Add an excess of formamide (100 mL).

    • Heat the reaction mixture to 150-160 °C and maintain at this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of cold water with stirring.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to yield 7-iodoquinazolin-4(3H)-one as a solid. The product is often of sufficient purity for the next step.

Protocol 2: Synthesis of 4-Chloro-7-iodoquinazoline

This step activates the C4-position for subsequent nucleophilic substitution by converting the hydroxyl group of the quinazolinone into a chloro group.[8]

  • Materials:

    • 7-Iodoquinazolin-4(3H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic)

    • Toluene (optional, as a co-solvent)

    • Crushed ice

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • To a dry 250 mL round-bottom flask, add 7-iodoquinazolin-4(3H)-one (8.0 g, 29.4 mmol).

    • Add phosphorus oxychloride (80 mL) followed by a catalytic amount of DMF (0.5 mL).

    • Heat the reaction mixture to reflux (approximately 110 °C) for 3-5 hours. The solid should dissolve as the reaction progresses.

    • After cooling to room temperature, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This quench step is highly exothermic.

    • Continue stirring until all the ice has melted.

    • Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is approximately 7-8.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with copious amounts of water and dry under vacuum to afford 4-chloro-7-iodoquinazoline.

Key Synthetic Transformations and Protocols

The differential reactivity of the C-I and C-Cl bonds is the cornerstone of this building block's utility. The C-I bond is preferentially cleaved in palladium-catalyzed reactions, allowing for selective functionalization at C7.

Palladium-Catalyzed Cross-Coupling at the C7-Position

These reactions are fundamental for creating C-C and C-N bonds, enabling the introduction of a wide range of substituents at the C7 position while preserving the reactive C4-chloro group for subsequent modifications.

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the aryl iodide with an organoboron species.[9][10] This is ideal for introducing aryl or heteroaryl moieties.

Catalytic Cycle for Suzuki-Miyaura Coupling

Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)L₂-I OA->PdII Ar-I TM Transmetalation PdII->TM PdII_Ar Ar-Pd(II)L₂-Ar' TM->PdII_Ar ArB Ar'-B(OR)₂ ArB->TM Base Base Base->TM RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' RE->Product

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Protocol 3: Suzuki-Miyaura Coupling at C7

  • Materials:

    • 4-Chloro-7-iodoquinazoline

    • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq)

    • Aqueous Sodium Carbonate (Na₂CO₃) (2 M solution, 3.0 eq)

    • 1,4-Dioxane or a Toluene/Ethanol/Water mixture

  • Procedure:

    • To a reaction vessel, add 4-chloro-7-iodoquinazoline (1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (0.05 mmol).

    • Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.

    • Add the solvent (e.g., 10 mL of 1,4-Dioxane) followed by the aqueous base (3.0 mmol in 1.5 mL water).

    • Heat the mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the 4-chloro-7-arylquinazoline product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Efficient for C-I bond oxidative addition.
Base Na₂CO₃, K₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[11]
Solvent Dioxane, Toluene/EtOHSolubilizes both organic and aqueous phases.
Temperature 80-100 °CProvides sufficient energy for the catalytic cycle.

The Sonogashira coupling is the premier method for synthesizing aryl alkynes by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper(I).[12][13]

Protocol 4: Sonogashira Coupling at C7

  • Materials:

    • 4-Chloro-7-iodoquinazoline

    • Terminal Alkyne (e.g., Phenylacetylene) (1.5 eq)

    • Pd(PPh₃)₂Cl₂ (0.03 eq)

    • Copper(I) iodide (CuI) (0.06 eq)

    • Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a dry reaction vessel, add 4-chloro-7-iodoquinazoline (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

    • Purge the vessel with an inert gas.

    • Add anhydrous THF (10 mL) and TEA or DIPA (5 mL).

    • Add the terminal alkyne (1.5 mmol) dropwise at room temperature.

    • Stir the reaction at room temperature for 6-24 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the 4-chloro-7-alkynylquinazoline.

ParameterConditionRationale
Pd Catalyst Pd(PPh₃)₂Cl₂Standard, reliable catalyst for this transformation.
Cu(I) Cocatalyst CuIFacilitates the formation of the copper acetylide intermediate.[14]
Base/Solvent TEA, DIPAActs as both the base to deprotonate the alkyne and a solvent.
Temperature 25-50 °CReaction proceeds under mild conditions.[13]
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

After functionalizing the C7-position, the C4-chloro substituent becomes the primary site for reaction. The electron-withdrawing nature of the quinazoline ring system activates the C4 position, making it highly susceptible to attack by nucleophiles.[15] This SNAr reaction is the most common method for installing the key (substituted) aniline moiety found in many kinase inhibitors.[2][16][17]

Mechanism for SNAr at C4

cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination A 4-Chloro-7-R-quinazoline B Meisenheimer Complex (Resonance Stabilized) A->B C 4-(R'-amino)-7-R-quinazoline B->C Loss of Cl⁻ Nu R'-NH₂ Nu->B Attack at C4

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 5: SNAr with an Aniline Nucleophile

  • Materials:

    • C7-substituted 4-chloroquinazoline (from Protocol 3 or 4)

    • Substituted Aniline (e.g., 3-ethynyl-4-fluoroaniline) (1.1 eq)

    • Isopropanol (IPA) or n-Butanol

    • Optional: Acid catalyst (e.g., a drop of HCl) or Base (e.g., K₂CO₃)[18]

  • Procedure:

    • In a round-bottom flask, dissolve the C7-substituted 4-chloroquinazoline (1.0 mmol) and the substituted aniline (1.1 mmol) in isopropanol (15 mL).

    • Heat the reaction mixture to reflux (approx. 82 °C) for 2-8 hours. The reaction can often be driven to completion by the precipitation of the product hydrochloride salt.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature.

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid with cold isopropanol and then diethyl ether.

    • If the free base is desired, the collected solid can be suspended in dichloromethane and washed with aqueous NaHCO₃ solution. The organic layer is then dried and concentrated.

ParameterConditionRationale
Nucleophile Primary/Secondary AminesReadily displace the chloro group at the activated C4 position.
Solvent Isopropanol, n-Butanol, DMFPolar protic solvents can facilitate the reaction.[2]
Temperature 80-120 °CThermal energy is required to overcome the activation barrier.
Catalyst Acid/Base (optional)Can modulate reactivity depending on the specific substrates.

Integrated Workflow: Application in Kinase Inhibitor Synthesis

The true power of 4-chloro-7-iodoquinazoline is realized in multi-step syntheses where both reactive sites are exploited to build target molecules, such as Epidermal Growth Factor Receptor (EGFR) inhibitors.[19] The general strategy involves an initial C-C coupling at C7 to install a solubilizing or binding group, followed by an SNAr reaction at C4 to add the critical aniline "hinge-binding" moiety.

Drug Discovery Workflow using 4-Chloro-7-iodoquinazoline

Start 4-Chloro-7-iodoquinazoline Step1 C7 Functionalization (e.g., Suzuki Coupling) Start->Step1 Intermediate 4-Chloro-7-aryl-quinazoline Step1->Intermediate Step2 C4 Functionalization (SNAr with Aniline) Intermediate->Step2 Final 4-Anilino-7-aryl-quinazoline (Kinase Inhibitor Scaffold) Step2->Final

Caption: Sequential functionalization strategy for drug discovery.

Conclusion

4-Chloro-7-iodoquinazoline is a masterful building block for medicinal chemistry, offering a pre-activated and orthogonally functionalized scaffold. The predictable and high-yielding nature of its sequential reactions—palladium-catalyzed cross-coupling at C7 followed by nucleophilic aromatic substitution at C4—provides a logical and efficient pathway to complex molecular targets. The protocols and strategies outlined in this guide demonstrate its immense value in constructing diverse chemical libraries and accelerating the development of novel therapeutic agents, particularly in the field of oncology.

References

  • Khan, I., Zaib, S., Batool, S., et al. (2016). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. Bioorganic & Medicinal Chemistry, 24(11), 2361-2381. [Link]

  • Asif, M. (2022). The Medicinal Functionality of Quinazolines. ResearchGate. [Link]

  • Asif, M. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. OMICS International. [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., Abdel-Aziz, A. A.-M., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8459. [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., Abdel-Aziz, A. A.-M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3025. [Link]

  • Sánchez, Y., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • de Oliveira, R. N., da S. G. N. de S. Filho, & de Oliveira, V. M. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 276-285. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Norman, R. A., To, C., Yang, N. J., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PMC. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Lima, L. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • Lima, L. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(2), 390. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Ruijter, E., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

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Application Note & Protocol: High-Purity Isolation of 4-Chloro-7-iodoquinazoline Derivatives via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of 4-Chloro-7-iodoquinazoline derivatives using automated flash column chromatography. Quinazoline scaffolds are pivotal in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3][4] The 4-Chloro-7-iodoquinazoline intermediate is a highly versatile building block, offering two distinct reactive sites for the synthesis of complex molecules and diverse chemical libraries.[5] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of biological screening data. This guide offers a robust, step-by-step methodology, from initial reaction work-up to final product isolation, grounded in the principles of chromatographic separation. It includes expert insights into method development, troubleshooting common purification challenges, and ensuring the stability of the target compound.

Introduction: The Significance of 4-Chloro-7-iodoquinazoline in Drug Discovery

The quinazoline ring system is a "privileged scaffold" in medicinal chemistry, renowned for its broad range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][6] The strategic placement of a chloro group at the 4-position and an iodo group at the 7-position creates a molecule with orthogonal reactivity. The more labile 4-chloro substituent is susceptible to nucleophilic aromatic substitution, while the 7-iodo position is ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[5] This dual functionality allows for the sequential and controlled introduction of various substituents, making it an invaluable precursor in the development of targeted therapies, such as tyrosine kinase inhibitors.[2][7][8]

Given its role as a key building block, the purity of 4-Chloro-7-iodoquinazoline is paramount. Impurities from the synthesis, such as unreacted starting materials or byproducts, can interfere with subsequent reactions, leading to complex product mixtures and reduced yields. Furthermore, in the context of drug discovery, impurities can confound biological assay results, leading to false positives or negatives. Flash column chromatography is a rapid and efficient technique for purifying these intermediates on a preparative scale.[9][10]

Foundational Principles of Flash Column Chromatography

Flash chromatography is a preparative liquid chromatography technique that utilizes moderate pressure to accelerate the flow of the mobile phase through a column packed with a solid stationary phase (typically silica gel).[9][10] The separation of compounds is based on their differential partitioning between the stationary phase and the mobile phase.

  • Stationary Phase: For the purification of moderately polar heterocyclic compounds like 4-Chloro-7-iodoquinazoline, silica gel is the most common stationary phase. The slightly acidic nature of silica gel can sometimes interact with basic nitrogen atoms in the quinazoline ring, which can be managed by adding a small amount of a basic modifier to the eluent if necessary.[11]

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.[12][13] The polarity of the eluent is optimized to achieve a target Retention Factor (Rf) for the desired compound, ideally between 0.2 and 0.4 on a Thin Layer Chromatography (TLC) plate.[10][12]

  • Elution Modes:

    • Isocratic Elution: The composition of the mobile phase remains constant throughout the purification. This is suitable for simple separations where the components have significantly different polarities.[12]

    • Gradient Elution: The polarity of the mobile phase is gradually increased during the run. This is highly effective for separating complex mixtures with components of varying polarities, as it allows for the elution of less polar compounds first, followed by the more tightly bound polar compounds.[10][11]

Pre-Purification: TLC Method Development

Before proceeding to flash chromatography, it is essential to develop an appropriate solvent system using Thin Layer Chromatography (TLC). This small-scale analysis predicts the separation on the column.

Protocol: TLC Analysis

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity in subsequent tests.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the separated spots under a UV lamp (254 nm), as the quinazoline core is UV-active.[14]

  • Rf Calculation: Calculate the Rf value for the spot corresponding to the 4-Chloro-7-iodoquinazoline product. The ideal eluent system for column chromatography will yield an Rf value between 0.2 and 0.4.[10]

Solvent System (Ethyl Acetate in Hexane) Observed Rf of Target Compound Recommendation for Column Chromatography
5%< 0.1Too low. The compound will be strongly retained. Increase the polarity of the eluent.
10-15%0.2 - 0.4Optimal Range. Good starting point for isocratic or gradient elution.
30%> 0.6Too high. The compound will elute too quickly, resulting in poor separation from non-polar impurities.

Detailed Protocol for Flash Chromatography Purification

This protocol outlines the purification of crude 4-Chloro-7-iodoquinazoline using an automated flash chromatography system.

4.1. Materials and Equipment

  • Crude 4-Chloro-7-iodoquinazoline

  • Silica gel (230-400 mesh) or pre-packed silica gel column

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, for sample loading)

  • Automated Flash Chromatography System

  • Fraction collector

  • Rotary evaporator

4.2. Experimental Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC 1. TLC Method Development (Optimize Solvent System) Sample_Prep 2. Sample Preparation (Dry Loading) TLC->Sample_Prep Sample_Load 4. Sample Loading Sample_Prep->Sample_Load Column_Equil 3. Column Equilibration Column_Equil->Sample_Load Elution 5. Elution (Isocratic or Gradient) Sample_Load->Elution Fraction_Coll 6. Fraction Collection Elution->Fraction_Coll TLC_Analysis 7. TLC Analysis of Fractions Fraction_Coll->TLC_Analysis Combine 8. Combine Pure Fractions TLC_Analysis->Combine Evaporation 9. Solvent Evaporation Combine->Evaporation Final_Product 10. High-Purity Product Evaporation->Final_Product G cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Cause1 Inappropriate Eluent Polarity Problem->Cause1 Poor Separation Cause2 Column Overloading Problem->Cause2 Broad Peaks Cause3 Improper Column Packing (Channeling) Problem->Cause3 Tailing Cause4 Compound Instability Problem->Cause4 Low Recovery Sol1 Re-optimize with TLC (Aim for Rf 0.2-0.4) Cause1->Sol1 Sol2 Use a shallower gradient Cause1->Sol2 Sol3 Reduce sample load (Increase silica ratio) Cause2->Sol3 Sol4 Use dry loading technique Cause3->Sol4 Sol5 Consider neutral alumina or deactivated silica Cause4->Sol5

Caption: Troubleshooting guide for common chromatography issues.

Issue Potential Cause Suggested Solution
Poor Separation (Overlapping Bands) The eluent system is inappropriate (polarity too high or too low).Re-optimize the solvent system using TLC. If Rf values are too close, try a different solvent system (e.g., Dichloromethane/Methanol). [12][13]
Column overloading.Reduce the amount of sample loaded. A general guideline is a 1:30 to 1:100 ratio of sample to silica gel by weight. [12]
Compound Tailing The compound is interacting with acidic sites on the silica gel.Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize active sites. [11]
The compound has poor solubility in the mobile phase.Choose a solvent system where the compound is more soluble, ensuring it doesn't precipitate on the column.
No Compound Eluting The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, a system like Methanol in Dichloromethane may be required. [12][13]
Low Recovery The compound may be unstable on silica gel.Consider using a less acidic stationary phase like deactivated silica gel or alumina. Minimize the time the compound spends on the column by using a faster flow rate. [11]

Conclusion

This application note provides a robust and detailed framework for the successful purification of 4-Chloro-7-iodoquinazoline derivatives by flash column chromatography. By adhering to the principles of meticulous method development via TLC, employing proper loading techniques, and understanding how to troubleshoot potential issues, researchers can consistently obtain high-purity material. The purity of this key intermediate is a critical factor in the efficiency of subsequent synthetic transformations and the reliability of data in drug discovery pipelines.

References

  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • MDPI. (2023, March 28). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • Benchchem. (n.d.). 4-Chloro-7-iodoquinazoline | Quinazoline Building Block.
  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
  • Omics. (2015, November 22). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review.
  • PMC - NIH. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide.
  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography.
  • Journal of Pharmaceutical Negative Results. (n.d.). The Medicinal Functionality of Quinazolines.
  • Benchchem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography.
  • PMC - PubMed Central. (2013, June 3). Quinazoline derivatives: synthesis and bioactivities.
  • Benchchem. (n.d.). Technical Support Center: Purification of 4-chloro-N,N-dimethylquinolin-7-amine.
  • PMC - NIH. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • Benchchem. (n.d.). Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.

Sources

Application Notes & Protocols for the Large-Scale Synthesis of 4-Chloro-7-iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-7-iodoquinazoline in Drug Discovery

The quinazoline nucleus is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets, leading to a broad range of pharmacological activities.[1][2] Within this class, 4-Chloro-7-iodoquinazoline stands out as a high-value, bifunctional intermediate crucial for the synthesis of complex therapeutic agents, particularly in oncology.[3] Its strategic design, featuring two distinct halogen atoms at the 4 and 7-positions, provides orthogonal reactivity. This allows for selective, sequential chemical modifications, enabling a streamlined approach to building molecular diversity and performing structure-activity relationship (SAR) studies.[3]

The chlorine atom at the C-4 position is highly susceptible to nucleophilic aromatic substitution, making it an ideal site for introducing various amine-containing side chains, a common feature in many kinase inhibitors.[1][4] Concurrently, the iodine atom at the C-7 position is more reactive towards metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[3] This differential reactivity is fundamental to its utility, allowing researchers to first perform a coupling reaction at the C-7 iodo-position while preserving the C-4 chloro-position for a subsequent nucleophilic substitution. This guide provides a detailed, field-proven protocol for the large-scale synthesis of this critical building block, focusing on process safety, scalability, and validation.

Synthetic Strategy: A Robust Two-Step Pathway

The most reliable and industrially scalable approach to 4-Chloro-7-iodoquinazoline involves a two-step synthesis starting from readily available precursors. The strategy is designed for high yield and purity, minimizing complex purification steps.

  • Step 1: Cyclocondensation to form 7-iodoquinazolin-4(3H)-one. This foundational step constructs the core heterocyclic system. It involves the reaction of 2-amino-4-iodobenzoic acid with a C1 source, typically formamide, which serves as both a reactant and a solvent at elevated temperatures. This method is robust and generally high-yielding.

  • Step 2: Chlorination of the Quinazolinone. The intermediate, 7-iodoquinazolin-4(3H)-one, is converted to the final product via chlorination of the hydroxyl group at the 4-position. This is a critical transformation to install the reactive site for subsequent nucleophilic substitution reactions.[3] Potent chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are employed, often with a catalytic amount of N,N-dimethylformamide (DMF), to drive the reaction to completion.[3]

This pathway is favored for its efficiency, use of accessible starting materials, and the straightforward nature of the reactions, which are critical considerations for large-scale production.

Workflow of the Synthetic Pathway

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination A 2-Amino-4-iodobenzoic Acid C 7-iodoquinazolin-4(3H)-one A->C Heat (160-180°C) B Formamide (HCONH₂) B->C D 7-iodoquinazolin-4(3H)-one F 4-Chloro-7-iodoquinazoline D->F Reflux E Thionyl Chloride (SOCl₂) + cat. DMF E->F

Caption: Two-step synthesis of 4-Chloro-7-iodoquinazoline.

Experimental Protocols: Large-Scale Production

These protocols are designed for researchers and process chemists. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Synthesis of 7-iodoquinazolin-4(3H)-one

This procedure details the cyclocondensation reaction to form the quinazolinone intermediate.

Materials and Equipment:

  • 2-Amino-4-iodobenzoic acid

  • Formamide

  • Methanol (for washing)

  • Glass-lined reactor (or large round-bottom flask) equipped with a mechanical stirrer, reflux condenser, and temperature probe

  • Heating mantle or oil bath

  • Büchner funnel and filtration apparatus

Procedure:

  • Charge the reactor with 2-amino-4-iodobenzoic acid (1.0 eq).

  • Add formamide (approx. 5-10 volumes relative to the starting material).

  • Begin stirring and slowly heat the mixture to 160-180 °C. The reaction mixture will become a clear solution before a precipitate begins to form.

  • Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Add methanol to the solidified mass and stir to form a slurry.

  • Isolate the product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold methanol to remove residual formamide.

  • Dry the product under vacuum at 60-70 °C to a constant weight. The product is typically obtained as an off-white to light brown solid with high purity (>98%).

Protocol 2: Synthesis of 4-Chloro-7-iodoquinazoline

This protocol details the critical chlorination step. This reaction is highly exothermic and releases toxic gases (HCl, SO₂); it must be performed with extreme caution in a dedicated fume hood equipped with a gas scrubber.

Materials and Equipment:

  • 7-iodoquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF), catalytic amount

  • Toluene

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reactor with reflux condenser, mechanical stirrer, dropping funnel, and gas outlet connected to a scrubber (containing NaOH solution)

  • Rotary evaporator

Procedure:

  • Ensure the entire apparatus is dry. Charge the reactor with 7-iodoquinazolin-4(3H)-one (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen), add thionyl chloride (5-10 volumes). The amount should be sufficient to create a stirrable slurry.

  • Begin stirring and slowly add a catalytic amount of DMF (e.g., 0.05 eq) dropwise. Gas evolution will be observed.

  • Heat the reaction mixture to reflux (approximately 76-79 °C) and maintain for 4-6 hours. The slurry should gradually dissolve to form a clear solution.

  • Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

  • After completion, cool the reaction to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected from corrosive vapors.

  • To remove the last traces of thionyl chloride, add toluene (2 x 3 volumes) to the residue and evaporate under reduced pressure each time (azeotropic removal).[5]

  • Cool the residue in an ice-water bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by a cold saturated NaHCO₃ solution until the pH of the aqueous layer is neutral or slightly basic (pH 7-8). Caution: This is a highly exothermic process with significant gas evolution.

  • Extract the product into dichloromethane (3 x 5 volumes).

  • Combine the organic layers and wash with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by slurrying in a non-polar solvent like hexane to afford 4-Chloro-7-iodoquinazoline as a pale yellow to brown solid.

Quantitative Data and Safety Considerations

Reaction Parameters Summary
ParameterStep 1: Quinazolinone FormationStep 2: Chlorination
Starting Material 2-Amino-4-iodobenzoic acid7-iodoquinazolin-4(3H)-one
Key Reagents FormamideThionyl Chloride (SOCl₂), DMF (cat.)
Solvent FormamideThionyl Chloride (in excess)
Temperature 160-180 °CReflux (~76-79 °C)
Reaction Time 4-6 hours4-6 hours
Typical Yield 85-95%90-99%
Typical Purity >98% (after wash)>97% (after work-up)
Safety and Handling
  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, releasing toxic HCl and SO₂ gas. Handle only in a chemical fume hood with a scrubber. Wear acid-resistant gloves, a face shield, and a lab coat.[6][7]

  • Phosphorus Oxychloride (POCl₃): An alternative chlorinating agent, also highly corrosive and reactive with water.[8] Similar handling precautions apply.

  • 4-Chloro-7-iodoquinazoline: May cause skin and respiratory irritation. Avoid dust formation and inhalation.[6][7] The toxicological properties have not been fully investigated.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemically resistant gloves, and a flame-retardant lab coat. Ensure proper glove removal technique to avoid skin contact.[6][7]

  • Waste Disposal: Quench and neutralize all reactive waste before disposal. Dispose of contaminated materials and chemical waste in accordance with local, state, and federal regulations.

References

  • Capot Chemical. (2025). Material Safety Data Sheet. Retrieved from [Link]

  • Singh, U. P., & Kumar, S. (2020). Discovery of Quinazolin-4(3H)-ones as NLRP3 Inflammasome Inhibitors: Computational Design, Metal-Free Synthesis, and in Vitro Biological Evaluation. The Journal of Organic Chemistry, 85(15), 9845–9857. Available from: [Link]

  • de Oliveira, V. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1876–1884. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135416175, 7-Chloro-3H-quinazolin-4-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • International Journal of Pharmaceutical Research and Applications. (2020). A Review on 4(3H)-quinazolinone synthesis. IJPRA, 5(3), 1-12. Available from: [Link]

  • ResearchGate. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. RSC Advances, 12(34), 22175–22194. Available from: [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • ResearchGate. (2011). Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. Retrieved from [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinazoline-4-one derivatives (7 a-e). Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[1]. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, method optimization, anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives and targeting EGFR-tyrosine kinase by rational approach. Retrieved from [Link]

  • PubMed. (2023). Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations. Bioorganic Chemistry, 143, 107062. Available from: [Link]

  • Royal Society of Chemistry. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 12(38), 24653-24667. Available from: [Link]

Sources

Application Note: A Protocol for Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-7-iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the chemoselective Suzuki-Miyaura cross-coupling reaction on the 4-chloro-7-iodoquinazoline scaffold. Quinazoline derivatives are of paramount importance in medicinal chemistry, and the ability to selectively functionalize them at specific positions is crucial for the development of novel therapeutic agents. This guide details a robust method for the preferential coupling of various boronic acids at the C-7 iodo position, leveraging the inherent reactivity differences between the carbon-iodine and carbon-chlorine bonds. We will delve into the mechanistic rationale, provide a step-by-step experimental procedure, and offer insights for reaction optimization.

Introduction and Scientific Principle

The quinazoline core is a privileged scaffold found in numerous biologically active compounds, including approved drugs for cancer therapy. The targeted synthesis of 4,7-disubstituted quinazolines is a key strategy in drug discovery. The 4-chloro-7-iodoquinazoline molecule is an ideal starting material for building molecular complexity, as it possesses two distinct electrophilic sites for cross-coupling reactions.

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds.[1][2] The reaction is catalyzed by a palladium complex and typically involves the coupling of an organoboron species (like a boronic acid) with an organic halide.[3][4]

The central scientific challenge when using a dihalogenated substrate like 4-chloro-7-iodoquinazoline is achieving chemoselectivity—that is, directing the reaction to a single, desired position. The outcome is governed by the relative rates of the first and rate-determining step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[5][6]

  • Reactivity of C-X Bonds: The reactivity order for organic halides in oxidative addition is generally I > Br > OTf > Cl.[4][7] The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making it significantly more susceptible to cleavage and insertion by the Pd(0) catalyst.

  • Electronic Effects of the Quinazoline Core: The C4-chloro position is electronically activated by the adjacent pyrimidine nitrogens, which can increase its reactivity relative to a simple chloroarene.[2]

Despite the activation at C4, the superior reactivity of the C-I bond typically dominates under standard Suzuki conditions. This allows for a highly selective reaction at the C7-position, leaving the C4-chloro group intact for subsequent functionalization, such as a second cross-coupling or a nucleophilic aromatic substitution (SNAr) reaction.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle.[5][8] Understanding this cycle is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of 4-chloro-7-iodoquinazoline to form a Pd(II) complex. This is typically the rate-limiting step and the origin of the reaction's chemoselectivity.

  • Transmetalation: A base (e.g., K₂CO₃, Na₂CO₃) activates the boronic acid to form a more nucleophilic boronate species.[9] This species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10][11]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_outputs Product pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Ar-Pd(II)-I) pd0->oa 4-Chloro-7-iodoquinazoline tm Transmetalation (Ar-Pd(II)-Ar') oa->tm [Ar'B(OH)₃]⁻ (from Base + Boronic Acid) re Reductive Elimination (Product Formation) tm->re Isomerization re->pd0 4-Chloro-7-arylquinazoline (Product) substrate 4-Chloro-7-iodoquinazoline boronic Arylboronic Acid Ar'-B(OH)₂ base Base (e.g., K₂CO₃) product 4-Chloro-7-arylquinazoline

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Selective C-7 Arylation

This protocol is designed as a robust starting point for the selective Suzuki coupling at the C-7 position of 4-chloro-7-iodoquinazoline.

Materials and Reagents
  • 4-Chloro-7-iodoquinazoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane or Toluene (Anhydrous)

  • Deionized Water

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate (for workup)

  • Silica gel (for chromatography)

Equipment
  • Round-bottom flask or reaction vial suitable for heating

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas line (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure

Caption: Experimental workflow for the Suzuki coupling protocol.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-chloro-7-iodoquinazoline (1.0 equiv), the desired arylboronic acid (1.3 equiv), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Under the inert atmosphere, add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., a 4:1 to 10:1 ratio). The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Degassing: Sparge the resulting mixture with the inert gas for 10-15 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%), to the reaction mixture under a positive flow of inert gas.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-chloro-7-iodoquinazoline starting material is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 4-chloro-7-arylquinazoline product.

Representative Reaction Conditions

The following table summarizes typical conditions that have proven effective for Suzuki-Miyaura couplings on related haloquinazoline systems. These serve as an excellent starting point for optimization.

ComponentReagent/ConditionMolar Equiv. / %Rationale & Notes
Substrate 4-Chloro-7-iodoquinazoline1.0The limiting reagent.
Coupling Partner Arylboronic Acid1.2 - 1.5A slight excess ensures complete consumption of the substrate.
Catalyst Pd(PPh₃)₄2 - 5 mol%A common, robust catalyst for this transformation.[12]
Base K₂CO₃ or Na₂CO₃2.0 - 3.0Essential for activating the boronic acid for transmetalation.[9]
Solvent Dioxane/H₂O or Toluene/H₂O (4:1)-A biphasic system is often used to dissolve both organic and inorganic reagents.[12]
Temperature 80 - 120 °C-Sufficient thermal energy is needed to drive the catalytic cycle. Microwave irradiation can also be used to accelerate the reaction.[1]
Atmosphere Nitrogen or Argon-Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

Troubleshooting and Optimization

  • Low Yield: If the reaction stalls or yields are low, consider increasing the temperature, using a stronger base (e.g., K₃PO₄), or trying a different ligand/catalyst system. Catalysts with bulky, electron-rich phosphine ligands (e.g., those based on XPhos or SPhos) can sometimes improve efficiency, especially with challenging substrates.[13]

  • Formation of Side Products: Homocoupling of the boronic acid can occur. Using a slight excess (but not a large excess) of the boronic acid can mitigate this. Dehalogenation of the starting material can indicate issues with the catalyst or the presence of impurities.

  • Poor Selectivity: While selectivity for the C-7 iodo position is strongly favored, trace amounts of the C-4 coupled or di-coupled product may form under harsh conditions (prolonged heating, highly active catalyst). If this is an issue, reducing the reaction temperature or catalyst loading may improve selectivity.

Conclusion

The protocol described herein offers a reliable and highly chemoselective method for the synthesis of 4-chloro-7-arylquinazolines from 4-chloro-7-iodoquinazoline. By exploiting the differential reactivity of the carbon-iodine and carbon-chlorine bonds, this Suzuki-Miyaura coupling provides a strategic entry point to a diverse range of functionalized quinazoline scaffolds. The resulting products are valuable intermediates, primed for further elaboration at the C-4 position, making this protocol an essential tool for researchers in medicinal chemistry and drug development.

References

  • Title: Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Haloquinazolines.
  • Title: Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Source: PMC - NIH URL: [Link]

  • Title: Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group. Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: Suzuki Coupling Mechanism and Applications. Source: YouTube URL: [Link]

  • Title: Suzuki Coupling. Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of analogues 4–7 via Suzuki couplings. Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Source: MDPI URL: [Link]

  • Title: Suzuki Mechanism. Source: YouTube URL: [Link]

  • Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Source: PMC - NIH URL: [Link]

  • Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Source: YouTube URL: [Link]

  • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Source: ResearchGate URL: [Link]

  • Title: Suzuki cross-coupling reaction. Source: YouTube URL: [Link]

  • Title: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki Reaction - Palladium Catalyzed Cross Coupling. Source: Common Organic Chemistry URL: [Link]

  • Title: Suzuki-Miyaura Coupling. Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Chloro-7-iodoquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-7-iodoquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions to enhance reaction yield and purity.

Introduction

4-Chloro-7-iodoquinazoline is a critical building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically active compounds, including potent kinase inhibitors.[1] The distinct reactivity of the chloro and iodo substituents allows for sequential and site-selective functionalization, making it a valuable scaffold in drug discovery.[1] However, optimizing its synthesis can present challenges. This guide provides practical, experience-driven advice to navigate common experimental hurdles and achieve high-yield, high-purity outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-Chloro-7-iodoquinazoline, providing causative explanations and actionable solutions.

Issue 1: Low Yield in the Conversion of 7-iodoquinazolin-4(3H)-one to 4-Chloro-7-iodoquinazoline.

Q: My chlorination of 7-iodoquinazolin-4(3H)-one with phosphorus oxychloride (POCl₃) is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in this chlorination step are a common challenge and can often be attributed to several factors:

  • Incomplete Reaction: The conversion of the 4-hydroxyl group to a chloro group requires stringent anhydrous conditions and sufficient thermal energy.[1]

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of POCl₃ and the product. Increase the reaction temperature to reflux and extend the reaction time, monitoring progress by Thin Layer Chromatography (TLC).[1][2]

  • Suboptimal Chlorinating Agent: While POCl₃ is commonly used, its reactivity can sometimes be insufficient for complete conversion.

    • Solution: Consider using thionyl chloride (SOCl₂) as an alternative chlorinating agent, which has been reported to provide higher yields in similar systems.[2][3] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can also facilitate the reaction.[1][2]

  • Formation of Phosphorylated Intermediates: The reaction of quinazolinones with POCl₃ proceeds through phosphorylated intermediates.[4][5] Inefficient conversion of these intermediates to the final chloroquinazoline can lead to low yields.

    • Solution: The addition of a tertiary amine base (e.g., triethylamine or Hünig's base) can facilitate the initial phosphorylation at lower temperatures. Subsequent heating to 70-90°C is then required for the clean conversion to the chloroquinazoline.[4][6]

  • Product Loss During Workup: The 4-chloro group is highly susceptible to hydrolysis.[2] Premature contact with water during the workup can revert the product to the starting material.

    • Solution: After the reaction is complete, remove excess POCl₃ under reduced pressure. The residue should be quenched by slowly adding it to ice-water with vigorous stirring to precipitate the product.[3] Minimize the duration of contact with the aqueous medium and neutralize carefully with a base like dilute ammonia or sodium bicarbonate.[2][3]

Issue 2: Formation of Impurities.

Q: I am observing significant impurity formation in my final product. What are the likely side products and how can I prevent them?

A: Impurity formation can compromise the quality of your 4-Chloro-7-iodoquinazoline. Here are some common impurities and mitigation strategies:

  • Unreacted 7-iodoquinazolin-4(3H)-one: This is the most common impurity, resulting from an incomplete reaction.

    • Prevention: As detailed in Issue 1, ensure optimal reaction conditions (anhydrous, sufficient temperature and time) and consider using a more potent chlorinating system.[1][2][3]

  • Hydrolysis Product (7-iodoquinazolin-4(3H)-one): This forms during the workup due to the presence of water.

    • Prevention: Maintain anhydrous conditions throughout the reaction and workup as much as possible. Perform the aqueous quench at low temperatures and neutralize promptly.[2]

  • Dimerization Products: Under certain conditions, phosphorylated intermediates can react with unreacted quinazolinone, leading to dimer formation.[4]

    • Prevention: Controlling the reaction temperature and maintaining basic conditions during the addition of POCl₃ can suppress the formation of these pseudo-dimers.[4]

Issue 3: Difficulty in Product Purification.

Q: I am struggling to purify the crude 4-Chloro-7-iodoquinazoline. What are the recommended purification methods?

A: Purifying 4-Chloro-7-iodoquinazoline can be challenging due to its reactivity and potential for co-eluting impurities.

  • Recrystallization: This is often the most effective method for obtaining high-purity material.

    • Protocol: Screen various solvents to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature.[7] Common solvents for recrystallizing quinazoline derivatives include ethanol, ethyl acetate, or mixtures thereof.[8][9]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed.

    • Protocol: Use a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, and gradually increase the polarity.[7] To prevent product degradation on the silica gel, consider deactivating the silica with triethylamine before use.[7]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 4-Chloro-7-iodoquinazoline?

A1: The synthesis generally involves a two-step process. The first step is the cyclization of 2-amino-4-iodobenzoic acid with a formylating agent like formamide or formamidine acetate to form 7-iodoquinazolin-4(3H)-one.[1] The second step is the chlorination of the 4-hydroxyl group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1]

Q2: Why is the choice of solvent important in the initial cyclization step?

A2: The polarity of the solvent can significantly influence the reaction pathway and yield in quinazoline synthesis. Polar solvents are generally favored as they can promote the desired C-N bond formation.[10] For the cyclization of anthranilic acid derivatives, high-boiling polar solvents are often used to drive the reaction to completion.

Q3: Can microwave irradiation be used to improve the reaction yield and time?

A3: Yes, microwave-assisted synthesis has been shown to be an effective technique for accelerating quinazoline synthesis and often leads to improved yields and reduced reaction times compared to conventional heating methods.[11][12][13] This is due to the efficient and uniform heating provided by microwave irradiation.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Both phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[2] The quenching of these reagents should be done slowly and cautiously in an ice bath.

Experimental Protocols

Protocol 1: Synthesis of 7-iodoquinazolin-4(3H)-one

This protocol outlines the cyclization of 2-amino-4-iodobenzoic acid.

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-iodobenzoic acid (1.0 eq) and formamide (10-15 eq).

  • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the mixture to below 100 °C and add water to precipitate the product.

  • Stir the suspension at room temperature for 30 minutes.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to obtain 7-iodoquinazolin-4(3H)-one.

Protocol 2: Optimized Synthesis of 4-Chloro-7-iodoquinazoline

This protocol details the chlorination of 7-iodoquinazolin-4(3H)-one.

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend 7-iodoquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • In a separate flask, prepare a mixture of crushed ice and water.

  • Slowly and cautiously add the reaction residue to the ice-water mixture with vigorous stirring.

  • Neutralize the resulting slurry to a pH of 7-8 with a dilute aqueous solution of ammonia or sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Chloro-7-iodoquinazoline.

Data Presentation

Table 1: Comparison of Chlorination Conditions for Quinazolinones

Chlorinating AgentAdditiveTemperature (°C)Typical Yield (%)Reference
POCl₃NoneRefluxModerate to Good[1]
POCl₃DMF (cat.)RefluxGood to Excellent[1][14]
SOCl₂DMF (cat.)RefluxExcellent[2][3]
POCl₃Tertiary Amine0-25 then 70-90Good[4]

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Workup & Purification 2-amino-4-iodobenzoic_acid 2-amino-4-iodobenzoic acid Heat Heat (150-160 °C) 2-amino-4-iodobenzoic_acid->Heat Formamide Formamide Formamide->Heat 7-iodoquinazolin-4(3H)-one 7-iodoquinazolin-4(3H)-one Heat->7-iodoquinazolin-4(3H)-one Reflux Reflux (~110 °C) 7-iodoquinazolin-4(3H)-one->Reflux POCl3_DMF POCl3, cat. DMF POCl3_DMF->Reflux 4-Chloro-7-iodoquinazoline 4-Chloro-7-iodoquinazoline Reflux->4-Chloro-7-iodoquinazoline Quench Ice-water Quench 4-Chloro-7-iodoquinazoline->Quench Neutralize Neutralization (pH 7-8) Quench->Neutralize Filter_Dry Filtration & Drying Neutralize->Filter_Dry Purification Recrystallization/ Column Chromatography Filter_Dry->Purification

Caption: Experimental workflow for the synthesis of 4-Chloro-7-iodoquinazoline.

Troubleshooting Logic

G Low_Yield Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Low_Yield->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Anhydrous) Low_Yield->Review_Conditions Analyze_Crude Analyze Crude Product (TLC, NMR, LC-MS) Low_Yield->Analyze_Crude Side_Products Side Products Identified? Analyze_Crude->Side_Products Incomplete_Reaction Incomplete Reaction Side_Products->Incomplete_Reaction Yes Hydrolysis Hydrolysis Product Side_Products->Hydrolysis Yes Purification_Issues Address Purification (Recrystallization, Chromatography) Side_Products->Purification_Issues No Optimize_Conditions Optimize Conditions: - Increase Temp/Time - Use cat. DMF - Ensure Anhydrous Setup Incomplete_Reaction->Optimize_Conditions Improve_Workup Improve Workup: - Low Temperature Quench - Prompt Neutralization Hydrolysis->Improve_Workup

Caption: Troubleshooting workflow for low yield in 4-Chloro-7-iodoquinazoline synthesis.

References

  • Al-Suhaimi, E. A., El-Gazzar, A. A., & El-Enany, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. [Link]

  • de Oliveira, R. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. [Link]

  • Alfindee, M., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 593. [Link]

  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

  • Various Authors. (n.d.). Synthesis of Quinazoline Derivatives. ResearchGate. Retrieved from [Link]

  • Malykhina, R. S., & Sukhorukov, A. Y. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 10(29), 17163–17168. [Link]

  • ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, method optimization, anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives and targeting EGFR-tyrosine kinase by rational approach. Retrieved from [Link]

  • Wang, X., et al. (2012). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 534–538. [Link]

  • Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • SciSpace. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1842-1848. [Link]

  • ResearchGate. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Chloro-7-iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-7-iodoquinazoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthetic procedure. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to resolve experimental issues effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 4-Chloro-7-iodoquinazoline, presented in a question-and-answer format.

Question 1: Why is my yield of 7-iodoquinazolin-4(3H)-one (the cyclization product) consistently low?

Answer:

Low yields in the initial cyclization step, a Niementowski reaction, are a frequent challenge.[1][2][3] This is typically a thermal condensation of 2-amino-4-iodobenzoic acid with formamide.[4] Several factors can contribute to a reduced yield:

  • Incomplete Reaction: The most straightforward cause is an incomplete reaction. This can be due to insufficient heating or reaction time. The thermal condensation requires high temperatures, often in the range of 130-160°C, to drive the reaction to completion.[5]

    • Troubleshooting Protocol:

      • Ensure your reaction temperature is consistently within the recommended range. Use a high-boiling point solvent or neat formamide under reflux.

      • Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-amino-4-iodobenzoic acid) is no longer visible.

      • Consider microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields for Niementowski reactions.[2]

  • Thermal Decomposition of Formamide: At elevated temperatures (above 180°C), formamide can decompose into carbon monoxide and ammonia, with traces of hydrogen cyanide at higher temperatures.[4][6][7][8] This reduces the concentration of the formamide available to react with the anthranilic acid derivative.

    • Troubleshooting Protocol:

      • Maintain a consistent temperature and avoid overheating.

      • Use a moderate excess of formamide to compensate for any decomposition.

  • Suboptimal Work-up: The product, 7-iodoquinazolin-4(3H)-one, is often isolated by precipitation from the reaction mixture upon cooling and addition of water. If the product is partially soluble in the final mixture, or if precipitation is incomplete, yields will be lower.

    • Troubleshooting Protocol:

      • After cooling the reaction mixture, add cold water or an ice bath to maximize precipitation.

      • Ensure thorough mixing during precipitation to break up any clumps and encourage complete crystallization.

      • Wash the filtered product with cold water to remove residual formamide and other water-soluble impurities.

Question 2: My final product, 4-Chloro-7-iodoquinazoline, shows a persistent impurity spot on TLC that corresponds to the starting material of the chlorination step. How can I resolve this?

Answer:

The presence of 7-iodoquinazolin-4(3H)-one in your final product is a very common issue and points to two primary causes: incomplete chlorination or hydrolysis of the product during work-up.

  • Incomplete Chlorination: The conversion of the 4-hydroxyl group to a chloro group using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) may not have gone to completion.

    • Troubleshooting Protocol:

      • Reagent Stoichiometry: Ensure you are using a sufficient excess of the chlorinating agent. The reaction is often run in neat thionyl chloride or phosphorus oxychloride, which also serve as the solvent.

      • Reaction Time and Temperature: Refluxing for several hours is typically required. Monitor the reaction by TLC until the starting material is consumed.

      • Catalyst: For chlorinations with thionyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often used to form the more reactive Vilsmeier reagent in situ.[9][10] Ensure the DMF is anhydrous.

  • Product Hydrolysis: 4-Chloro-7-iodoquinazoline is highly susceptible to nucleophilic attack, and the chloro group can be readily hydrolyzed back to a hydroxyl group by water. This can occur during the aqueous work-up to quench the excess chlorinating agent.

    • Troubleshooting Protocol:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

      • Careful Quenching: Quench the reaction mixture by slowly adding it to ice-cold water or an ice-ammonia mixture with vigorous stirring. This dissipates the heat from the exothermic reaction and neutralizes the acidic byproducts (HCl, phosphoric acid) quickly. Maintaining a low temperature during quenching is critical.

      • Rapid Extraction: After quenching, immediately extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Do not allow the product to remain in the aqueous phase for an extended period.

      • Drying: Thoroughly dry the organic extracts with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.

  • Purification: If the impurity persists, purification is necessary.

    • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) can be effective.[11][12]

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method for separating the more polar 7-iodoquinazolin-4(3H)-one from the less polar 4-Chloro-7-iodoquinazoline. A gradient of ethyl acetate in hexane is a good starting point for elution.

Question 3: I am using thionyl chloride with DMF as a catalyst and my reaction is turning dark, resulting in a low yield of impure product. What is happening?

Answer:

The combination of thionyl chloride and DMF forms the Vilsmeier reagent, which is the active chlorinating species.[9][10] While this is a very effective system, side reactions and decomposition can occur, leading to discoloration and byproduct formation.

  • Vilsmeier Reagent Decomposition: The Vilsmeier adduct formed from SOCl₂ and DMF can be unstable, especially at higher temperatures, and can decompose in a complex manner.[9]

    • Troubleshooting Protocol:

      • Control the reaction temperature carefully. While reflux is often necessary, prolonged heating at very high temperatures should be avoided.

      • Use the minimum effective amount of DMF catalyst.

  • Side Reactions with Formamides: If your starting material or solvent contains residual formamide, thionyl chloride can react with it to form isocyanides or chloroiminium ions, which are highly reactive and can lead to polymerization or other side reactions.[13]

    • Troubleshooting Protocol:

      • Ensure your 7-iodoquinazolin-4(3H)-one is thoroughly dried and free of residual formamide from the previous step.

Frequently Asked Questions (FAQs)

What are the most common byproducts in the synthesis of 4-Chloro-7-iodoquinazoline?

The byproducts can be categorized by the two main synthetic steps:

Table 1: Common Byproducts and Their Origin

Byproduct NameStructureOriginMitigation Strategy
2-Amino-4-iodobenzoic acidCyclization Step: Incomplete reaction.Increase reaction time/temperature; use microwave synthesis.
7-Iodoquinazolin-4(3H)-oneChlorination Step: Incomplete reaction or product hydrolysis.Use excess chlorinating agent; ensure anhydrous conditions; perform a cold, rapid quench.
Polymeric materials/tarComplex mixtureChlorination Step: Decomposition of reagents or side reactions, especially with DMF at high temperatures.Control reaction temperature; use purified starting materials.
Phosphorus-containing byproducts (e.g., phosphoric acid)Chlorination Step (using POCl₃): Hydrolysis of excess POCl₃.Thorough aqueous work-up and washing of the organic phase.

How can I monitor the progress of my reactions effectively?

Thin Layer Chromatography (TLC) is the most convenient method. A typical mobile phase for both steps would be a mixture of ethyl acetate and hexane.

  • Cyclization Step: The product, 7-iodoquinazolin-4(3H)-one, is more polar than the starting 2-amino-4-iodobenzoic acid. You should see the disappearance of the starting material spot and the appearance of a new, lower Rf spot for the product.

  • Chlorination Step: The product, 4-Chloro-7-iodoquinazoline, is significantly less polar than the starting 7-iodoquinazolin-4(3H)-one. You will observe the disappearance of the polar starting material spot and the appearance of a new, higher Rf spot for the chlorinated product.

What is the role of DMF in chlorination with thionyl chloride?

DMF acts as a catalyst by reacting with thionyl chloride to form N,N-dimethylchlorosulfitemethaniminium chloride, a Vilsmeier reagent. This reagent is a more potent electrophile and a more effective chlorinating agent for converting the 4-hydroxyl group of the quinazolinone to a chloride than thionyl chloride alone.

Diagram 1: Formation of the Vilsmeier Reagent

Vilsmeier_Formation cluster_reagents Reagents cluster_product Active Chlorinating Agent DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier + SOCl₂ SOCl2 Thionyl Chloride SOCl2->Vilsmeier

Caption: Catalytic role of DMF in forming the active Vilsmeier reagent.

Experimental Workflow and Key Checkpoints

Diagram 2: Synthetic Pathway and Troubleshooting Checkpoints

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination cluster_workup Work-up & Purification Start 2-Amino-4-iodobenzoic Acid + Formamide Heat Heat (130-160°C) Start->Heat TLC1 TLC Check 1: - Starting material consumed? - Product spot visible? Heat->TLC1 Product1 7-Iodoquinazolin-4(3H)-one Reagents2 SOCl₂ or POCl₃ (cat. DMF for SOCl₂) Product1->Reagents2 TLC1->Heat No, continue heating TLC1->Product1 Yes Reflux Reflux Reagents2->Reflux TLC2 TLC Check 2: - Starting material consumed? - Product spot visible? Reflux->TLC2 Product2 4-Chloro-7-iodoquinazoline Quench Cold Quench Product2->Quench TLC2->Reflux No, continue reflux TLC2->Product2 Yes Purify Purification (Recrystallization or Chromatography) Quench->Purify Final Pure Product Purify->Final

Caption: Key stages and checkpoints in the synthesis of 4-Chloro-7-iodoquinazoline.

References

  • Wikipedia. (2023). Formamide. Retrieved from [Link]

  • Nguyen, T. L., et al. (2011). Theoretical Study of Formamide Decomposition Pathways. The Journal of Physical Chemistry A, 115(5), 841-851.
  • Saladino, R., et al. (2012). Synthesis of HCN Polymer from Thermal Decomposition of Formamide. Macromolecular Chemistry and Physics, 213(2), 227-234.
  • Google Patents. (2009). Novel chlorinating reagent and method for chlorinating sugars using thionyl chloride.
  • Scott, M. D., & Spedding, H. (1968). Vilsmeier adducts of dimethylformamide. Journal of the Chemical Society C: Organic, 1603-1609.
  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]

  • Wikipedia. (2023). Phosphoryl chloride. Retrieved from [Link]

  • Wikipedia. (2023). Niementowski quinoline synthesis. Retrieved from [Link]

  • Google Patents. (2010). Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride.
  • Wikipedia. (2023). Niementowski quinazoline synthesis. Retrieved from [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • ResearchGate. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • Nematpour, M., et al. (2025).
  • Google Patents. (2014). Industrial preparation method of 4,7-dichloroquinoline.
  • Al-Tel, T. H. (2015). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 20(4), 5821-5853.
  • ChemEurope. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Retrieved from [Link]

  • Google Patents. (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Justia Patents. (1998). Process for the purification of phosphorus oxychloride. Retrieved from [Link]

  • da Silva, A. F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 11(52), 32968-32977.
  • Google Patents. (1951). Preparation of 4-hydroxyquinoline compounds.
  • ResearchGate. (2021). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

  • Google Patents. (2012). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Al-Suwaidan, I. A., et al. (2013). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Journal of Taibah University for Science, 7(3), 129-135.
  • Journal of Chemical Technology. (2018). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. Retrieved from [Link]

  • Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315.
  • Wikipedia. (2023). Thionyl chloride. Retrieved from [Link]

  • MDPI. (2018). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. Retrieved from [Link]

  • Chemistry Online. (2022). Synthesis of 2-aminobenzoic acid (anthranilic acid). Retrieved from [Link]

  • Arkivoc. (2006). One-pot reductive cyclization to antitumor quinazoline precursors. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

Sources

preventing decomposition of 4-Chloro-7-iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-7-iodoquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this versatile but sensitive reagent. Our goal is to empower you with the knowledge to prevent its decomposition and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-Chloro-7-iodoquinazoline and why is it important?

4-Chloro-7-iodoquinazoline is a key heterocyclic intermediate in medicinal chemistry and organic synthesis. Its structure features a quinazoline core with a reactive chlorine atom at the 4-position and an iodine atom at the 7-position. This unique arrangement makes it a valuable building block for the synthesis of a wide range of biologically active molecules, including kinase inhibitors used in oncology research.[1] The chlorine atom is susceptible to nucleophilic substitution, while the iodine atom can participate in cross-coupling reactions, offering multiple avenues for molecular elaboration.

Q2: What are the primary signs of decomposition of 4-Chloro-7-iodoquinazoline?

Visual inspection can often provide the first clues of degradation. The pure compound is typically a light-colored solid. Signs of decomposition may include:

  • Color Change: A darkening of the material, often to a brownish or greyish hue.

  • Insolubility: Difficulty in dissolving the compound in solvents in which it is typically soluble.

  • Inconsistent Reaction Outcomes: Poor yields, formation of unexpected byproducts, or failure of a reaction to proceed as expected can all be indicators of a degraded starting material.

Q3: What is the most common cause of decomposition?

The primary cause of decomposition for 4-Chloro-7-iodoquinazoline is hydrolysis. The chlorine atom at the 4-position is activated towards nucleophilic attack, and water is a common nucleophile present in solvents or the atmosphere. This reaction results in the formation of 7-iodoquinazolin-4-one, an undesired and often less reactive byproduct.

Troubleshooting Guide

Issue 1: Compound has discolored during storage.
  • Potential Cause: Exposure to moisture and/or light. As a halo-quinazoline, it is susceptible to hydrolysis.[2] Light can also contribute to the degradation of halogenated organic compounds.

  • Preventative Measures:

    • Storage Conditions: Store 4-Chloro-7-iodoquinazoline in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

    • Desiccation: Keep the container in a desiccator to minimize exposure to atmospheric moisture.

    • Light Protection: Use an amber-colored vial or store the container in a dark place.

  • Corrective Action: If discoloration is minor, the material may still be usable after purification. However, for critical applications, it is recommended to use a fresh, pure batch.

Issue 2: Inconsistent results in nucleophilic substitution reactions.
  • Potential Cause 1: Degradation of 4-Chloro-7-iodoquinazoline. As mentioned, hydrolysis to 7-iodoquinazolin-4-one is a common issue. This byproduct will not participate in the desired nucleophilic substitution at the 4-position, leading to lower yields.

  • Potential Cause 2: Incompatible Reaction Conditions. The presence of strong acids or bases can promote side reactions or degradation. While many nucleophilic substitutions require a base, the choice of base and reaction conditions is critical.

  • Preventative Measures & Solutions:

    • Use Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents to minimize the presence of water.

    • Inert Atmosphere: Run reactions under an inert atmosphere (argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.

    • Reagent Purity: Ensure that all reagents, including the nucleophile and any additives, are of high purity and free from water.

    • Base Selection: Use non-nucleophilic, hindered bases (e.g., diisopropylethylamine) where possible to avoid competition with the desired nucleophile.

  • Troubleshooting Workflow:

    start Inconsistent Reaction Results check_reagent Verify Purity of 4-Chloro-7-iodoquinazoline (TLC, NMR) start->check_reagent degraded Purify or Replace Reagent check_reagent->degraded Degraded good_reagent Reagent is Pure check_reagent->good_reagent Pure check_conditions Review Reaction Conditions anhydrous Ensure Anhydrous Conditions (Solvents, Atmosphere) check_conditions->anhydrous good_reagent->check_conditions base Optimize Base and Temperature anhydrous->base success Successful Reaction base->success

    Caption: Troubleshooting workflow for inconsistent reaction outcomes.

Issue 3: Low yields in cross-coupling reactions (e.g., Suzuki, Sonogashira).
  • Potential Cause: While the iodo-group is generally robust for cross-coupling, impurities in the 4-Chloro-7-iodoquinazoline can interfere with the catalytic cycle. The presence of the hydrolyzed byproduct, 7-iodoquinazolin-4-one, can also complicate the reaction.

  • Preventative Measures & Solutions:

    • Purification: If degradation is suspected, purify the 4-Chloro-7-iodoquinazoline by recrystallization or column chromatography before use. A patent for a similar compound suggests washing with a non-polar solvent mixture like ethyl acetate/petroleum ether to remove impurities.

    • Catalyst and Ligand Choice: Ensure the chosen catalyst and ligand are appropriate for the specific cross-coupling reaction and are not sensitive to potential impurities.

    • Degassing: Thoroughly degas all solvents and reagents to prevent oxygen from deactivating the catalyst.

Experimental Protocols

Protocol 1: Recrystallization of 4-Chloro-7-iodoquinazoline

This protocol is a general guideline and may need to be optimized based on the specific impurities present.

  • Solvent Selection: Identify a suitable solvent system. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethyl acetate, toluene, or a mixture thereof with a non-polar solvent like hexanes).

  • Dissolution: In a flask, dissolve the crude 4-Chloro-7-iodoquinazoline in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution

This is a representative protocol for reacting 4-Chloro-7-iodoquinazoline with an amine.

  • Setup: To a dry, round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-Chloro-7-iodoquinazoline (1 equivalent).

  • Solvent Addition: Add an anhydrous aprotic solvent (e.g., THF, DMF, or dioxane).

  • Reagent Addition: Add the amine nucleophile (1-1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5-2 equivalents).

  • Reaction: Stir the reaction mixture at the appropriate temperature (this can range from room temperature to elevated temperatures) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride), and extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Summary

PropertyValueSource
Molecular FormulaC₈H₄ClIN₂PubChem
Molecular Weight290.49 g/mol PubChem
AppearanceLight-colored solidInferred
Key ReactivitiesNucleophilic substitution at C4, Cross-coupling at C7-I[1]
Common Impurity7-iodoquinazolin-4-oneInferred from hydrolysis

Visualizing the Decomposition Pathway

reactant 4-Chloro-7-iodoquinazoline product 7-iodoquinazolin-4-one reactant->product Hydrolysis byproduct HCl reagent H₂O (Moisture) reagent->product

Caption: Primary decomposition pathway of 4-Chloro-7-iodoquinazoline.

References

  • ChemicalBook. (2025). 4-chloro-6-iodo-7-Methoxyquinazoline - Safety Data Sheet.
  • de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2476–2486. [Link]

  • Google Patents. (2012). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Kostir, E., et al. (2024). Degradation of Obidoxime Chloride Solution for Injection upon Long-Term Storage under Field Conditions of Mediterranean Climate vs the Controlled Environment. PDA Journal of Pharmaceutical Science and Technology, 78(1), 1-10. [Link]

  • PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]

  • Google Patents. (2007). US7208617B2 - Hydrolysis of chlorosilanes.
  • PubChem. (n.d.). 4-Chloro-7-iodoquinazoline.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-7-methoxyquinazoline.

Sources

Technical Support Center: Troubleshooting Low Yield in 4-Chloro-7-iodoquinazoline Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of 4-chloro-7-iodoquinazoline. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this critical synthetic step. Here, we provide in-depth, field-proven insights to help you diagnose and resolve issues leading to low reaction yields. Our approach is rooted in a mechanistic understanding of the reaction, aiming to empower you with the knowledge to optimize your synthetic route effectively.

The selective amination of 4-chloro-7-iodoquinazoline is a cornerstone in the synthesis of numerous biologically active molecules, most notably as a key intermediate for kinase inhibitors like Lapatinib.[1][2][3] The quinazoline core, with its distinct substitution pattern, presents a unique chemical challenge. The C4-chloro and C7-iodo positions offer different reactivities, which can be exploited for selective functionalization. However, this also opens the door to potential side reactions and incomplete conversions if not properly controlled.

This guide is structured as a series of frequently asked questions (FAQs) that directly address common problems encountered in the lab. We will explore the nuances of the two primary amination strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Frequently Asked Questions (FAQs)

FAQ 1: My SNAr amination of 4-chloro-7-iodoquinazoline is sluggish or failing. What are the likely causes and how can I fix it?

Answer:

A low yield in a Nucleophilic Aromatic Substitution (SNAr) reaction on this substrate typically points to one of three main areas: the reactivity of your amine, the reaction conditions, or the stability of your starting material. The SNAr reaction at the C4 position of the quinazoline ring is generally favored due to the electron-withdrawing effect of the quinazoline nitrogens, which activates the C4 position for nucleophilic attack.[4][5][6]

Troubleshooting Steps:

  • Assess the Nucleophilicity of Your Amine:

    • Problem: Electron-poor anilines or sterically hindered amines react slowly.[7][8] The nucleophilicity of the amine is paramount for a successful SNAr reaction.

    • Solution: For less reactive amines, consider increasing the reaction temperature. Microwave irradiation can be particularly effective in driving these reactions to completion in shorter times.[7][8] If heating is insufficient, you may need to switch to a palladium-catalyzed method (see FAQ 2), which is generally more tolerant of a wider range of amine coupling partners.[9][10]

  • Optimize Reaction Conditions:

    • Problem: Inappropriate solvent or base selection can hinder the reaction.

    • Solution: A polar aprotic solvent like isopropanol, n-butanol, or DMF is often a good starting point.[11][12] The choice of base is also critical. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is commonly used to scavenge the HCl generated during the reaction without competing with your desired amine. Inorganic bases like K2CO3 can also be effective.[13]

  • Check for Starting Material Degradation:

    • Problem: 4-Chloroquinazolines can be susceptible to hydrolysis, especially at elevated temperatures, leading to the formation of the corresponding quinazolin-4-one, which is unreactive under these conditions.[14][15]

    • Solution: Ensure your reagents and solvents are anhydrous. Monitor the reaction by HPLC to check for the appearance of the quinazolinone byproduct.[16][17] If hydrolysis is a significant issue, try running the reaction at a lower temperature for a longer period or consider using a less aqueous workup procedure.

FAQ 2: I am attempting a Buchwald-Hartwig amination, but my yield is low and I see a complex mixture of products. What's going wrong?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, especially with less reactive amines or for aryl chlorides.[9][10][18] However, its complexity means there are more variables to control. Low yields in this reaction often stem from catalyst deactivation, incorrect ligand choice, or competing side reactions.

Troubleshooting Steps:

  • Catalyst and Ligand Selection is Key:

    • Problem: Not all palladium catalysts and phosphine ligands are created equal, especially for a sterically demanding and electronically complex substrate like 4-chloro-7-iodoquinazoline. The choice of ligand is crucial for promoting the desired reductive elimination step and preventing side reactions.[9]

    • Solution: For aryl chlorides, sterically hindered and electron-rich phosphine ligands are generally preferred.[18] Consider ligands from the "Buchwald" family (e.g., SPhos, XPhos, RuPhos) or other specialized ligands like cataCXium A.[18] A common starting point is a combination of Pd2(dba)3 or Pd(OAc)2 as the palladium source with a suitable phosphine ligand.

  • Base and Solvent Optimization:

    • Problem: The choice of base is critical in the Buchwald-Hartwig catalytic cycle.[19] A base that is too weak may not facilitate the deprotonation of the amine-palladium complex, while a base that is too strong can lead to side reactions.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions.[20] Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs2CO3) can also be effective, depending on the specific substrates. Toluene and dioxane are frequently used solvents.[20]

  • Managing Potential Side Reactions:

    • Problem: Besides the desired amination at C4, several side reactions can occur:

      • Hydrodehalogenation: Replacement of the chlorine with a hydrogen.

      • Diarylation: The product amine can react again with another molecule of the starting material.[18]

      • Reaction at C7-I: While the C-Cl bond is generally more activated towards SNAr, the C-I bond is more reactive in palladium-catalyzed cross-coupling reactions. This can lead to a mixture of products.

    • Solution: To minimize diarylation with primary amines, use a slight excess of the amine. To favor reaction at the C4-Cl position, a carefully selected ligand that is more reactive towards aryl chlorides may be beneficial. If selectivity is a persistent issue, a two-step approach may be necessary: first, perform the amination at the C4 position under SNAr conditions, and then use the C7-iodo position for a subsequent palladium-catalyzed reaction like a Suzuki or Heck coupling.[3][21]

FAQ 3: How can I effectively monitor the progress of my reaction and identify byproducts?

Answer:

Effective reaction monitoring is crucial for troubleshooting and optimization. For quinazoline chemistry, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful analytical tools.

Recommended HPLC Method:

A reversed-phase C18 column is generally suitable for analyzing these relatively nonpolar compounds.[16][22]

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmGood retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for basic quinazoline nitrogens.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient Start with a high percentage of A, ramp up to a high percentage of B.To elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Detection UV at 254 nm or 340 nmQuinazolines have strong UV absorbance at these wavelengths.

By monitoring your reaction at regular intervals, you can track the consumption of your starting material and the formation of your desired product. The appearance of unexpected peaks can indicate the formation of byproducts like the quinazolinone from hydrolysis. LC-MS can then be used to identify the mass of these byproducts, providing valuable clues about the undesired reaction pathways.

Experimental Protocols

Protocol 1: General Procedure for SNAr Amination
  • To a solution of 4-chloro-7-iodoquinazoline (1.0 eq) in isopropanol (or another suitable solvent), add the desired amine (1.1-1.5 eq).

  • Add a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to reflux (or use microwave irradiation) and monitor the progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precursor (e.g., Pd2(dba)3, 1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add the 4-chloro-7-iodoquinazoline (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Add anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by HPLC or TLC.

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

To better understand the choices and potential pitfalls in your reaction, the following diagrams illustrate the key pathways.

cluster_0 Reaction Pathways for 4-Chloro-7-iodoquinazoline A 4-Chloro-7-iodoquinazoline B Desired C4-Aminated Product A->B Desired Amination (SNAr or Buchwald-Hartwig) C Side Product: Quinazolin-4-one (Hydrolysis) A->C Hydrolysis D Side Product: C7-Aminated Product A->D Amination at C7 (Buchwald-Hartwig) F Side Product: Hydrodehalogenated Product A->F Reduction E Side Product: Diarylated Product B->E Further Reaction (Buchwald-Hartwig)

Caption: Potential reaction pathways for 4-chloro-7-iodoquinazoline.

cluster_1 Troubleshooting Workflow for Low Yield start Low Yield Observed check_sm Check Starting Material Purity and Stability start->check_sm sm_ok Starting Material is Good check_sm->sm_ok OK sm_bad Purify or Resynthesize Starting Material check_sm->sm_bad Impure reaction_type Which Reaction Type? sm_ok->reaction_type snar SNAr reaction_type->snar SNAr buchwald Buchwald-Hartwig reaction_type->buchwald Buchwald check_snar Troubleshoot SNAr: - Amine Reactivity - Temperature/Microwave - Solvent/Base - Check for Hydrolysis snar->check_snar check_buchwald Troubleshoot Buchwald-Hartwig: - Catalyst/Ligand Screening - Base/Solvent Optimization - Check for Side Reactions (Diarylation, C7 Amination) buchwald->check_buchwald optimize Optimize Conditions check_snar->optimize check_buchwald->optimize

Caption: A systematic workflow for troubleshooting low yields.

References

  • The Chemistry Behind Lapatinib: An Intermediate's Role. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Ehrentraut, A., et al. (2005). A new improved catalyst for the palladium-catalyzed amination of aryl chlorides.
  • de Oliveira, R. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 1876-1884.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391.
  • Choi, B., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Journal of the American Chemical Society.
  • Köllhofer, A., et al. (2005). A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides.
  • Błaszczak-Świątkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 69(4), 763-767.
  • Parrott, E. P. J., et al. (2022). Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering, 7(10), 2215-2222.
  • de Oliveira, R. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 1876-1884.
  • Lapatinib. (2014). New Drug Approvals. Retrieved from [Link]

  • WO2014170910A1 - Process for the preparation of lapatinib. (2014).
  • CN102321076B - Preparation method of lapatinib intermediate and analogues thereof. (2013).
  • Ferreira, L. G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.
  • Colacino, E., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. Current Organic Chemistry, 17(10), 1035-1068.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Wan, Z.-K., et al. (2002). Solvent and Base Effect on Direct Amination of 4-Hydroxyquinazoline 1a (R 1 = R 2 = R 3 = H) with n-BuNH 2. Organic Letters, 4(25), 4431-4434.
  • HPLC analysis of 125 I labeled quinazoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Sang, S., et al. (2013). Copper-catalyzed sequential Ullmann N-arylation and aerobic oxidative C-H amination for the convenient synthesis of indolo[1,2-c]quinazoline derivatives. Organic & Biomolecular Chemistry, 11(42), 7349-7355.
  • Technical Support Center: HPLC Methods for Quinazolinone Compounds. (n.d.). Benchchem.
  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2018). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 23(11), 2828.
  • Chen, Y.-J., et al. (2007). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Journal of the Chinese Chemical Society, 54(4), 1041-1046.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
  • The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. (2012). PLoS ONE, 7(11), e48714.
  • C4‐selective amination of pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. (n.d.). SIELC Technologies.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). Organic Process Research & Development, 23(12), 2639-2646.
  • Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. (2024).
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2020). Frontiers in Chemistry, 8, 597.
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (2022). Chemistry & Biodiversity, 19(9), e202200436.
  • Robust Buchwald–Hartwig amination enabled by ball-milling. (2018). Organic & Biomolecular Chemistry, 16(43), 8219-8225.
  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. (1979). Journal of the Chemical Society, Perkin Transactions 1, 3029-3033.
  • Metal‐Free Regioselective Direct C(4)−H Amination of Quinazoline with N‐fluorobenzenesulfonimide. (2022). ChemPlusChem, 87(11), e202200299.
  • Synthesis of 4-chloroquinazoline. (n.d.). PrepChem.com.
  • Synthesis of quinazolines through reductive amination and oxidative... (n.d.). ResearchGate. Retrieved from [Link]

  • US5214144A - Process for the preparation of 4-haloquinazolines. (1993).

Sources

Technical Support Center: Purification of 4-Chloro-7-iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-7-iodoquinazoline. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. As a key building block in the synthesis of targeted therapies, particularly kinase inhibitors, achieving high purity is paramount for the success of subsequent reactions and the integrity of final compounds.[1]

This document moves beyond simple protocols to provide in-depth, field-proven insights into the common purification challenges associated with this molecule. We will explore the causality behind these challenges and offer robust, validated troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude 4-Chloro-7-iodoquinazoline product?

A1: The impurity profile of crude 4-Chloro-7-iodoquinazoline is heavily influenced by the synthetic route, but it typically arises from two main sources: the chlorination reaction itself and subsequent handling. The most common synthesis involves the chlorination of 7-iodo-4-hydroxyquinazoline using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][3]

Key impurities to anticipate are:

  • Unreacted Starting Material (7-iodo-4-hydroxyquinazoline): This is the most prevalent impurity, resulting from an incomplete chlorination reaction. On a Thin Layer Chromatography (TLC) plate, this precursor is significantly more polar than the product and will have a much lower Rf value.

  • Hydrolysis Product (7-iodo-4-hydroxyquinazoline): The C4-chloro group is highly susceptible to nucleophilic substitution, particularly by water.[2][4] Exposure to atmospheric moisture, residual water in solvents, or aqueous workup conditions can readily convert the product back into the starting material. This is often the cause of purity degradation during storage or workup.

  • Isomeric Impurities: Depending on the synthesis of the 7-iodo-4-hydroxyquinazoline precursor, you may encounter isomeric impurities. For instance, if the precursor was made via a nitration/reduction/iodination sequence, trace amounts of other regioisomers could carry through the synthesis.[5]

  • Residual Chlorinating Agent and Byproducts: Trace amounts of POCl₃ or its hydrolysis products (phosphoric acid) can contaminate the crude material, making it acidic and potentially promoting degradation.

The diagram below illustrates the primary reaction and the key side reaction leading to a common impurity.

G SM 7-Iodo-4-hydroxyquinazoline (Starting Material) Product 4-Chloro-7-iodoquinazoline (Desired Product) SM->Product Chlorination (Desired Reaction) Reagent Chlorinating Agent (e.g., POCl₃, SOCl₂) Reagent->Product Product->SM Hydrolysis (Side Reaction) H2O Water (H₂O) (Moisture) H2O->SM

Caption: Primary reaction pathway and common hydrolysis side reaction.

Q2: My TLC shows a baseline spot and the main product spot. Is simple filtration enough?

A2: A baseline spot on a silica TLC plate (developed with a non-polar to moderately polar eluent like ethyl acetate/hexanes) indicates a very polar compound, which is characteristic of the starting material, 7-iodo-4-hydroxyquinazoline. While filtration after washing (trituration) with a suitable solvent can remove some of this impurity, it is often insufficient for achieving high purity (>99%).

The hydroxy-quinazoline precursor has some solubility in organic solvents, and the crude product can trap portions of it. A simple wash is a good first step, but for high-purity material required for subsequent sensitive reactions (like palladium-catalyzed couplings), either recrystallization or column chromatography will be necessary.

Q3: I'm attempting to recrystallize my product, but it keeps "oiling out." What is causing this and how can I fix it?

A3: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when it comes out of the cooling solution as a supercooled liquid instead of forming a crystalline lattice.[6] This is common when the melting point of the solute is lower than the boiling point of the chosen solvent or when the solution is too concentrated.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: The simplest cause is supersaturation. Re-heat the mixture to boiling and add small portions of the hot solvent until the oil completely dissolves.

  • Cool Slowly: Crash cooling by placing the flask directly in an ice bath is a common cause of oiling. Allow the solution to cool slowly to room temperature first, then move it to a refrigerator, and finally to a freezer. Slow cooling provides the kinetic time for proper crystal lattice formation.

  • Change the Solvent System: If the issue persists, your solvent is likely inappropriate.

    • Use a Lower-Boiling Point Solvent: If the compound's melting point is the issue, switch to a solvent with a lower boiling point.

    • Use a Mixed-Solvent System: This is often the most effective solution. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., Dichloromethane or Acetone). Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., Hexanes or Petroleum Ether) at an elevated temperature until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clarify, then cool slowly.[6][7]

Solvent System Polarity Typical Use Case for Quinazolines
EthanolPolar ProticOften a good starting point, but solubility can be high even when cold, leading to lower yields.[6]
Ethyl AcetateMid-PolarityA good candidate, often used in a mixed system with hexanes to modulate solubility.[8]
AcetonePolar AproticGood dissolving power, but its low boiling point may not provide a large enough solubility gradient.[6]
TolueneNon-PolarCan be effective for less polar compounds and is good for forming well-ordered crystals.
Ethyl Acetate / HexanesMixedExcellent for fine-tuning solubility. The ratio can be adjusted to achieve optimal recovery and purity.
Q4: My column chromatography is not giving a clean separation. How can I optimize the process?

A4: Column chromatography provides the highest degree of purification but requires careful optimization.[9][10] Poor separation is typically due to incorrect solvent choice, improper column packing, or poor sample loading.

Optimization Strategies:

  • TLC is Your Guide: Before running a column, always optimize the separation on a TLC plate. The ideal solvent system should give your product an Rf value of 0.25-0.35 and maximize the separation (ΔRf) from its nearest impurities.[11]

  • Choose the Right Eluent Polarity: For 4-Chloro-7-iodoquinazoline, a mobile phase of ethyl acetate in hexanes or petroleum ether is a standard choice.

    • Spots running too high (high Rf)? Decrease the polarity by reducing the percentage of ethyl acetate.

    • Spots not moving (low Rf)? Increase the polarity by increasing the percentage of ethyl acetate.

  • Use the Dry Loading Technique: Dissolving the crude product in a strong solvent (like DCM) and loading it directly onto the column can create broad, poorly resolved bands. For superior separation, use the dry loading method.[9]

  • Ensure Proper Column Packing: Air bubbles or channels in the silica gel will lead to uneven flow and poor separation. Pack the column carefully as a slurry ("wet loading") and allow it to settle completely, tapping the sides gently to ensure a uniform bed.[12]

Experimental Protocols
Protocol 1: High-Purity Recrystallization

This protocol assumes the primary impurity is the more polar 7-iodo-4-hydroxyquinazoline.

  • Solvent Selection: Perform a small-scale solvent screen using the table in Q3. An ethyl acetate/hexanes system is often effective.

  • Dissolution: Place the crude 4-Chloro-7-iodoquinazoline (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat gently with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the solution is still hot, slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution remains persistently cloudy. Add 1-2 drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool undisturbed to room temperature. Once at room temperature, transfer the flask to an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, "poor" solvent (hexanes) to remove any soluble impurities clinging to the surface.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography
  • Select Mobile Phase: Based on TLC analysis, prepare the appropriate eluent (e.g., 15% Ethyl Acetate in Hexanes).

  • Pack the Column: Prepare a slurry of silica gel in the mobile phase. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat, stable surface. Do not let the column run dry.[9]

  • Prepare the Sample (Dry Loading): Dissolve the crude product (e.g., 500 mg) in a minimal amount of a volatile solvent like dichloromethane (DCM). Add 2-3 times the weight of the crude product in silica gel. Evaporate the solvent on a rotary evaporator until a fine, free-flowing powder is obtained.[9]

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even band. Gently add a layer of sand on top to prevent disturbance.

  • Elution and Fraction Collection: Carefully add the mobile phase and begin elution, collecting fractions. Monitor the separation by collecting small, regular fractions and analyzing them by TLC.[12]

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 4-Chloro-7-iodoquinazoline.

Purity Verification

After purification, it is critical to verify the purity and confirm the structure of the product.

Q5: What is the best analytical method to confirm the purity of my final product?

A5: A combination of methods is ideal. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) is essential for structural confirmation.

  • RP-HPLC: A reverse-phase HPLC method can effectively separate the non-polar product from the more polar hydroxy-quinazoline impurity and other potential non-volatile side products.[13][14] Area percentage analysis provides a quantitative measure of purity.

  • ¹H-NMR: A proton NMR spectrum will confirm the chemical structure. Key features to look for are the characteristic signals for the quinazoline ring protons. Residual solvents from purification will also be visible and can be quantified if an internal standard is used.[2]

Parameter Example RP-HPLC Method
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[13]
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water (with 0.1% TFA or Formic Acid) B: Acetonitrile (with 0.1% TFA or Formic Acid)
Gradient e.g., Start at 60% B, ramp to 95% B over 15 min, hold for 5 min, re-equilibrate.
Flow Rate 1.0 mL/min
Detection UV-Vis (e.g., 254 nm or 340 nm)[13]
Analyte Volatility Not required. Ideal for non-volatile and thermally labile compounds.[14]
Purification Strategy Workflow

The following decision-making workflow can guide your purification strategy.

G start Crude Product Analysis (TLC/¹H-NMR) decision1 Purity > 95%? Minor polar impurity. start->decision1 decision2 Multiple impurities or close-running spots? decision1->decision2 No action1 Triturate/Wash with non-polar solvent (e.g., Hexanes/Ether) decision1->action1 Yes action2 Perform Recrystallization (See Protocol 1) decision2->action2 No action3 Perform Flash Column Chromatography (See Protocol 2) decision2->action3 Yes end_node Pure Product (Verify by HPLC/NMR) action1->end_node action2->end_node action3->end_node

Caption: Decision workflow for selecting the appropriate purification method.

References
  • A Comparative Guide to Purity Assessment of Synthesized 4-chloro-N,N-dimethylquinolin-7-amine: HPLC vs. GC-MS. (n.d.). BenchChem.
  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. (n.d.). Google Patents.
  • Avoiding byproduct formation in 4-Chloro-6,7-dimethoxyquinazoline reactions. (n.d.). BenchChem.
  • Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine. (n.d.). BenchChem.
  • Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography. (n.d.). BenchChem.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry.
  • Column chromatography. (n.d.). Columbia University.
  • Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. (n.d.). National Institutes of Health.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Institutes of Health.
  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.). Google Patents.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (n.d.). ResearchGate.
  • Performing Column Chromatography. (2023, March 10). YouTube.
  • Principles of chromatography | Stationary phase. (n.d.). Khan Academy.
  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline. (n.d.). Google Patents.
  • CN103130729B - Preparation method of 4-chloro-7-methoxyl quinazoline-6-alchol acetate. (n.d.). Google Patents.
  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022, August 28). SciSpace.
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. (2023, November 13). National Institutes of Health.

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Technical Support Center: Improving Regioselectivity in 4-Chloro-7-iodoquinazoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-chloro-7-iodoquinazoline. The unique bifunctional nature of this important building block, possessing two distinct reactive sites—a C4-chloro and a C7-iodo substituent—presents both a synthetic opportunity and a significant challenge in controlling regioselectivity. This document provides in-depth, experience-based troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and achieve your desired synthetic outcomes.

Core Principles of Reactivity

Understanding the inherent electronic and steric differences between the C4 and C7 positions is fundamental to controlling reaction regioselectivity.

  • C4-Cl Bond: The chlorine atom at the C4 position is activated towards Nucleophilic Aromatic Substitution (SNAr) . This is due to the strong electron-withdrawing effect of the adjacent pyrimidine nitrogen atom (N3), which stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack.

  • C7-I Bond: The iodine atom at the C7 position is primarily activated for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C-I bond is significantly weaker than the C-Cl bond (approx. 65 kcal/mol vs. 96 kcal/mol for a phenyl C-X bond), making it far more susceptible to the initial oxidative addition step in a palladium catalytic cycle.[1][2][3]

This differential reactivity forms the basis for most regioselective strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am performing a Suzuki coupling with an arylboronic acid and getting a mixture of products at both C4 and C7. How can I exclusively favor C7 substitution?

This is a classic challenge. While the C7-I bond is inherently more reactive in cross-coupling, harsh conditions can lead to competing reaction at the C4-Cl site. To enhance C7 selectivity, consider the following adjustments:

Troubleshooting Guide: C7-Selective Suzuki Coupling

ParameterRecommendation for C7 SelectivityScientific Rationale
Catalyst/Ligand Use a Pd(0) source with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)3).[4][5]Bulky ligands increase the steric hindrance around the palladium center, making oxidative addition at the more sterically accessible C7-I bond more favorable than at the C4-Cl, which is flanked by the quinazoline core.
Base Employ a milder base such as K3PO4, Cs2CO3, or K2CO3.[5][6]Strong bases (e.g., NaOtBu) can sometimes promote side reactions or lead to catalyst decomposition at higher temperatures, reducing selectivity. A base is required to activate the boronic acid for transmetalation.[7]
Temperature Maintain the lowest effective temperature (typically 80-100 °C).Higher temperatures provide the necessary activation energy to overcome the stronger C-Cl bond, leading to a loss of regioselectivity. Monitoring the reaction closely and stopping it upon consumption of the starting material is key.
Solvent Use aprotic solvents like 1,4-dioxane/water or toluene/water mixtures.[6]These solvent systems are standard for Suzuki couplings and provide good solubility for both the organic and inorganic reagents.

Experimental Workflow: C7-Selective Suzuki Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Combine 4-chloro-7-iodoquinazoline (1 eq.), boronic acid (1.2 eq.), and base (3 eq.) in a vial. B Add Pd catalyst (e.g., Pd2(dba)3) and bulky phosphine ligand (e.g., XPhos). A->B C Seal, evacuate, and backfill with Argon (3x). B->C D Add degassed solvent (e.g., dioxane/water). C->D E Heat to 80-100 °C with vigorous stirring. D->E F Monitor by LC-MS for formation of C7-coupled product and disappearance of starting material. E->F G Cool, dilute with ethyl acetate, and perform aqueous workup. F->G H Purify by column chromatography. G->H

Caption: Workflow for achieving C7-selective Suzuki coupling.

Q2: How can I achieve selective substitution at the C4 position with an amine?

For C4 functionalization, you should leverage the inherent reactivity of the C4-Cl bond towards Nucleophilic Aromatic Substitution (SNAr) . This reaction type is generally selective for C4 and will not affect the C7-I bond under typical SNAr conditions.[8][9][10]

Troubleshooting Guide: C4-Selective Amination (SNAr)

ParameterRecommendation for C4 SelectivityScientific Rationale
Reaction Type Ensure conditions are suitable for SNAr, not cross-coupling. Avoid palladium catalysts.The reaction proceeds via nucleophilic attack at the electron-deficient C4 position, a mechanism orthogonal to the oxidative addition required for C7-I reactivity.[11][12]
Nucleophile Primary or secondary amines are excellent nucleophiles for this transformation.[13][14][15]Electron-rich amines will react more readily. Electron-poor anilines may require more forcing conditions.
Solvent Use polar aprotic solvents like DMF, NMP, or DMSO, or alcohols like isopropanol.These solvents can facilitate the reaction and help solubilize the reactants.
Additives An organic base like DIPEA or Et3N can be used to scavenge the HCl byproduct.This prevents protonation of the amine nucleophile or the basic quinazoline nitrogen, which would halt the reaction.
Temperature Room temperature to moderate heating (e.g., 80 °C) is usually sufficient.Overheating is generally unnecessary and can lead to side products.
Q3: I want to perform a Sonogashira coupling with a terminal alkyne. Which position will react?

The Sonogashira coupling will occur with very high regioselectivity at the C7-I position .[16][17] The mechanism involves oxidative addition of the palladium catalyst to the aryl halide, and the C-I bond is far more reactive in this step than the C-Cl bond.[18][19][20]

To ensure a clean reaction:

  • Use a standard catalyst system like Pd(PPh3)4 or PdCl2(PPh3)2.

  • A copper(I) co-catalyst (e.g., CuI) is crucial for the standard mechanism.

  • An amine base (e.g., Et3N or DIPEA) is required to deprotonate the terminal alkyne.[20]

Q4: Is it possible to perform a sequential, two-step functionalization at both C7 and C4?

Absolutely. This is one of the primary synthetic advantages of this substrate. The key is to perform the reactions in the correct order, exploiting the orthogonal reactivity of the two positions.

Logical Relationship: Sequential Functionalization Strategy

G Start 4-Chloro-7-iodoquinazoline Step1_Product 4-Chloro-7-aryl/alkynyl-quinazoline Start->Step1_Product Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Reacts at C7-I bond Final_Product 4-Amino-7-aryl/alkynyl-quinazoline Step1_Product->Final_Product Step 2: Nucleophilic Aromatic Substitution (e.g., with an amine) Reacts at C4-Cl bond

Caption: The optimal sequence for disubstitution of 4-chloro-7-iodoquinazoline.

This stepwise approach allows for the creation of diverse and complex quinazoline derivatives in a controlled and predictable manner, which is invaluable for building libraries of compounds in drug discovery.[21][22]

References

  • Reddit Chemistry Discussion on Halide Reactivity. r/chemistry. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline. ResearchGate. [Link]

  • Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions. Apollo - University of Cambridge Repository. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]

  • Successive Replacement of Halogen Atoms in 4,6-Dihaloquinolines in Cross-Coupling Reactions. ResearchGate. [Link]

  • Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (PMC). [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. National Institutes of Health (PMC). [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (PMC). [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Physical Properties of Haloalkanes. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. [Link]

  • Explaining the reactivity of halogenoalkanes. Crunch Chemistry. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. MDPI. [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series. ResearchGate. [Link]

  • Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives. ResearchGate. [Link]

  • C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions. PubMed Central. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. PubMed. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Bond Polarity vs bond length's effect on reactivity of haloalkanes. Chemistry Stack Exchange. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Sonogashira coupling. YouTube. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. LASSBio. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. ResearchGate. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Institutes of Health (PMC). [Link]

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Technical Support Center: Navigating the Amination of 4-Chloro-7-iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges involving 4-Chloro-7-iodoquinazoline. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile scaffold. The nucleophilic aromatic substitution (SNAr) at the C4-position is a cornerstone reaction for generating diverse libraries of bioactive molecules. However, like any specialized reaction, it comes with its own set of potential challenges. This document provides a structured, question-and-answer-based approach to troubleshoot common side reactions and optimize your synthetic outcomes.

Section 1: Troubleshooting Low Yield & Incomplete Reactions

One of the most frequent challenges encountered is poor conversion of the starting material. This section addresses the underlying causes and provides actionable solutions.

Question 1: My reaction shows low conversion to the desired 4-amino-7-iodoquinazoline, with significant starting material remaining. What are the likely causes?

Answer: Low conversion is typically rooted in three main factors: the nucleophilicity of your amine, the reaction conditions, or steric hindrance. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amine attacks the electron-deficient C4 position of the quinazoline ring.[1][2][3] The rate and success of this attack are highly sensitive to the following:

  • Amine Nucleophilicity: Electron-rich aliphatic amines are generally more reactive than electron-poor aromatic amines (anilines).[4][5] If you are using an aniline with electron-withdrawing groups (e.g., -NO₂, -CF₃), the reaction will be significantly slower and require more forcing conditions.

  • Reaction Temperature: Many of these SNAr reactions require heating to overcome the activation energy. Room temperature conditions are often insufficient, especially for less reactive amines. Refluxing in a suitable solvent like isopropanol or n-butanol is a common starting point.[6]

  • Solvent Choice: The solvent must be able to dissolve the reactants and be stable at the required temperature. Polar aprotic solvents like isopropanol, 2-ethoxyethanol, or NMP are generally effective.[7][8]

  • Base (Acid Scavenger): The reaction generates HCl as a byproduct, which can protonate your amine nucleophile, rendering it inactive. While an excess of the reactant amine can serve as the scavenger, adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often beneficial, particularly if your amine is precious.[6]

Troubleshooting Protocol: Enhancing Reaction Conversion

  • Assess Amine Reactivity: For electron-poor or sterically hindered amines, consider switching to a more aggressive heating method. Microwave irradiation has proven highly effective for driving these challenging reactions to completion in shorter timeframes.[4][5][9]

  • Increase Temperature: If using conventional heating, ensure the temperature is adequate. Incrementally increase the temperature (e.g., from 80°C to 120°C) and monitor by TLC or LC-MS.

  • Add an Auxiliary Base: If not already in use, add 1.5-2.0 equivalents of DIPEA or TEA to your reaction mixture.

  • Solvent Screen: If solubility is an issue or the reaction remains sluggish, consider switching to a higher-boiling polar solvent such as DMF, DMA, or NMP.

Section 2: Identifying and Mitigating Common Side Reactions

The formation of unexpected products can complicate purification and reduce the yield of your target molecule. This section focuses on the most common byproducts and how to prevent them.

Question 2: My mass spectrometry analysis shows a significant peak corresponding to 7-iodoquinazolin-4-ol. What is causing this hydrolysis byproduct?

Answer: The formation of 7-iodoquinazolin-4-ol is a classic side reaction caused by the hydrolysis of the starting material. The C4 position is highly activated and susceptible to nucleophilic attack not only by your amine but also by water.[8][10]

Causality:

  • Presence of Water: Trace amounts of water in your solvent, amine, or glassware can act as a nucleophile, displacing the chloride to form the undesired quinazolinone.

  • Elevated Temperatures: This hydrolysis is often exacerbated at the higher temperatures required for less reactive amines.

Below is a diagram illustrating the competition between the desired amination and the undesired hydrolysis pathway.

cluster_main Desired S_NAr Pathway cluster_side Hydrolysis Side Reaction start_main 4-Chloro-7-iodoquinazoline product 4-Amino-7-iodoquinazoline (Desired Product) start_main->product Nucleophilic Attack amine Amine (R-NH₂) amine->product start_side 4-Chloro-7-iodoquinazoline byproduct 7-Iodoquinazolin-4-ol (Hydrolysis Byproduct) start_side->byproduct Nucleophilic Attack water Water (H₂O) water->byproduct

Caption: Competing reaction pathways for 4-Chloro-7-iodoquinazoline.

Troubleshooting Protocol: Minimizing Hydrolysis

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use commercially available anhydrous solvents or dry your solvent over appropriate drying agents (e.g., molecular sieves).

    • If your amine is a solid, dry it under a vacuum. If it is a liquid, ensure it is free of water.

  • Inert Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Order of Addition: Add the 4-Chloro-7-iodoquinazoline and solvent, and ensure the system is inert before adding the amine nucleophile.

Question 3: I am using a diamine (e.g., ethylenediamine) and observing a significant amount of a di-substituted byproduct. How can I favor mono-substitution?

Answer: This is a common challenge when working with nucleophiles containing more than one reactive site. After the first nucleophilic substitution, the resulting product still possesses a free amine group that can react with another molecule of 4-Chloro-7-iodoquinazoline.[10]

Troubleshooting Protocol: Achieving Mono-substitution

  • Stoichiometric Control: The most straightforward approach is to use a large excess of the diamine (e.g., 5-10 equivalents). By Le Châtelier's principle, this statistically favors the reaction of the starting material with a fresh diamine molecule over the mono-substituted product. The downside is the need to remove the excess diamine during workup.

  • Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can increase selectivity. The second substitution often has a higher activation energy than the first.

  • Slow Addition: Add the 4-Chloro-7-iodoquinazoline solution slowly (e.g., via syringe pump) to a solution containing the large excess of the diamine. This maintains a low concentration of the electrophile, further minimizing the chance of a second reaction.

Below is a workflow to guide your troubleshooting process for this specific issue.

Caption: Decision workflow for favoring mono-substitution of diamines.

Section 3: Summary of Reaction Conditions

The optimal conditions for your reaction will depend heavily on the nature of your amine nucleophile. The following table provides a general guide based on amine class.

Amine TypeReactivityRecommended ConditionsCommon Issues
Primary Aliphatic HighIsopropanol or EtOH, reflux (80-90°C), 2-4 hours.Potential for over-alkylation if amine has other nucleophilic sites.
Secondary Aliphatic Moderate-HighIsopropanol or n-Butanol, reflux (90-120°C), 4-12 hours. Addition of TEA/DIPEA recommended.Steric hindrance can slow the reaction.
Electron-Rich Anilines Moderaten-Butanol or NMP, 120-140°C, 6-18 hours.Reaction may still require elevated temperatures.
Electron-Poor Anilines LowMicrowave: THF/H₂O or DMA, 120-150°C, 20-60 min.[4][5] Conventional: NMP or DMA, >150°C, 12-24 hours.Very slow reaction rates, significant risk of hydrolysis at high temps.

References

  • Paixão, M. W., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 14, 2336-2344. Available at: [Link]

  • Paixão, M. W., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. Available at: [Link]

  • Chemistry Steps (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Sánchez, M., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Melato, S., et al. (2007). Synthesis and evaluation of 4-aminoquinolines under microwave irradiation. Frontiers in Chemistry. Available at: [Link]

  • Breza, N., et al. (2008). Reaction of 4-chloroquinazolines (C) with different amines. ResearchGate. Available at: [Link]

  • Castillo, J. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. PMC - NIH. Available at: [Link]

  • Chemistry LibreTexts (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Boyle, K. M., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. PLOS One. Available at: [Link]

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Technical Support Center: Synthesis of 4-Chloro-7-iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-7-iodoquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, you will find practical, field-proven insights and troubleshooting advice to ensure a safe, efficient, and successful synthesis campaign.

The synthesis of 4-Chloro-7-iodoquinazoline, a key building block for various pharmaceutical compounds, typically involves the chlorination of 7-iodoquinazolin-4-one. While straightforward on a lab scale, scaling up this process introduces challenges that require careful consideration of reaction conditions, reagent handling, and product purification. This guide is structured to address these specific issues in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you might encounter during the scale-up of 4-Chloro-7-iodoquinazoline synthesis. Each issue is followed by probable causes and actionable solutions, grounded in chemical principles.

Issue 1: Low Yield of 4-Chloro-7-iodoquinazoline After Chlorination

Question: We are experiencing a significant drop in yield when scaling up the chlorination of 7-iodoquinazolin-4-one with phosphorus oxychloride (POCl₃). What are the likely causes and how can we mitigate this?

Answer:

A decrease in yield upon scale-up is a common issue, often stemming from a combination of factors related to reaction kinetics, heat and mass transfer, and reagent stability.

Probable Causes & Solutions:

  • Incomplete Reaction:

    • Cause: Inadequate reaction time or temperature can be more pronounced on a larger scale due to inefficient heat transfer. The core of a large reactor may not reach the target temperature as quickly as the walls.

    • Solution:

      • Reaction Monitoring: Implement in-process controls (IPCs) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material, 7-iodoquinazolin-4-one. Do not rely solely on a fixed reaction time.

      • Temperature Control: Ensure your reactor is equipped with an efficient heating system and proper agitation to maintain a consistent internal temperature. A staged heating profile might be necessary to control the initial exotherm and then drive the reaction to completion. The conversion of phosphorylated intermediates to the final chloroquinazoline product typically requires heating to 70-90 °C.[1][2]

  • Degradation of Product or Intermediates:

    • Cause: Prolonged exposure to high temperatures and the acidic environment of POCl₃ can lead to the degradation of the desired product or reactive intermediates. Quinazolines can be susceptible to hydrolysis under acidic conditions.[3]

    • Solution:

      • Minimize Reaction Time: Once IPCs confirm the reaction is complete, proceed with the work-up immediately.

      • Controlled Reagent Addition: On a large scale, the addition of POCl₃ can be exothermic. Add the reagent portion-wise or via a dropping funnel at a controlled rate to maintain the desired reaction temperature.

  • Formation of Byproducts:

    • Cause: The reaction of quinazolinones with POCl₃ can form various phosphorylated intermediates.[1][2] Improper stoichiometry or temperature control can lead to the formation of stable, undesired byproducts, such as pseudodimers.

    • Solution:

      • Stoichiometry: While excess POCl₃ is often used to drive the reaction, an excessive amount can complicate the work-up and lead to more side reactions. A minimum of one molar equivalent of POCl₃ is required for efficient conversion.[1][2] Carefully optimize the amount of POCl₃ used.

      • Use of a Base: The initial phosphorylation step occurs readily under basic conditions (e.g., using a tertiary amine like triethylamine or diisopropylethylamine) at temperatures below 25 °C.[1][2] This can help to suppress the formation of pseudodimers.

  • Mechanical Losses during Work-up:

    • Cause: The work-up procedure, especially the quenching of excess POCl₃ and subsequent extractions, can lead to significant product loss on a larger scale.

    • Solution:

      • Careful Quenching: The reaction of POCl₃ with water is extremely violent and exothermic, producing corrosive hydrochloric acid and phosphoric acid fumes.[4][5][6][7] The quench must be performed slowly by adding the reaction mixture to a well-stirred, cooled mixture of ice and water or a basic solution.

      • Optimized Extraction: Ensure efficient mixing during extraction to maximize the transfer of the product into the organic phase. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.

Below is a workflow to troubleshoot low yield issues:

Caption: Workflow for troubleshooting low yields.

Issue 2: Product Purity Issues and Difficult Purification

Question: Our scaled-up batch of 4-Chloro-7-iodoquinazoline is showing significant impurities by HPLC, and purification by recrystallization is proving difficult. What are these impurities likely to be and how can we improve the purity?

Answer:

Purity issues often arise from incomplete reactions, side reactions, or degradation during work-up. Identifying the impurities is key to resolving the problem.

Probable Impurities & Solutions:

  • Unreacted Starting Material (7-iodoquinazolin-4-one):

    • Cause: As discussed in Issue 1, this is due to an incomplete reaction.

    • Solution: Drive the reaction to completion using IPCs. If small amounts remain, a carefully chosen recrystallization solvent system may be able to separate the more polar starting material from the product.

  • Hydrolyzed Product (7-iodoquinazolin-4-one):

    • Cause: The 4-chloro group is susceptible to hydrolysis back to the hydroxyl group, especially if the product is exposed to water for extended periods at elevated temperatures or non-neutral pH. The pyrimidine ring can also undergo hydrolysis under harsh acidic or alkaline conditions.[3]

    • Solution:

      • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. The starting material should be thoroughly dried.

      • Rapid Work-up: Minimize the time the product is in contact with aqueous layers during work-up. Ensure the organic extracts are thoroughly dried (e.g., with anhydrous magnesium sulfate or sodium sulfate) before solvent removal.

  • Phosphorous-containing Impurities:

    • Cause: Residual phosphoric acid and other phosphorus-containing byproducts from the quenching of POCl₃ can contaminate the product.

    • Solution:

      • Aqueous Wash: A thorough wash of the organic layer with a saturated aqueous sodium bicarbonate solution will help neutralize and remove acidic impurities.[8] This should be followed by a brine wash to aid in the removal of water.

      • Alternative Chlorinating Agents: While POCl₃ is common, thionyl chloride (SOCl₂) with a catalytic amount of DMF is another option.[9] The byproducts of SOCl₂ (SO₂ and HCl) are gaseous, which can simplify their removal.

Improving Purification:

  • Solvent Selection for Recrystallization: A single solvent may not be sufficient. A solvent/anti-solvent system is often more effective. For 4-Chloro-7-iodoquinazoline, consider systems like dichloromethane/toluene, ethyl acetate/hexanes, or ethanol/water.[9][10]

  • Column Chromatography: If recrystallization fails to provide the desired purity, silica gel column chromatography is a viable, albeit less scalable, option. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

  • Slurry Wash: Before a full recrystallization, washing the crude solid with a solvent in which the product has low solubility but the impurities are soluble can significantly improve purity.

Analytical Technique Purpose Typical Conditions
RP-HPLC Purity assessment, impurity profilingColumn: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV.[11]
GC-MS Identification of volatile impuritiesColumn: Capillary (e.g., HP-5ms); Carrier Gas: Helium; Detection: Mass Spectrometry.[11]
¹H NMR Structural confirmation, purity estimationSolvent: CDCl₃ or DMSO-d₆. Can be used for quantitative analysis (qNMR) with an internal standard.[12]
LC-MS Identification of non-volatile impuritiesCouples the separation power of HPLC with the identification capabilities of mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when using phosphorus oxychloride (POCl₃) at scale?

A1: Phosphorus oxychloride is a highly toxic and corrosive chemical that requires stringent safety protocols.[4] Key hazards include:

  • Violent Reaction with Water: It reacts violently with water, releasing significant heat and toxic gases (hydrogen chloride and phosphorus oxides).[5][6][7] All equipment must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Corrosivity: It causes severe burns to the skin, eyes, and respiratory tract.[4][6] Inhalation can lead to delayed pulmonary edema.[5][7]

  • Toxicity: Exposure at high levels can be fatal.[4][6]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including a full-face shield, acid-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[6]

Q2: Can I use thionyl chloride (SOCl₂) instead of POCl₃ for the chlorination step?

A2: Yes, thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a common alternative for converting quinazolinones to their 4-chloro derivatives.[8][9]

  • Advantages: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies their removal from the reaction mixture.

  • Disadvantages: Thionyl chloride is also highly corrosive and reacts violently with water. The reaction may require refluxing for several hours.

  • Scale-up Consideration: The removal of excess thionyl chloride is typically done by distillation, followed by azeotropic removal with a solvent like toluene to ensure all traces are gone.[8][9]

Q3: How critical is the quality of the starting material, 7-iodoquinazolin-4-one?

A3: The purity of your starting material is paramount for a successful and clean reaction. Impurities in the 7-iodoquinazolin-4-one can lead to the formation of difficult-to-remove side products. For instance, any residual starting materials from its own synthesis (e.g., from the cyclization step) could react with POCl₃ and complicate the purification of the final product. It is crucial to ensure the starting material is fully characterized and meets a high purity specification (>98%) before proceeding with the chlorination.

Q4: What is the mechanism of the chlorination with POCl₃?

A4: The chlorination of a quinazolin-4-one with POCl₃ is not a direct displacement of the hydroxyl group. The reaction proceeds in two main stages:

  • Phosphorylation: The lone pair on the oxygen or nitrogen of the quinazolinone attacks the phosphorus atom of POCl₃, leading to the formation of phosphorylated intermediates. This initial step is facilitated by a base.[1][2]

  • Nucleophilic Substitution: A chloride ion (from POCl₃ or another chloride source) then acts as a nucleophile, attacking the C4 position and displacing the phosphorylated group to form the 4-chloroquinazoline product.[1][2] This step is promoted by heating.

Caption: Simplified mechanism of quinazolinone chlorination.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-7-iodoquinazoline using POCl₃

This protocol is a general guideline and should be optimized for your specific scale and equipment.

  • Preparation: Ensure the reactor and all glassware are thoroughly dried. Charge the reactor with 7-iodoquinazolin-4-one (1.0 eq).

  • Reagent Addition: Under an inert nitrogen atmosphere, add phosphorus oxychloride (3-5 eq). If using a base (e.g., diisopropylethylamine, 1.1 eq), add it first and cool the mixture before slowly adding POCl₃, maintaining the temperature below 25 °C.

  • Reaction: Slowly heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Work-up (Quenching): Cool the reaction mixture to room temperature. In a separate, well-ventilated area, prepare a stirred vessel containing crushed ice/water. Slowly and carefully add the reaction mixture to the ice/water, ensuring the temperature of the quench mixture does not rise excessively.

  • Extraction: Once the quench is complete, basify the aqueous slurry to pH 8-9 with a suitable base (e.g., saturated sodium bicarbonate solution or aqueous sodium hydroxide). Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

  • Washing & Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 4-Chloro-7-iodoquinazoline as a solid.

References

  • Phosphorus oxychloride - Lanxess. Available at: [Link]

  • Quinazoline - Wikipedia. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. Available at: [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. Available at: [Link]

  • Phosphorus(V) oxychloride - SAFETY DATA SHEET. Acros Organics. Available at: [Link]

  • Chapter: 5 Phosphorus Oxychloride - National Academies of Sciences, Engineering, and Medicine. Available at: [Link]

  • Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC - NIH. Available at: [Link]

  • ICSC 0190 - PHOSPHORUS OXYCHLORIDE. International Labour Organization. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. Available at: [Link]

  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents.
  • POCl3 chlorination of 4-quinazolones - PubMed. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. Available at: [Link]

  • Quinazoline synthesis - Organic Chemistry Portal. Available at: [Link]

  • POCl3 chlorination of 4-quinazolones. - Semantic Scholar. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - Beilstein Journals. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - Semantic Scholar. Available at: [Link]

  • Synthesis of quinazoline‐4‐one derivatives (7 a‐e) - ResearchGate. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl 3 - MDPI. Available at: [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC - PubMed Central. Available at: [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents.
  • US3696102A - Process for the synthesis of substituted quinazolin-4-ones - Google Patents.
  • Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461 - ResearchGate. Available at: [Link]

  • Synthesis of quinazolinones - Organic Chemistry Portal. Available at: [Link]

  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents.
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - NIH. Available at: [Link]

Sources

Technical Support Center: Reaction Condition Optimization for 4-Chloro-7-iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Chloro-7-iodoquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical synthetic transformation. We will move beyond simple protocol recitation to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.

I. Foundational Knowledge: The Synthesis of 4-Chloro-7-iodoquinazoline

4-Chloro-7-iodoquinazoline is a key building block in medicinal chemistry, valued for its strategically placed reactive sites that allow for sequential and selective functionalization.[1] The primary route to this compound involves the chlorination of 7-iodoquinazolin-4(3H)-one. This transformation is pivotal, as incomplete conversion or side reactions can significantly complicate downstream applications and purification.

The core of this synthesis lies in the conversion of a hydroxyl group at the 4-position of the quinazolinone to a chloro group.[1] This is typically achieved using a variety of chlorinating agents, with the most common being thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), and phosphoryl chloride (POCl₃).[1][2]

II. Core Protocol: Chlorination of 7-iodoquinazolin-4(3H)-one

This protocol represents a robust starting point for the synthesis of 4-chloro-7-iodoquinazoline. Subsequent sections will address potential deviations and optimization strategies.

Experimental Protocol

Reagents and Materials:

  • 7-iodoquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂) or Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Toluene

  • Dichloromethane (DCM)

  • Ice-water bath

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 7-iodoquinazolin-4(3H)-one (1.0 eq).

  • Addition of Chlorinating Agent: To the starting material, add thionyl chloride (5-10 volumes) or phosphoryl chloride (5-10 volumes).

  • Catalyst Addition: Slowly add a catalytic amount of DMF (e.g., 0.05 eq) to the stirring suspension. Caution: This addition can be exothermic.

  • Heating: Heat the reaction mixture to reflux (typically 80-110°C, depending on the chlorinating agent) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess chlorinating agent under reduced pressure. Note: This step should be performed in a well-ventilated fume hood.

    • To ensure complete removal of the chlorinating agent, add toluene (2 x 10 volumes) and co-evaporate under reduced pressure.[3]

    • The resulting residue is then carefully quenched by pouring it onto an ice-water mixture with vigorous stirring.

    • Extract the aqueous layer with dichloromethane (3 x 20 volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-7-iodoquinazoline.

Visualizing the Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start 7-iodoquinazolin-4(3H)-one reagents Add SOCl₂/POCl₃ + cat. DMF start->reagents reflux Reflux (2-6 h) reagents->reflux evaporation Remove excess reagent reflux->evaporation quench Ice-water quench evaporation->quench extraction DCM extraction quench->extraction wash Wash (NaHCO₃, Brine) extraction->wash dry Dry & Concentrate wash->dry product Crude 4-Chloro-7-iodoquinazoline dry->product

Caption: A generalized workflow for the synthesis of 4-chloro-7-iodoquinazoline.

III. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during the synthesis and provides actionable solutions based on chemical principles.

Q1: My reaction is sluggish or incomplete, even after extended reflux. What should I do?

A1: This is a common issue often related to the purity of the starting material or the activity of the chlorinating agent.

  • Purity of Starting Material: Ensure your 7-iodoquinazolin-4(3H)-one is completely dry. The presence of water will consume the chlorinating agent. Consider drying the starting material under high vacuum before use.

  • Activity of Chlorinating Agent: Thionyl chloride and phosphoryl chloride can degrade over time. Use a fresh bottle or a recently opened one.

  • Catalyst Efficiency: The role of DMF is to form the Vilsmeier reagent in situ, which is a more potent chlorinating species. If the reaction is slow, a slight increase in the catalytic amount of DMF may be beneficial. However, excess DMF can lead to side products and complicate the work-up.

  • Alternative Reagents: If the reaction remains stubborn, consider more powerful chlorinating systems. A combination of POCl₃ and PCl₅ can be effective for less reactive substrates.[4] Another option is using oxalyl chloride with catalytic DMF, which also forms the Vilsmeier reagent and can be more reactive at lower temperatures.[2]

Q2: My final product is a dark, oily residue that is difficult to purify. What went wrong?

A2: The formation of a dark, intractable residue often points to decomposition or side reactions, which can be temperature- or work-up-related.

  • Reaction Temperature: Overheating can lead to the decomposition of the starting material or product. Ensure the reaction temperature does not significantly exceed the boiling point of the chlorinating agent.

  • Work-up Procedure: The quenching step is critical. Pouring the reaction mixture into an ice-water bath should be done slowly and with vigorous stirring to dissipate the heat from the exothermic hydrolysis of the excess chlorinating agent. A rapid, uncontrolled quench can lead to localized heating and decomposition.

  • Thorough Removal of Chlorinating Agent: Residual chlorinating agent can cause issues during work-up and storage. The co-evaporation with toluene is a crucial step to ensure its complete removal.[3]

  • Product Stability: 4-Chloroquinazolines can be sensitive to strong acids or bases.[5] Ensure that the washing steps with sodium bicarbonate are sufficient to neutralize any residual acid, but avoid prolonged exposure to a basic aqueous solution.

Q3: I am observing a significant amount of a water-soluble byproduct. What is it and how can I avoid it?

A3: A common water-soluble byproduct is the hydrochloride salt of your desired product or unreacted starting material.

  • Incomplete Reaction: If the reaction is not driven to completion, the unreacted 7-iodoquinazolin-4(3H)-one can be protonated during the acidic work-up and partition into the aqueous layer.

  • Hydrolysis of Product: 4-Chloro-7-iodoquinazoline can hydrolyze back to the starting material under acidic or warm aqueous conditions.[6] Ensure the work-up is performed with cold solutions and that the extraction is carried out promptly.

  • pH Adjustment: During the work-up, after quenching, carefully neutralizing the aqueous layer with a base like sodium bicarbonate before extraction can help to minimize the formation of the hydrochloride salt of the product and improve its partitioning into the organic layer.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_incomplete Incomplete Reaction Solutions cluster_dark Dark Product Solutions cluster_byproduct Byproduct Solutions start Problem Encountered incomplete_reaction Incomplete Reaction start->incomplete_reaction Low Yield dark_product Dark/Oily Product start->dark_product Purification Issues byproduct Water-Soluble Byproduct start->byproduct Aqueous Layer Losses check_sm Check SM Purity (Dryness) incomplete_reaction->check_sm control_temp Control Reaction Temp. dark_product->control_temp drive_completion Ensure Full Conversion byproduct->drive_completion fresh_reagent Use Fresh Chlorinating Agent check_sm->fresh_reagent increase_dmf Slightly Increase cat. DMF fresh_reagent->increase_dmf alt_reagent Consider POCl₃/PCl₅ or Oxalyl Chloride increase_dmf->alt_reagent slow_quench Slow, Cold Quench control_temp->slow_quench coevaporate Ensure Toluene Co-evaporation slow_quench->coevaporate cold_workup Use Cold Work-up Solutions drive_completion->cold_workup neutralize Neutralize Before Extraction cold_workup->neutralize

Caption: A decision tree for troubleshooting common issues in the synthesis.

IV. Frequently Asked Questions (FAQs)

Q: Can I use other chlorinating agents like N-chlorosuccinimide (NCS)?

A: Yes, alternative chlorinating systems exist. For instance, a combination of triphenylphosphine (PPh₃) and trichloroisocyanuric acid has been reported for the chlorination of 4(3H)-quinazolinone, yielding 4-chloroquinazoline in good yield.[2][7] These methods can be milder but may require different work-up procedures to remove phosphorus byproducts.

Q: How stable is 4-Chloro-7-iodoquinazoline and how should it be stored?

A: 4-Chloroquinazolines are generally stable under normal conditions but can be sensitive to moisture, strong acids, and bases.[5] The chlorine at the 4-position is susceptible to nucleophilic substitution.[5][6] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere, protected from light, and refrigerated.

Q: What are the key safety precautions for this reaction?

A: Thionyl chloride and phosphoryl chloride are corrosive and react violently with water, releasing toxic gases (HCl and SO₂ or POCl₃ fumes). This reaction must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching step is highly exothermic and should be performed with extreme care.

Q: My downstream reaction (e.g., a Suzuki coupling) is not working. Could it be an issue with the purity of my 4-Chloro-7-iodoquinazoline?

A: Absolutely. Impurities from the chlorination step can interfere with subsequent reactions. Residual starting material (7-iodoquinazolin-4(3H)-one) can compete in reactions. Byproducts from the decomposition of the chlorinating agent or the product itself can poison catalysts used in cross-coupling reactions. It is crucial to ensure the purity of the 4-chloro-7-iodoquinazoline before proceeding. Purification by column chromatography or recrystallization may be necessary.

Q: What is the expected reactivity difference between the chloro and iodo substituents?

A: The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond in metal-catalyzed cross-coupling reactions like Suzuki or Stille couplings.[1] This allows for selective functionalization at the 7-position while leaving the 4-chloro group intact for subsequent nucleophilic aromatic substitution reactions.[1] This differential reactivity is a key feature that makes this molecule a valuable synthetic intermediate.

V. References

  • Al-Ostoot, F.H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. Available at: [Link]

  • ResearchGate (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. Available at: [Link]

  • ResearchGate (n.d.). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available at: [Link]

  • Nishimura, R.H.V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2128-2138. Available at: [Link]

  • Wikipedia (n.d.). Quinazoline. Available at: [Link]

Sources

Technical Support Center: 4-Chloro-7-iodoquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-7-iodoquinazoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, ensuring high purity and yield. As a critical building block in medicinal chemistry, particularly for kinase inhibitors, the purity of 4-Chloro-7-iodoquinazoline is paramount.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route and what are the expected key impurities?

A: The most prevalent and robust synthetic route involves two main stages:

  • Cyclization: Formation of the quinazolinone core, typically by reacting a substituted anthranilic acid derivative with a formamide source to yield 7-iodoquinazolin-4(3H)-one.[1]

  • Chlorination: Conversion of the 7-iodoquinazolin-4(3H)-one intermediate to the final product, 4-Chloro-7-iodoquinazoline, using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1]

The primary impurities you should anticipate are:

  • Unreacted 7-iodoquinazolin-4(3H)-one: Incomplete chlorination is a common issue.

  • 7-iodoquinazolin-4-ol (Hydrolysis Product): The 4-chloro group is highly susceptible to hydrolysis. Any moisture in the workup or subsequent steps can convert the product back to the starting material.

  • Dimeric Byproducts (Pseudodimers): These can form during the chlorination step, especially under suboptimal temperature control, where a phosphorylated intermediate reacts with unreacted quinazolinone.[2][3]

Q2: Why is strict temperature control so critical during the POCl₃ chlorination step?

A: The chlorination of a quinazolinone with POCl₃ is not a simple one-step reaction. It proceeds through distinct, temperature-dependent stages.[2][3]

  • Low Temperature Stage (< 25 °C): An initial phosphorylation occurs where POCl₃ reacts with the quinazolinone to form various phosphorylated intermediates.[2][3][4] If the temperature is too high during this initial addition, or if basic conditions are not maintained, these reactive intermediates can react with unreacted quinazolinone, leading to the formation of hard-to-remove pseudodimers.[2][3]

  • High Temperature Stage (70–90 °C): This is the "turnover" stage. The phosphorylated intermediates react with chloride ions (Cl⁻) to form the desired 4-chloro product.[2][4] Heating is required for this conversion to proceed efficiently.

Controlling these stages by maintaining a low temperature during POCl₃ addition and then carefully heating the reaction ensures a clean conversion and suppresses dimer formation.[2][3]

G cluster_low_temp Low Temperature Stage (< 25°C) cluster_high_temp High Temperature Stage (70-90°C) cluster_side_reaction Side Reaction (Loss of Control) LowTemp Add POCl₃ under basic conditions Phosphorylation Formation of Phosphorylated Intermediates LowTemp->Phosphorylation HighTempInitial High Initial Temperature HighTemp Heat Reaction Mixture Phosphorylation->HighTemp Controlled Heating ProductFormation Clean Turnover to 4-Chloro-7-iodoquinazoline HighTemp->ProductFormation Dimer Pseudodimer Formation HighTempInitial->Dimer

Troubleshooting Guide

Problem 1: My NMR/LC-MS shows significant unreacted 7-iodoquinazolin-4(3H)-one starting material.
Potential Cause Scientific Rationale Recommended Solution
Insufficient Chlorinating Agent The reaction requires at least one molar equivalent of POCl₃ for the efficient conversion of intermediates to the final product.[2][4] Often, an excess is used to drive the reaction to completion.Increase the molar equivalents of POCl₃ or SOCl₂. A common range is 3-5 equivalents.
Inadequate Reaction Time/Temp The conversion of the phosphorylated intermediate to the chloro-product is kinetically controlled and requires sufficient thermal energy and time.[2][3]Ensure the reaction is heated to the optimal temperature (typically reflux, 70-90 °C for POCl₃) and monitor by TLC or LC-MS until the starting material is consumed.[2]
Presence of Moisture Water reacts readily with chlorinating agents like POCl₃ and SOCl₂, quenching them and preventing them from reacting with the quinazolinone.[5]Ensure the starting material is anhydrous (<0.5% water content) and use dry solvents and glassware.[5]
Problem 2: The final product is contaminated with 7-iodoquinazolin-4-ol, especially after workup.

This is a classic hydrolysis problem. The C4 position of the quinazoline ring is highly activated towards nucleophilic attack, and water is an effective nucleophile, particularly when residual acid from the workup is present.

G product {4-Chloro-7-iodoquinazoline | (Desired Product)} hydrolysis_product {7-iodoquinazolin-4-ol | (Impurity)} product->hydrolysis_product Hydrolysis (SNAr) reagents H₂O (Moisture) Residual Acid (H⁺) reagents->product

Troubleshooting Workflow:

  • Workup Quench: When quenching the reaction (e.g., by pouring onto ice-water), do so rapidly and keep the temperature low to minimize the contact time between the product and the aqueous acid.[5]

  • Neutralization: Immediately following the quench, neutralize the acidic aqueous solution with a base like saturated sodium bicarbonate or cold, dilute NaOH solution until the pH is ~7-8. This deactivates the acid-catalyzed hydrolysis.

  • Extraction: Promptly extract the product into an organic solvent (e.g., Dichloromethane, Ethyl Acetate). Do not let the product sit in the aqueous layer for extended periods.

  • Drying: Ensure the organic extracts are thoroughly dried with a drying agent (e.g., MgSO₄, Na₂SO₄) before solvent evaporation.

Optimized Protocols

Protocol 1: Optimized Chlorination with POCl₃

This protocol is designed to minimize dimer formation and drive the reaction to completion.

  • Setup: To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add 7-iodoquinazolin-4(3H)-one (1.0 eq) and a suitable solvent like toluene or acetonitrile (5-10 mL per gram of starting material).

  • Basification: Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Phosphorylation (Low Temp): Cool the slurry in an ice-water bath to 0-5 °C. Add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[4]

  • Chlorination (High Temp): After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (e.g., ~80-90 °C) for 3-5 hours.[2][3] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove excess POCl₃. Co-evaporate with toluene twice to aid removal.

  • Quench & Isolation: Very slowly and carefully add the cooled residue to a vigorously stirred mixture of ice and water. A solid precipitate should form. Stir for 30 minutes, then neutralize carefully with saturated NaHCO₃ solution.

  • Purification: Filter the solid, wash thoroughly with cold water, and then a cold non-polar solvent like hexane or ether to remove non-polar impurities. Dry the solid under vacuum. Further purification can be achieved by recrystallization from a solvent like ethanol or ethyl acetate.

Protocol 2: Purification via Recrystallization

If impurities persist, recrystallization is highly effective.

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile) at room temperature and at boiling point. The ideal solvent will dissolve the product when hot but show poor solubility when cold.

  • Procedure:

    • Dissolve the crude 4-Chloro-7-iodoquinazoline in a minimum amount of the chosen boiling solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

References

  • Title: POCl3 chlorination of 4-quinazolones. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: POCl3 Chlorination of 4-Quinazolones Source: Figshare URL: [Link]

  • Title: POCl3 Chlorination of 4-Quinazolones | Request PDF Source: ResearchGate URL: [Link]

  • Title: What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Source: ResearchGate URL: [Link]

Sources

handling and safety precautions for 4-Chloro-7-iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-7-iodoquinazoline

Welcome to the technical support center for 4-Chloro-7-iodoquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and frequently asked questions encountered during its handling, reaction, and purification. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.

Section 1: Compound Profile and Safety Precautions (FAQs)

This section covers the essential safety protocols and fundamental properties of 4-Chloro-7-iodoquinazoline. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Frequently Asked Questions: Safety & Handling

Q1: What are the primary hazards associated with 4-Chloro-7-iodoquinazoline?

A1: Based on safety data for structurally related compounds, 4-Chloro-7-iodoquinazoline should be handled as a hazardous substance. The primary concerns are:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[2]

Always consult the most current Safety Data Sheet (SDS) provided by your supplier before handling the material.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: To mitigate exposure risks, the following PPE is required:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to NIOSH (US) or EN166 (EU) standards.[3]

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile or butyl rubber) are essential. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3][4]

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid dust inhalation. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with a particle filter is necessary.[3][4]

Q3: What are the proper storage and handling conditions for 4-Chloro-7-iodoquinazoline?

A3: To maintain the integrity and stability of the compound:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is typically 2-8°C. For long-term stability, storing under an inert atmosphere (e.g., Argon or Nitrogen) is advisable to prevent slow hydrolysis from atmospheric moisture.

  • Handling: Avoid the formation of dust.[3] Ensure adequate ventilation and prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3][5]

Q4: What should I do in case of an accidental spill?

A4: In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure you are wearing the appropriate PPE.

  • For a small spill, gently sweep up the solid material, avoiding dust generation. Place it into a suitable, closed container for disposal.[4]

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Do not let the product enter drains.[4]

  • For a large spill, contact your institution's environmental health and safety (EHS) department immediately.

Q5: What are the first aid measures for exposure?

A5:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, consult a physician.[4][5][6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][5][6]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or poison control center immediately.[6][7]

Compound Physicochemical Data
PropertyValueSource
CAS Number 202197-78-2[8]
Molecular Formula C₈H₄ClIN₂
Molecular Weight 290.49 g/mol [8]
Appearance Pale-yellow to Yellow-brown Solid
Storage Temp. 2-8 °C
Purity Typically ≥95%

Section 2: Troubleshooting Experimental Workflows

This section provides solutions to common problems encountered during reactions involving 4-Chloro-7-iodoquinazoline. The unique bifunctional nature of this molecule—possessing two different halogens at distinct reactive sites—is key to its utility and also a source of potential challenges.

Diagram: Key Reactive Sites

G cluster_quinazoline 4-Chloro-7-iodoquinazoline cluster_reactions Primary Reaction Pathways quinazoline Quinazoline Core C4_Cl C4 Position: - Chlorine Atom quinazoline->C4_Cl SNAr Susceptible (Electrophilic) C7_I C7 Position: - Iodine Atom quinazoline->C7_I Cross-Coupling (More Reactive Halogen) SNAr Nucleophilic Aromatic Substitution (SNAr) C4_Cl->SNAr e.g., Amination CrossCoupling Metal-Catalyzed Cross-Coupling C7_I->CrossCoupling e.g., Suzuki, Sonogashira

Caption: Reactivity map of 4-Chloro-7-iodoquinazoline.

Frequently Asked Questions: Reaction Troubleshooting

Q6: I am performing a Suzuki coupling. Which halogen will react first, and why?

A6: The iodine at the C-7 position will react preferentially. The foundational principle governing this selectivity is the difference in carbon-halogen (C-X) bond dissociation energies. The C-I bond is significantly weaker than the C-Cl bond.[8] In the rate-determining step of the Suzuki catalytic cycle—oxidative addition—the palladium(0) catalyst inserts into the C-X bond.[9] This process occurs much more readily at the weaker, more labile C-I bond, allowing for highly regioselective functionalization at the C-7 position while leaving the C-4 chloro group intact for subsequent transformations.[8]

Q7: My Suzuki coupling at the C-7 position has a very low yield. What are the first things to check?

A7: When a Suzuki coupling fails, a systematic check of key parameters is essential.

  • Catalyst Activity & Oxygen Contamination: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be reduced in situ.[10] More importantly, oxygen can poison the catalyst and lead to unwanted side reactions like the homocoupling of your boronic acid.[10]

    • Solution: Ensure your solvents are rigorously degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration.[10]

  • Base and Solvent Choice: The base is critical for activating the boronic acid in the transmetalation step.[9] Its effectiveness is highly dependent on the solvent system.

    • Solution: For biphasic systems (e.g., Toluene/Water), ensure vigorous stirring is sufficient to create an emulsion and maximize interfacial contact.[10] If your starting materials are poorly soluble, consider switching to a solvent system known to solubilize similar heterocycles, such as Dioxane/H₂O or DMF.[11] Ensure the base (e.g., K₂CO₃, K₃PO₄) is finely powdered and dry, especially for anhydrous reactions.[10]

  • Boronic Acid Quality: Boronic acids can degrade over time, primarily through a process called protodeboronation, where the C-B bond is cleaved by a proton source (like water), especially under harsh basic conditions.[10]

    • Solution: Use a fresh bottle of boronic acid or verify the purity of your existing stock. If protodeboronation is suspected, switching to a milder base like potassium fluoride (KF) or using anhydrous conditions can be beneficial.[10]

Diagram: Suzuki Coupling Troubleshooting Workflow

G cluster_catalyst cluster_atmosphere cluster_reagents cluster_conditions start Low/No Yield in Suzuki Coupling check_catalyst 1. Check Catalyst System start->check_catalyst check_atmosphere 2. Check Reaction Atmosphere start->check_atmosphere check_reagents 3. Check Reagents start->check_reagents check_conditions 4. Check Conditions start->check_conditions catalyst_active Is catalyst fresh/active? (e.g., use air-stable G3 precatalyst) degassed Are solvents properly degassed? (Ar sparge, Freeze-Pump-Thaw) boronic_acid Is boronic acid pure? (Check for protodeboronation) temp Is temperature optimal? (Typically 80-110 °C) ligand_ok Is ligand appropriate for the substrate? catalyst_active->ligand_ok inert Is reaction under inert gas (Ar or N2)? degassed->inert base_dry Is base dry and finely powdered? boronic_acid->base_dry stirring Is stirring vigorous enough for biphasic reactions? temp->stirring

Caption: A systematic workflow for troubleshooting failed Suzuki reactions.

Q8: I am trying to perform a nucleophilic aromatic substitution (SNAr) at the C-4 position with an amine, but I am isolating a significant amount of 7-iodoquinazolin-4(3H)-one. What is causing this byproduct?

A8: This is a classic case of competitive hydrolysis. The C-4 position on the quinazoline ring is highly electrophilic and susceptible to nucleophilic attack.[12] While your intended nucleophile is an amine, any water present in your reaction can also act as a nucleophile. This reaction with water displaces the chlorine atom to form the corresponding quinazolinone, which is often a stable, less reactive byproduct.[12] This is particularly problematic at elevated temperatures.

  • Solution:

    • Dry Your Reagents: Ensure your amine and solvent are rigorously dried before use. Solvents like THF can be distilled from sodium/benzophenone ketyl, while others can be dried over molecular sieves.[13]

    • Inert Atmosphere: As with cross-coupling, running the reaction under an inert atmosphere will prevent atmospheric moisture from entering the reaction.

    • Solvent Choice: Use polar aprotic solvents like isopropanol or 2-ethoxyethanol, which are commonly used for these types of reactions.[12]

    • Microwave Irradiation: For sluggish reactions with electron-poor amines, microwave-assisted synthesis can sometimes overcome reaction barriers and lead to cleaner product formation in shorter times, potentially minimizing hydrolysis.[14]

Q9: My compound is poorly soluble in common organic solvents. How can I improve this for reaction and purification?

A9: Poor solubility is a common issue with planar heterocyclic systems.

  • For Reactions: Consider using higher-boiling point polar aprotic solvents like DMF, DMAc, or NMP. Chlorinated aromatics like chlorobenzene or 1,2-dichlorobenzene can also be effective for solubilizing aromatic substrates.[11] In some cases, a co-solvent system may be necessary.

  • For Purification: For column chromatography, you may need to load your sample by dissolving it in a stronger, more polar solvent (like a small amount of DMF or CH₂Cl₂) and adsorbing it onto silica gel or celite before loading it onto the column.[15] For recrystallization, a solvent screen is necessary to find a solvent where the compound is soluble when hot but insoluble when cold.[16] If standard chromatography fails, reverse-phase HPLC using a C18 column with a water/acetonitrile or water/methanol gradient is a powerful alternative for purifying quinazoline derivatives.[16]

Protocol: General Procedure for Selective Suzuki-Miyaura Coupling at C-7

This protocol is a starting point and should be optimized for your specific substrates.

  • Setup: To a flame-dried reaction flask equipped with a stir bar and condenser, add 4-Chloro-7-iodoquinazoline (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2-3 equiv.).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄ (5 mol%) or a more modern catalyst system like XPhos Pd G3 (1-2 mol%)).

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[10]

References

  • Facile Preparation of 4-Substituted Quinazoline Derivatives. PubMed. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Material Safety Data Sheet. Capot Chemical. [Link]

  • SAFETY DATA SHEET. Company Website. [Link]

  • Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. YouTube. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. [Link]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593. PubChem - NIH. [Link]

  • 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711. PubChem. [Link]

  • Reaction of 4-chloroquinazoline with arenesulfonothioic acid salts. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Common Classes of Organic Reactions. Chemistry LibreTexts. [Link]

  • 4,7-Dichloroquinazoline | C8H4Cl2N2 | CID 241881. PubChem. [Link]

  • 4-chloro-7-nitroquinazoline (C8H4ClN3O2). PubChemLite. [Link]

  • Quinazoline derivatives as kinases inhibitors and methods of use thereof.

Sources

Technical Support Center: Catalyst Selection for 4-Chloro-7-iodoquinazoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 4-Chloro-7-iodoquinazoline. This bifunctional substrate is a cornerstone in medicinal chemistry, offering two distinct reactive sites for sequential functionalization.[1] However, achieving selective and high-yielding couplings requires a nuanced understanding of catalyst systems and reaction parameters. This guide provides field-proven insights and troubleshooting strategies to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity and selective functionalization of 4-Chloro-7-iodoquinazoline.

Q1: Which halogen is more reactive, and how can I achieve selective coupling?

The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the general trend: C–I > C–Br >> C–Cl.[2] This is primarily due to the lower bond dissociation energy of the C–I bond compared to the C–Cl bond, which makes the oxidative addition step of the catalytic cycle significantly faster at the C-7 iodo position.[3]

To achieve selective mono-functionalization at the C-7 position, you can leverage this inherent reactivity difference. By using mild reaction conditions—such as lower temperatures (e.g., room temperature to 80 °C) and carefully controlling the stoichiometry of your coupling partner to 1.0-1.2 equivalents—you can exclusively target the iodo group while leaving the chloro group intact for subsequent transformations.[4]

Q2: What is the best general-purpose palladium catalyst for this substrate?

There is no single "best" catalyst, as the optimal choice depends on the specific cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). However, a good starting point for many applications are air-stable Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.[5][6]

  • For Suzuki-Miyaura couplings, Pd(PPh₃)₄ is a classic choice, though modern, more active systems like PdCl₂(dppf) or Buchwald precatalysts (e.g., XPhos Pd G3) often provide better results, especially for less reactive partners.[7][8]

  • For Buchwald-Hartwig amination , catalyst systems based on bulky, electron-rich phosphine ligands are essential for high efficiency.[9][10][11] Precatalysts incorporating ligands like XPhos or SPhos are highly recommended.

  • For Sonogashira couplings, a combination of a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (typically CuI) is the standard approach.[12][13][14]

Q3: How do I choose the right ligand for my reaction?

The ligand is critical as it stabilizes the palladium center, influences its reactivity, and facilitates key steps in the catalytic cycle.[15] The choice depends heavily on the reaction type and the reactivity of the electrophile (in this case, the C-Cl bond for the second coupling).

  • For C-I Coupling (C-7): Standard phosphine ligands like triphenylphosphine (PPh₃) or bidentate ligands like dppf are often sufficient due to the high reactivity of the C-I bond.[9]

  • For C-Cl Coupling (C-4): The C-Cl bond is much less reactive.[2] Activating it requires bulky and highly electron-donating phosphine ligands (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃). These ligands promote the difficult oxidative addition step and accelerate the final reductive elimination, preventing catalyst decomposition.[15]

Below is a decision-making workflow for ligand selection.

sub Select Coupling Type cc C-C Coupling (Suzuki, Sonogashira, etc.) sub->cc cn C-N Coupling (Buchwald-Hartwig) sub->cn suzuki Suzuki-Miyaura cc->suzuki Boronic Acid sono Sonogashira cc->sono Terminal Alkyne lig_cn Bulky, Electron-Rich Ligands: Josiphos, Buchwald-type (XPhos, RuPhos) cn->lig_cn lig_suzuki_easy Standard Ligands: PPh3, dppf suzuki->lig_suzuki_easy Targeting C-7 (Iodo) lig_suzuki_hard Bulky Ligands: XPhos, SPhos suzuki->lig_suzuki_hard Targeting C-4 (Chloro) or hindered partners lig_sono Standard Ligands: PPh3, often with CuI co-catalyst sono->lig_sono

Caption: Catalyst/ligand selection based on reaction type.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.

Problem 1: Low to no yield in my Suzuki-Miyaura coupling at the C-7 position.

This is a common issue that can often be traced back to a few key factors.

  • Potential Cause 1: Inactive Catalyst or Oxygen Contamination. The active Pd(0) species is highly sensitive to oxygen.[5][16] Incomplete degassing or a leak in your inert atmosphere setup can kill the catalyst.

    • Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles).[16] Always use fresh, high-quality palladium sources and ligands. Consider using a more robust, air-stable precatalyst.[5]

  • Potential Cause 2: Poor Boronic Acid Quality or Protodeboronation. Boronic acids can degrade over time, especially if exposed to moisture. Protodeboronation, the cleavage of the C-B bond, is a common side reaction, often accelerated by strong bases or excess water.[5]

    • Solution: Use a fresh bottle of boronic acid or purify the existing stock. To minimize protodeboronation, switch to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) and consider using anhydrous conditions if possible.[5][7]

  • Potential Cause 3: Inappropriate Base or Solvent. The base and solvent are interdependent. The base must be strong enough to facilitate transmetalation but not so strong that it degrades your starting materials.[5] Poor solubility of any reagent will also stall the reaction.[7]

    • Solution: Ensure your base is finely powdered and dry. For biphasic systems (e.g., Toluene/H₂O), vigorous stirring is essential.[5] If solubility is an issue, try a different solvent system like dioxane/H₂O or DMF.[7]

Problem 2: My Buchwald-Hartwig amination is failing to couple at the C-4 chloro position.

Coupling at the C-4 chloro position is significantly more challenging than at the C-7 iodo position and requires a highly active catalytic system.

  • Potential Cause 1: Insufficiently Active Catalyst System. Standard ligands like PPh₃ are generally ineffective for coupling aryl chlorides.[11]

    • Solution: This reaction demands the use of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) developed by groups like Buchwald and Hartwig.[10][17][18] These are designed to promote the challenging oxidative addition of the C-Cl bond.

  • Potential Cause 2: Incorrect Base. Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle.

    • Solution: Use a strong base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄). Carbonates are usually not strong enough for this transformation.[10][11]

  • Potential Cause 3: Catalyst Inhibition. The quinazoline nitrogen itself can sometimes coordinate to the palladium center, potentially inhibiting the catalyst.[16]

    • Solution: The use of specialized bulky ligands often mitigates this issue by sterically preventing inhibitory binding. Ensure reaction conditions are strictly anhydrous, as water can also interfere with the catalyst.

Problem 3: I'm observing significant side products like homocoupling or dehalogenation.

These side reactions compete with your desired cross-coupling and reduce your yield.

  • Homocoupling: This is the dimerization of your coupling partner (e.g., boronic acid). It is primarily caused by the presence of oxygen.[5][16]

    • Solution: Rigorous degassing of the reaction mixture is the most effective way to prevent homocoupling.[16]

  • Dehalogenation/Protodeboronation: This involves the replacement of the halogen or boron functionality with a hydrogen atom.

    • Solution: For protodeboronation in Suzuki couplings, use milder bases (e.g., K₂CO₃, KF) and minimize water content.[5] Dehalogenation can sometimes be suppressed by lowering the reaction temperature or reducing the amount of base.

Below is a general troubleshooting workflow for a failed cross-coupling reaction.

start Reaction Failed (Low or No Yield) check_reagents 1. Verify Reagent Integrity - Fresh Catalyst/Ligand? - Pure Substrates? - Dry/Degassed Solvent? start->check_reagents check_atmosphere 2. Check Inert Atmosphere - No leaks? - Proper Degassing Protocol? check_reagents->check_atmosphere Reagents OK check_conditions 3. Re-evaluate Conditions - Optimal Base? - Correct Solvent? - Sufficient Temperature? check_atmosphere->check_conditions Atmosphere OK re_run Re-run Experiment with Verified Parameters check_conditions->re_run Conditions OK change_catalyst 4. Change Catalyst System - More active ligand? - Different Pd source? check_conditions->change_catalyst Conditions Questionable change_catalyst->re_run

Caption: A systematic workflow for troubleshooting failed reactions.

Data & Protocols

Table 1: Recommended Starting Conditions for Selective C-7 Coupling
Coupling TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (2-5)-K₂CO₃ (2)Dioxane/H₂O (4:1)80-90
Sonogashira PdCl₂(PPh₃)₂ (2)PPh₃ (4) + CuI (3)Et₃N (3)THF or DMFRT - 50
Buchwald-Hartwig Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane100

Note: These are starting points. Optimization is often necessary for specific substrates.

Table 2: Recommended Conditions for C-4 (Chloro) Coupling
Coupling TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura XPhos Pd G3 (2-4)-K₃PO₄ (2)t-AmylOH100-110
Buchwald-Hartwig Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene100-110
Sample Protocol: Selective Suzuki-Miyaura Coupling at the C-7 Position

This protocol describes the coupling of 4-Chloro-7-iodoquinazoline with phenylboronic acid.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Chloro-7-iodoquinazoline (1.0 equiv), phenylboronic acid (1.2 equiv), and finely powdered potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe to achieve a concentration of ~0.1 M with respect to the starting quinazoline.

  • Reaction: Place the vial in a preheated oil bath at 85 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle Visualization

The following diagram illustrates the key steps in the Suzuki-Miyaura reaction, emphasizing the selective oxidative addition at the more reactive C-I bond.

pd0 L₂Pd(0) Active Catalyst ox_add Oxidative Addition (Rate-Determining) pd0->ox_add substrate 4-Chloro-7-iodoquinazoline substrate->ox_add C-I >> C-Cl pd_complex L₂Pd(II)(quinazoline)I (Selective at C-I) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_complex2 L₂Pd(II)(quinazoline)Ar transmetal->pd_complex2 boronate Ar-B(OR)₂ + Base boronate->transmetal red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Catalyst Regeneration product 7-Aryl-4-chloroquinazoline Product red_elim->product

Caption: Catalytic cycle for selective Suzuki-Miyaura coupling.

References

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17436-17464. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

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Validation & Comparative

A Comparative Spectroscopic Guide to 4-Chloro-7-iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone for the development of novel therapeutics, particularly in oncology. The strategic placement of halogen substituents on this heterocyclic system offers a powerful tool for modulating biological activity and provides synthetic handles for further molecular elaboration. This guide provides an in-depth spectroscopic analysis of 4-Chloro-7-iodoquinazoline, a versatile intermediate in drug discovery.

Due to the limited availability of published experimental spectra for 4-Chloro-7-iodoquinazoline, this guide will present a detailed, predicted analysis based on established spectroscopic principles and comparative data from closely related analogues. By examining the spectral characteristics of 4-chloroquinazoline and other substituted quinazolines, we can confidently anticipate the spectroscopic profile of our target molecule, providing a robust framework for its identification and characterization.

Predicted Spectroscopic Profile of 4-Chloro-7-iodoquinazoline

The following sections detail the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR data for 4-Chloro-7-iodoquinazoline. These predictions are grounded in the fundamental principles of each technique and supported by experimental data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The predicted chemical shifts for 4-Chloro-7-iodoquinazoline are influenced by the electron-withdrawing effects of the nitrogen atoms and the two halogen substituents.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons on the benzene portion of the quinazoline ring. The electron-withdrawing nature of the chlorine at C4 and the iodine at C7, along with the pyrimidine ring, will deshield these protons, shifting them downfield.

  • H-2: This proton, located on the pyrimidine ring, is expected to be the most downfield singlet due to the influence of the two adjacent nitrogen atoms.

  • H-5, H-6, and H-8: The protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. H-8 is expected to be a doublet, deshielded by the adjacent nitrogen. H-5 will likely be a doublet, influenced by the ortho-iodine. H-6 is expected to be a doublet of doublets, coupled to both H-5 and H-8.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide insight into the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached substituents. The carbons directly bonded to the electronegative nitrogen, chlorine, and iodine atoms are expected to be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Chloro-7-iodoquinazoline

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C-2-~155
H-2~8.9 (s)-
C-4-~158
C-4a-~150
C-5-~130
H-5~8.2 (d)-
C-6-~135
H-6~7.9 (dd)-
C-7-~98
C-8-~128
H-8~8.4 (d)-
C-8a-~125

Note: Predicted values are based on the analysis of related quinazoline derivatives and are subject to variation in experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. In electron ionization (EI) mass spectrometry, 4-Chloro-7-iodoquinazoline is expected to exhibit a distinct molecular ion peak.

The fragmentation pattern of quinazolines is well-documented and often involves the sequential loss of small molecules.[1] For 4-Chloro-7-iodoquinazoline, the fragmentation is expected to be influenced by the presence of the two halogen atoms. The isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and iodine (¹²⁷I, 100%) will be characteristic.

Expected Fragmentation Pathways:

  • Loss of Cl: A significant fragment corresponding to the loss of a chlorine radical is anticipated.

  • Loss of I: Fragmentation involving the loss of an iodine radical is also highly probable.

  • Loss of HCN: A characteristic fragmentation of the quinazoline ring involves the loss of hydrogen cyanide.[1]

  • Halogen-specific fragmentations: Halogen-containing organic compounds often show distinctive fragmentation patterns.

Table 2: Predicted Key Fragments in the Mass Spectrum of 4-Chloro-7-iodoquinazoline

m/z Interpretation
290/292Molecular ion peak [M]⁺• (showing chlorine isotope pattern)
255[M - Cl]⁺
163/165[M - I]⁺
263/265[M - HCN]⁺•
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 4-Chloro-7-iodoquinazoline will be dominated by absorptions characteristic of the aromatic quinazoline ring system and the carbon-halogen bonds.

Characteristic IR Absorptions:

  • Aromatic C-H stretching: Weak to medium bands are expected in the region of 3100-3000 cm⁻¹.

  • C=N and C=C stretching: Strong absorption bands characteristic of the quinazoline ring are expected between 1635–1475 cm⁻¹.[2]

  • C-Cl stretching: A strong absorption band is anticipated in the region of 800-600 cm⁻¹.

  • C-I stretching: A strong absorption is expected in the lower frequency region, typically around 600-500 cm⁻¹.

  • C-H out-of-plane bending: Bands in the 1000-700 cm⁻¹ region are indicative of the substitution pattern on the benzene ring.[2]

Table 3: Predicted FT-IR Absorption Bands for 4-Chloro-7-iodoquinazoline

Wavenumber (cm⁻¹) Interpretation
3100-3000Aromatic C-H stretch
1635-1610C=N and C=C ring stretch
1580-1565C=C ring stretch
1520-1475C=C ring stretch
800-600C-Cl stretch
600-500C-I stretch

Comparative Analysis with Related Compounds

To substantiate the predicted spectroscopic data, a comparison with experimentally determined data for 4-chloroquinazoline is presented.

4-Chloroquinazoline

Table 4: Experimental Spectroscopic Data for 4-Chloroquinazoline

Technique Key Observations Reference
¹H NMR Aromatic protons observed in the downfield region.[3][4]
¹³C NMR Carbons of the heterocyclic ring are deshielded.Data for related compounds suggest shifts consistent with predictions.
MS Molecular ion at m/z 164/166, showing the characteristic 3:1 chlorine isotope pattern.[5]
IR Characteristic aromatic and C-Cl stretching frequencies.[6]

The presence of the iodine atom at the 7-position in our target molecule is expected to cause a further downfield shift of the adjacent protons (H-6 and H-8) and a significant upfield shift for the carbon to which it is attached (C-7) due to the heavy atom effect.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of quinazoline derivatives.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]

  • For ¹H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve tms Add TMS Standard dissolve->tms spectrometer High-Field NMR Spectrometer h1_nmr Acquire ¹H NMR spectrometer->h1_nmr c13_nmr Acquire ¹³C NMR spectrometer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate For ¹H caption NMR Spectroscopy Workflow

Caption: General workflow for NMR sample preparation and data acquisition.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[8]

  • Further dilute an aliquot of this solution to a final concentration suitable for the instrument (typically in the µg/mL to ng/mL range).[8]

Data Acquisition:

  • Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.[9]

  • Acquire data in positive ion mode.

  • Obtain a full scan mass spectrum to identify the molecular ion and major fragments.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation dissolve_ms Dissolve in Volatile Solvent dilute_ms Dilute to Final Concentration dissolve_ms->dilute_ms ionization Ionization (ESI or EI) dilute_ms->ionization separation Mass Analyzer (Separation by m/z) ionization->separation detection Detector separation->detection spectrum Generate Mass Spectrum detection->spectrum identify_ion Identify Molecular Ion spectrum->identify_ion analyze_frag Analyze Fragmentation Pattern identify_ion->analyze_frag caption Mass Spectrometry Workflow

Caption: General workflow for mass spectrometry analysis.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using a mortar and pestle.

  • Press the mixture into a transparent pellet using a hydraulic press.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the IR spectrum.[10]

  • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

FTIR_Workflow cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_analysis Spectral Analysis grind Grind Sample with KBr press Press into Pellet grind->press background Record Background Spectrum press->background sample_scan Scan Sample Pellet background->sample_scan generate_spectrum Generate IR Spectrum sample_scan->generate_spectrum identify_peaks Identify Characteristic Peaks generate_spectrum->identify_peaks correlate_groups Correlate to Functional Groups identify_peaks->correlate_groups caption FT-IR Spectroscopy Workflow (KBr)

Caption: General workflow for FT-IR analysis using the KBr pellet method.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-Chloro-7-iodoquinazoline. By leveraging established principles and comparative data from analogous structures, we have constructed a detailed spectral profile that will be invaluable to researchers in the synthesis and characterization of this important medicinal chemistry building block. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data for this and related quinazoline derivatives. As more experimental data for 4-Chloro-7-iodoquinazoline becomes publicly available, this guide can be further refined to provide an even more precise and experimentally validated resource for the scientific community.

References

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A Comparative Guide to the ¹H NMR Characterization of 4-Chloro-7-iodoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, quinazoline derivatives stand out as a "privileged scaffold," forming the core of numerous therapeutic agents, particularly in oncology.[1] The strategic placement of different halogen atoms on the quinazoline ring, as seen in 4-chloro-7-iodoquinazoline, offers a versatile platform for the synthesis of complex molecules through sequential and site-selective reactions.[1] This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 4-chloro-7-iodoquinazoline, a critical tool for ensuring structural integrity and purity. We will delve into a predicted ¹H NMR spectrum of this compound and compare it with the known spectral data of analogous structures, offering a comprehensive reference for researchers in the field.

The Decisive Role of ¹H NMR in Structural Elucidation

For any synthetic chemist, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy serves as a primary and indispensable technique for elucidating the structure of organic molecules. By analyzing the chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J), one can deduce the precise arrangement of protons within a molecule, thereby confirming the identity and purity of a synthesized compound. In the context of 4-chloro-7-iodoquinazoline derivatives, ¹H NMR is instrumental in verifying the regiochemistry of substitutions and identifying potential isomeric impurities.

Predicting the ¹H NMR Spectrum of 4-Chloro-7-iodoquinazoline

Due to the limited availability of experimental spectra for 4-chloro-7-iodoquinazoline in the public domain, we have employed advanced computational tools to predict its ¹H NMR spectrum.[2][3][4][5] The predicted chemical shifts and coupling constants provide a valuable reference for scientists working with this and similar compounds.

The aromatic region of the ¹H NMR spectrum of 4-chloro-7-iodoquinazoline is expected to display a characteristic pattern for the three protons on the benzene ring portion of the quinazoline core. The proton at position 2 (H-2) is anticipated to be the most downfield signal due to the deshielding effect of the two adjacent nitrogen atoms. The protons at positions 5, 6, and 8 will exhibit splitting patterns dictated by their coupling with neighboring protons.

Here is a detailed breakdown of the predicted ¹H NMR spectrum:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-28.8 - 9.2Singlet (s)N/ADeshielded by two adjacent nitrogen atoms.
H-58.1 - 8.4Doublet (d)J = 8.5 - 9.0 HzOrtho-coupling with H-6.
H-67.8 - 8.1Doublet of doublets (dd)J = 8.5 - 9.0 Hz, J = 1.5 - 2.0 HzOrtho-coupling with H-5 and meta-coupling with H-8.
H-88.3 - 8.6Doublet (d)J = 1.5 - 2.0 HzMeta-coupling with H-6. Deshielded by the iodine at position 7.

Comparative Analysis with Structurally Related Compounds

To build confidence in our predicted spectrum, it is insightful to compare it with the experimental ¹H NMR data of structurally similar di-substituted quinazolines. For instance, the commercially available 4,7-dichloroquinazoline provides a useful benchmark.

CompoundH-2 (ppm, mult.)H-5 (ppm, mult., J)H-6 (ppm, mult., J)H-8 (ppm, mult., J)Reference
4-Chloro-7-iodoquinazoline (Predicted) 8.8 - 9.2 (s)8.1 - 8.4 (d, 8.5-9.0)7.8 - 8.1 (dd, 8.5-9.0, 1.5-2.0)8.3 - 8.6 (d, 1.5-2.0)N/A
4,7-Dichloroquinazoline 8.91 (s)8.23 (d, 9.0)7.73 (dd, 9.0, 2.2)8.12 (d, 2.2)F. B. Mallory Institute

The comparison reveals a high degree of correlation in the expected splitting patterns and relative chemical shifts. The downfield shift of H-8 in the iodo-substituted compound compared to the chloro-substituted analogue is consistent with the greater deshielding effect of iodine.

Workflow for Synthesis and Characterization

The synthesis and subsequent characterization of 4-chloro-7-iodoquinazoline derivatives follow a systematic workflow to ensure the desired product is obtained with high purity.

Synthesis and Characterization Workflow Workflow for 4-Chloro-7-iodoquinazoline Derivatives cluster_synthesis Synthesis & Purification Starting Materials Starting Materials Cyclization Cyclization Starting Materials->Cyclization Halogenation Halogenation Cyclization->Halogenation Purification Purification Halogenation->Purification 1H_NMR ¹H NMR Purification->1H_NMR Purity & Structure Confirmation 13C_NMR ¹³C NMR Mass_Spec Mass Spectrometry FTIR FTIR

Caption: General workflow for the synthesis and characterization of 4-chloro-7-iodoquinazoline derivatives.

Experimental Protocol for ¹H NMR Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum of a 4-chloro-7-iodoquinazoline derivative for structural verification.

Materials:

  • 4-chloro-7-iodoquinazoline derivative (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • NMR spectrometer (400 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the dried 4-chloro-7-iodoquinazoline derivative. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. c. Vortex the vial until the sample is completely dissolved. d. Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spinner and place it in the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. d. Set the appropriate acquisition parameters, including:

    • Pulse sequence (e.g., zg30)
    • Number of scans (e.g., 16 or 32 for a good signal-to-noise ratio)
    • Spectral width (e.g., -2 to 12 ppm)
    • Acquisition time (e.g., 2-4 seconds)
    • Relaxation delay (e.g., 1-5 seconds) e. Acquire the ¹H NMR spectrum.
  • Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm). d. Integrate the signals to determine the relative number of protons. e. Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the compound.

Complementary Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of 4-chloro-7-iodoquinazoline derivatives relies on a suite of analytical techniques.

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon framework of the molecule. For 4-chloro-7-iodoquinazoline, ¹³C NMR would confirm the number of unique carbon atoms and their chemical environments, complementing the ¹H NMR data for a complete structural assignment.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern.[6][7][8] For 4-chloro-7-iodoquinazoline, the mass spectrum would show a characteristic molecular ion peak and isotopic patterns corresponding to the presence of chlorine. Fragmentation analysis can further support the proposed structure by identifying the loss of specific groups.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule.[9] For quinazoline derivatives, characteristic absorption bands for C=N, C=C, and C-H aromatic stretches would be expected, confirming the presence of the quinazoline core.[9]

By integrating the data from these complementary techniques, researchers can achieve an unequivocal characterization of their synthesized 4-chloro-7-iodoquinazoline derivatives, ensuring the reliability of their subsequent biological and medicinal chemistry studies.

References

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A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Chloro-7-iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the mass spectrometric behavior of 4-Chloro-7-iodoquinazoline, a critical building block in medicinal chemistry.[1] We will move beyond simple data reporting to explore the causality behind experimental choices, ensuring a robust and validated approach to characterization.

Introduction: The Significance of 4-Chloro-7-iodoquinazoline in Drug Discovery

4-Chloro-7-iodoquinazoline is a versatile heterocyclic intermediate, prized for its role in synthesizing novel therapeutic agents, particularly in oncology.[1] Its quinazoline core is a "privileged scaffold," frequently found in biologically active molecules. The distinct halogen atoms at the 4 and 7 positions offer orthogonal reactivity, enabling selective and sequential modifications through reactions like nucleophilic aromatic substitution at the C4-Cl bond and metal-catalyzed cross-couplings at the C7-I bond.[1] This strategic placement is crucial for structure-activity relationship (SAR) studies, making precise and unambiguous characterization paramount. Mass spectrometry (MS) is the cornerstone of this characterization, providing definitive molecular weight confirmation and vital structural information through fragmentation analysis.

Pillar 1: Foundational Principles for Analyzing Halogenated Heterocycles

Analyzing a di-halogenated compound like 4-Chloro-7-iodoquinazoline requires a nuanced understanding of isotopic abundances and ionization behaviors.

The Isotopic Signature: A Built-in Barcode

Nature provides a powerful tool for confirming the presence of certain elements. Chlorine has two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), while iodine is monoisotopic (¹²⁷I, 100%).[2][3][4] This results in a highly characteristic isotopic pattern for the molecular ion of 4-Chloro-7-iodoquinazoline.

  • M Peak: The most abundant peak, corresponding to the molecule containing the most abundant isotopes (¹²C₈¹H₄³⁵Cl¹²⁷I¹⁴N₂).

  • M+1 Peak: A small peak resulting from the natural abundance of ¹³C (1.1%).[3]

  • M+2 Peak: A prominent peak, approximately one-third the intensity of the M peak, which is the tell-tale signature of a single chlorine atom.[2][5]

This predictable M:M+2 ratio of roughly 3:1 is a primary diagnostic feature that must be present in the full scan mass spectrum.[5] Any deviation from this ratio suggests the presence of impurities or a misidentified compound.

Choosing the Right Ionization Technique

The choice of ionization method is critical for generating intact molecular ions with minimal in-source fragmentation. For quinazoline derivatives, Electrospray Ionization (ESI) is a preferred "soft ionization" technique.[6][7]

  • Electrospray Ionization (ESI): ESI is ideal for polar, nitrogen-containing heterocycles like quinazolines.[8] It generates ions by applying a high voltage to a liquid sample, creating a fine spray of charged droplets.[6][9] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase protonated molecules, [M+H]⁺.[10] This process is gentle, typically preserving the intact molecule for MS/MS analysis.[6] For 4-Chloro-7-iodoquinazoline, ESI in positive ion mode is the method of choice, as the nitrogen atoms on the quinazoline ring are readily protonated.

Pillar 2: Experimental Workflow & Self-Validating Protocols

A trustworthy result is born from a meticulously executed and validated workflow. This section details a robust protocol for the analysis of 4-Chloro-7-iodoquinazoline.

Experimental Protocol: High-Resolution LC-MS Analysis

  • Sample Preparation:

    • Accurately weigh 1 mg of the 4-Chloro-7-iodoquinazoline sample.

    • Dissolve in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid. The formic acid serves to promote protonation, enhancing the ESI signal.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

  • Liquid Chromatography (LC) Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Detection (Q-TOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Mass Range (Full Scan): 100 - 500 m/z.

    • MS/MS Acquisition: Data-dependent acquisition (DDA) targeting the top 3 most intense ions per scan, with a fixed collision energy (e.g., 20-40 eV).

Workflow Visualization

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis P1 Weigh 1 mg Sample P2 Dissolve in ACN/H2O + 0.1% Formic Acid P1->P2 P3 Vortex & Filter P2->P3 LC C18 Reverse-Phase Gradient Elution P3->LC MS1 ESI+ Ionization LC->MS1 MS2 Full Scan MS (m/z 100-500) MS1->MS2 MS3 Data-Dependent MS/MS MS2->MS3 DA1 Confirm [M+H]+ Isotopic Pattern MS3->DA1 DA2 Analyze Fragmentation Spectra DA1->DA2

Caption: Experimental workflow from sample preparation to data analysis.

Pillar 3: Data Interpretation & Comparative Analysis

Full Scan MS: Confirming the Molecular Ion

The primary goal of the full scan experiment is to confirm the molecular weight and the elemental composition via the isotopic pattern. For 4-Chloro-7-iodoquinazoline (C₈H₄ClIN₂), the expected monoisotopic mass is 289.9108 Da.[11] In positive ESI mode, we expect to see the protonated molecule, [M+H]⁺.

Table 1: Expected Isotopic Pattern for [M+H]⁺ of 4-Chloro-7-iodoquinazoline

Ion SpeciesCalculated m/zRelative Abundance (%)
[C₈H₅³⁵ClIN₂]⁺290.9181100.0
[C₇¹³CH₅³⁵ClIN₂]⁺291.92149.0
[C₈H₅³⁷ClIN₂]⁺292.915132.0

This data is calculated based on natural isotopic abundances. The presence of the peak at m/z 292.9 with ~32% relative abundance is the key confirmatory signature for chlorine.

MS/MS Fragmentation: Elucidating the Structure

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the isolated molecular ion. The fragmentation of the quinazoline core is influenced by its structure, with substituent losses often preceding or occurring alongside ring cleavage.[8][12]

For the [M+H]⁺ ion of 4-Chloro-7-iodoquinazoline (m/z 290.9), the following fragmentation pathways are proposed:

  • Loss of Chlorine: A common pathway for chloro-substituted aromatics is the loss of a chlorine radical (·Cl) or neutral HCl.

  • Loss of Iodine: The C-I bond is weaker than the C-Cl bond, making the loss of an iodine radical (·I) a highly probable fragmentation event.

  • Ring Fragmentation: Following or concurrent with halogen loss, the quinazoline ring can fragment, typically by losing molecules of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocycles.[12]

Proposed Fragmentation Pathway

G parent [M+H]⁺ m/z 290.9 frag1 Loss of ·I [M+H-I]⁺ m/z 164.0 parent->frag1 -126.9 Da frag2 Loss of HCl [M+H-HCl]⁺ m/z 254.9 parent->frag2 -36.5 Da subfrag1 Loss of HCN m/z 137.0 frag1->subfrag1 -27.0 Da subfrag2 Loss of ·I m/z 128.0 frag2->subfrag2 -126.9 Da

Caption: Proposed MS/MS fragmentation of 4-Chloro-7-iodoquinazoline.

Comparative Guide: Differentiating from Key Impurities

In synthetic chemistry, it is crucial to distinguish the final product from starting materials or side-products. Mass spectrometry excels at this task. A common precursor in the synthesis of 4-Chloro-7-iodoquinazoline is 7-iodoquinazolin-4(3H)-one, formed from 2-amino-4-iodobenzoic acid.[1]

Table 2: Comparison of Diagnostic Ions for Product vs. Precursor

CompoundFormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Key Diagnostic Fragment Ions (m/z)
4-Chloro-7-iodoquinazoline C₈H₄ClIN₂289.9108290.9 (M+2 at 292.9)164.0 ([M+H-I]⁺), 254.9 ([M+H-HCl]⁺)
7-Iodoquinazolin-4(3H)-one C₈H₅IN₂O271.9446272.9245.9 ([M+H-HCN]⁺), 146.0 ([M+H-I]⁺)
4-Hydroxy-7-chloroquinazoline C₈H₅ClN₂O180.0142181.0 (M+2 at 183.0)153.0 ([M+H-CO]⁺), 125.0 ([M+H-CO-HCN]⁺)

This table clearly demonstrates how high-resolution mass spectrometry can easily differentiate the target product from potential impurities based on the unique mass of the molecular ion and the subsequent fragmentation patterns. The presence of the characteristic 3:1 isotopic pattern for chlorine is the most definitive feature for chlorine-containing species.

References

  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches . University of Southampton ePrints. [Link]

  • GCMS Section 6.5 . Whitman College. [Link]

  • Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation . ResearchGate. [Link]

  • 6.4: Isotope Abundance . Chemistry LibreTexts. [Link]

  • Observation of the multiple halogenation of peptides in the electrospray ionization source: Halogenation of peptides in the positive ESI mode . ResearchGate. [Link]

  • Natural Abundance Atomic Isotopes . Michigan State University. [Link]

  • Electrospray ionization . Wikipedia. [Link]

  • Isotopes in Mass Spectrometry . Chemistry Steps. [Link]

  • 5.2 Mass Spectrometry . Chemistry LibreTexts. [Link]

  • 7-Chloro-4-iodoquinoline . PubChem. [Link]

  • Quinazolines. Part X. The fragmentation of quinazolines under electron impact . Journal of the Chemical Society B: Physical Organic. [Link]

  • Electrospray Ionization Mass Spectrometric Study on the Direct Organocatalytic α‐Halogenation of Aldehydes . ResearchGate. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications . The Chinese University of Hong Kong. [Link]

  • 4-Chloro-6-iodoquinazoline . PubChem. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents . National Center for Biotechnology Information. [Link]

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comparing reactivity of 4-Chloro-7-iodoquinazoline vs 4-chloro-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 4-Chloro-7-iodoquinazoline and 4-Chloro-6-iodoquinazoline

A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The strategic functionalization of this heterocyclic system is paramount in drug discovery. Dihalogenated quinazolines, such as 4-chloro-7-iodoquinazoline and 4-chloro-6-iodoquinazoline, serve as exceptionally versatile building blocks, offering two distinct reaction handles for the sequential and regiocontrolled introduction of molecular complexity.

This guide provides an in-depth comparison of the reactivity of these two isomers. We will dissect the electronic and mechanistic principles that govern their behavior in key synthetic transformations and provide supporting experimental frameworks to empower researchers in their synthetic design.

The Underlying Principles: A Duality of Reactivity

The synthetic utility of these dihaloquinazolines stems from a predictable dichotomy in the reactivity of their two halogen atoms. This selectivity is governed by two primary factors:

  • Inherent Halogen Reactivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the organohalide to the Pd(0) catalyst. The reactivity of the carbon-halogen (C-X) bond is dictated by its bond dissociation energy, leading to a well-established reactivity order: C-I > C-Br > C-OTf >> C-Cl .[3][4] Consequently, the carbon-iodine bond is significantly more susceptible to oxidative addition than the much stronger carbon-chlorine bond.

  • Electronic Activation of the Quinazoline Core: The quinazoline ring system is inherently electron-deficient, a characteristic that is amplified by the pyrimidine portion of the heterocycle. The nitrogen atom at the 3-position (N3) exerts a powerful electron-withdrawing effect on the adjacent C4 carbon.[1][5] This renders the C4 position highly electrophilic and exceptionally activated towards Nucleophilic Aromatic Substitution (SNAr).[5][6][7]

Therefore, the reactivity of 4-chloro-6/7-iodoquinazoline is a fascinating interplay between the inherently labile C-I bond, favored in oxidative addition, and the electronically activated C4-Cl bond, favored in nucleophilic substitutions.

Comparative Reactivity in Key Transformations

The predictable orthogonality of the two halogen sites allows for a stepwise functionalization strategy, making these scaffolds invaluable in combinatorial chemistry and targeted synthesis.

Isomer 1: 4-Chloro-6-iodoquinazoline

This isomer is a well-documented and widely used intermediate, notably in the synthesis of targeted therapeutics like the tyrosine kinase inhibitor, Lapatinib.[5] Its reactivity is characterized by high and predictable regioselectivity.

  • Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura, Sonogashira): These reactions proceed via an oxidative addition mechanism. Given the much weaker C-I bond compared to the C-Cl bond, the palladium catalyst will selectively insert at the C6 position.[2][5] This allows for the introduction of aryl, heteroaryl, or alkynyl groups at the 6-position while preserving the 4-chloro substituent for subsequent reactions.[3][5]

  • Nucleophilic Aromatic Substitution (SNAr) & Buchwald-Hartwig Amination: These reactions are driven by the electrophilicity of the carbon center. The C4 position is highly activated by the adjacent N3 atom, making it the preferred site for attack by nucleophiles such as primary and secondary amines.[5][6][8] Therefore, amination reactions occur with high selectivity at the C4-Cl bond, leaving the C6-I bond untouched.

Isomer 2: 4-Chloro-7-iodoquinazoline

While less commonly cited in specific comparative studies, the reactivity of the 7-iodo isomer can be confidently predicted based on the same fundamental principles governing its 6-iodo counterpart.

  • Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura, Sonogashira): The C7-I bond, like the C6-I bond, will be the exclusive site of oxidative addition in palladium-catalyzed reactions. The position of the iodine on the benzo-fused ring (C6 vs. C7) does not alter the fundamental reactivity difference between the C-I and C4-Cl bonds. Selective functionalization at C7 is therefore expected.

  • Nucleophilic Aromatic Substitution (SNAr) & Buchwald-Hartwig Amination: The electronic activation of the C4-Cl bond by the N3 atom remains the dominant factor for nucleophilic attack. The long-range electronic effect of the iodine at C7 is negligible in comparison. Thus, nucleophilic substitution will proceed selectively at the 4-position.

The logical relationship governing the regioselectivity for both isomers is illustrated below.

G cluster_0 Starting Materials cluster_1 Reaction Type cluster_2 Predicted Site of Reaction 4-Chloro-6-iodoquinazoline 4-Chloro-6-iodoquinazoline pd_coupling Pd-Catalyzed Coupling (Suzuki, Sonogashira) Mechanism: Oxidative Addition 4-Chloro-6-iodoquinazoline->pd_coupling snar_coupling Nucleophilic Substitution (SNAr, Buchwald-Hartwig) Mechanism: Nucleophilic Attack 4-Chloro-6-iodoquinazoline->snar_coupling 4-Chloro-7-iodoquinazoline 4-Chloro-7-iodoquinazoline 4-Chloro-7-iodoquinazoline->pd_coupling 4-Chloro-7-iodoquinazoline->snar_coupling c6_site C6-I Site pd_coupling->c6_site Favored by C-I Reactivity c7_site C7-I Site pd_coupling->c7_site Favored by C-I Reactivity c4_site C4-Cl Site snar_coupling->c4_site Favored by Electronic Activation

Caption: Regioselectivity map for dihaloquinazoline isomers.

Data Summary: Predicted Reactivity

Reaction TypeReagentsDriving Principle4-Chloro-6-iodoquinazoline (Predicted Major Product)4-Chloro-7-iodoquinazoline (Predicted Major Product)
Suzuki-Miyaura R-B(OH)₂, Pd Catalyst, BaseC-I Bond Lability4-Chloro-6-aryl-quinazoline4-Chloro-7-aryl-quinazoline
Sonogashira Terminal Alkyne, Pd/Cu Catalyst, BaseC-I Bond Lability4-Chloro-6-alkynyl-quinazoline4-Chloro-7-alkynyl-quinazoline
Buchwald-Hartwig R₂-NH, Pd Catalyst, BaseC4 Electronic Activation4-(Amino)-6-iodo-quinazoline4-(Amino)-7-iodo-quinazoline
SNAr R₂-NH, Solvent, Heat/BaseC4 Electronic Activation4-(Amino)-6-iodo-quinazoline4-(Amino)-7-iodo-quinazoline

Experimental Protocols

The following are generalized, self-validating protocols. Researchers must optimize conditions for specific substrates and monitor reaction progress by TLC or LC-MS.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is designed for the regioselective arylation at the C6 or C7 position.

Methodology:

  • To a Schlenk flask, add the 4-chloro-6/7-iodoquinazoline (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like Na₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add degassed solvents (e.g., 1,4-dioxane/water 4:1) to achieve a final substrate concentration of ~0.1 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction until completion (typically 4-12 hours).

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and purify by column chromatography.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Complex pd0->ox_add Ar-I trans Transmetalation Complex ox_add->trans Ar'-B(OH)₂ Base reduct Reductive Elimination Complex trans->reduct reduct->pd0 Ar-Ar' G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Complex pd0->ox_add Ar-Cl amide_form Amido Complex ox_add->amide_form R₂NH, Base amide_form->pd0 Reductive Elimination Ar-NR₂

Sources

Comparative Guide to the Biological Activity of 4-Chloro-7-iodoquinazoline Analogs as Dual Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Cornerstone in Oncology

The quinazoline core is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that consistently yields biologically active compounds.[1][2][3][4][5][6] Its rigid, bicyclic structure is ideal for orienting substituents to interact with the ATP-binding pockets of various protein kinases.[6] This has led to the development of several landmark FDA-approved anticancer drugs.[1][2] This guide focuses on a specific, highly versatile intermediate: 4-Chloro-7-iodoquinazoline . The strategic placement of two distinct halogen atoms—a reactive chloro group at the 4-position and an iodo group at the 7-position—creates a powerful platform for synthesizing a new generation of targeted kinase inhibitors.[4] These analogs are being extensively investigated as dual inhibitors of key receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal drivers of tumor growth, proliferation, and angiogenesis.[3][7][8][9][10]

The 4-Chloro-7-iodoquinazoline Intermediate: A Gateway to Molecular Diversity

The utility of 4-Chloro-7-iodoquinazoline stems from the differential reactivity of its halogenated positions. The chlorine atom at the C-4 position is highly susceptible to nucleophilic aromatic substitution, most commonly with substituted anilines, to form 4-anilinoquinazoline derivatives.[4][5][6][11] This reaction is the cornerstone for creating the primary pharmacophore that engages with the kinase ATP-binding site.

Simultaneously, the iodine atom at the C-7 position provides a handle for further diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[4] This dual functionality allows for a rational, stepwise approach to drug design, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The synthesis of the core scaffold typically begins with 2-amino-4-iodobenzoic acid, which undergoes cyclization to form the quinazolinone ring, followed by chlorination to yield the final intermediate.[4]

Mechanism of Action: Dual Interruption of Oncogenic Signaling

The primary anticancer mechanism of 4-anilino-7-iodoquinazoline analogs is the competitive inhibition of ATP binding to the catalytic domain of RTKs like EGFR and VEGFR-2.[11][12] In many cancers, these receptors are overexpressed or harbor activating mutations, leading to uncontrolled downstream signaling that promotes cell proliferation, survival, and the formation of new blood vessels (angiogenesis) to supply the tumor.[12][13][14]

By occupying the ATP pocket, these quinazoline inhibitors prevent receptor autophosphorylation, a critical step in activating downstream signaling cascades. This blockade effectively shuts down two major oncogenic pathways:

  • The RAS/RAF/MEK/ERK (MAPK) Pathway: Crucial for cell proliferation.

  • The PI3K/AKT/mTOR Pathway: Essential for cell survival and growth.

The dual inhibition of both EGFR and VEGFR-2 is a particularly attractive therapeutic strategy. It simultaneously attacks the cancer cells directly (via EGFR inhibition) and cuts off their blood supply (via VEGFR-2 inhibition), leading to a more potent and potentially durable anti-tumor response.[10]

EGFR_VEGFR_Inhibition cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2->PI3K Cell_Membrane Cell Membrane Inhibitor 4-Anilino-7-iodoquinazoline Analog Inhibitor->EGFR Inhibits ATP Binding Inhibitor->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis mTOR->Proliferation

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways.

Comparative Analysis of Biological Activity

The true potential of the 4-Chloro-7-iodoquinazoline scaffold is demonstrated by the potent biological activity of its derivatives. Recent studies have synthesized and evaluated series of these compounds, revealing candidates with excellent anticancer effects against various cell lines and potent inhibition of their target kinases.[10]

The following table summarizes the in vitro activity of selected iodoquinazoline derivatives, highlighting their potency against cancer cell lines and their inhibitory concentration against EGFR and VEGFR-2.

Compound IDModificationsHepG2 (IC₅₀, µM)MCF-7 (IC₅₀, µM)HCT116 (IC₅₀, µM)A549 (IC₅₀, µM)VEGFR-2 (IC₅₀, µM)EGFRT790M (IC₅₀, µM)Reference
7c 4-(3-ethynylphenyl)amino, 7-iodo----1.250.35[10]
13c 4-anilino with 7-(4-acetylpiperazin-1-yl)ethoxy----1.50-[10]
13d 4-anilino with 7-(4-propionylpiperazin-1-yl)ethoxy----1.000.47[10]
13e 4-anilino with 7-(4-butyrylpiperazin-1-yl)ethoxy5.707.155.766.500.900.30[10]

Data sourced from El-Adl et al., 2023.[10]

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the structure-activity relationships of this class of compounds:

  • C-4 Position: The substitution of the 4-chloro group with a 3-ethynylanilino moiety (as seen in EGFR inhibitors like Erlotinib) is a well-established strategy for potent kinase inhibition and is retained in highly active analogs like 7c .[1][7][15]

  • C-7 Position: The 7-iodo group serves as a versatile anchor point. Replacing it with longer, substituted alkoxy chains containing piperazine moieties significantly impacts activity.

  • Piperazine Acyl Chain Length: In the series 13c-13e , increasing the length of the acyl chain on the piperazine ring (from acetyl to propionyl to butyryl) correlates with improved inhibitory activity against both VEGFR-2 and the drug-resistant EGFRT790M mutant. Compound 13e , with a butyryl group, demonstrated the most potent dual inhibition and the strongest cytotoxic effects across all tested cancer cell lines.[10] This suggests that the extended, more lipophilic chain may form more favorable interactions within the hydrophobic regions of the kinase active sites.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize these inhibitors.

General Workflow for Kinase Inhibitor Evaluation

The process of identifying and characterizing a novel kinase inhibitor follows a logical progression from broad screening to detailed mechanistic studies.

Drug_Discovery_Workflow A Synthesis of 4-Chloro-7-iodoquinazoline Analogs B Primary Screening: In Vitro Kinase Assay (e.g., EGFR, VEGFR-2) A->B Diverse Library C Hit Identification (Potent Inhibitors) B->C IC₅₀ Data D Secondary Screening: Cell Viability Assay (e.g., MTT on Cancer Lines) C->D Confirmed Hits E Lead Compound Selection (Potent & Cell-Permeable) D->E GI₅₀ Data F Mechanism of Action Studies (e.g., Western Blot for Pathway Phosphorylation) E->F Selected Leads G ADMET & In Vivo Preclinical Studies F->G Validated Mechanism H Candidate Drug G->H Safety & Efficacy

Caption: General drug discovery workflow for kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to quantify the direct inhibitory effect of a compound on the enzymatic activity of a target kinase, such as EGFR or VEGFR-2. The principle relies on measuring the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity.

Causality: The choice of a luminescence-based ATP detection assay (like Promega's ADP-Glo™) is based on its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds, ensuring reliable data.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range (e.g., 100 µM to 1 nM).

    • Further dilute each concentration into the appropriate kinase assay buffer. The final DMSO concentration must not exceed 1%.[11]

  • Reaction Setup (96-well plate):

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in buffer) to designated wells.

    • Prepare a master mix containing the target kinase (e.g., recombinant human VEGFR-2) and a suitable peptide substrate in kinase assay buffer.

    • Add 20 µL of the enzyme/substrate master mix to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding 25 µL of an ATP solution (concentration near the Kₘ for the enzyme) to all wells.

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 100 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase reaction, producing light.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition & Analysis:

    • Measure the luminescence signal using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle controls.

    • Determine the IC₅₀ value by plotting percent inhibition versus the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effect of the compounds on cancer cell lines, providing a measure of their in-cell biological activity. The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to a purple formazan product.

Causality: The MTT assay is a robust, inexpensive, and widely accepted method for assessing cell viability. It provides a functional readout that integrates multiple factors, including cell proliferation and cell death, giving a clear indication of a compound's overall anti-proliferative effect.

Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., A549, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition & Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

    • Determine the GI₅₀ (or IC₅₀) value, the concentration that inhibits cell growth by 50%, using non-linear regression analysis.[6]

Conclusion and Future Perspectives

The 4-Chloro-7-iodoquinazoline scaffold is a highly promising platform for the development of next-generation anticancer agents. Analogs derived from this core demonstrate potent dual inhibitory activity against critical oncogenic drivers like EGFR and VEGFR-2. Structure-activity relationship studies clearly indicate that strategic modifications at the C-7 position can significantly enhance potency, even against drug-resistant kinase mutants. The experimental data on compounds like 13e underscore the potential of this chemical class to yield lead candidates with superior efficacy.[10]

Future research should focus on expanding the library of C-7 substituted analogs to further optimize potency and selectivity. Moreover, advancing the most promising compounds into preclinical in vivo models is a critical next step to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles, paving the way for potential clinical development.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Vertex AI Search.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.).
  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.).
  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (n.d.). PubMed.
  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-prolifer
  • Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (n.d.). Eco-Vector Journals Portal.
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  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PubMed Central.
  • A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6,7-dimethoxyquinazoline Analogs. (n.d.). Benchchem.
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A Researcher's Guide to the Structural Validation of Synthesized 4-Chloro-7-iodoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation of newly synthesized compounds is a cornerstone of discovery. The quinazoline scaffold is a privileged structure in medicinal chemistry, known for its broad range of biological activities, including anticancer and antimicrobial properties.[1][2][3] Specifically, 4-Chloro-7-iodoquinazoline serves as a versatile intermediate, with its distinct halogen atoms at the 4 and 7 positions providing reactive sites for sequential cross-coupling and nucleophilic substitution reactions.[1] This guide provides an in-depth comparison of the essential analytical techniques required to unequivocally validate the structure of these synthesized derivatives, grounded in experimental data and established scientific principles.

The Synthetic Pathway: A Brief Overview

The journey to validating the structure of 4-Chloro-7-iodoquinazoline begins with its synthesis. A common and effective route starts with 2-amino-4-iodobenzoic acid. The synthesis involves two primary stages:

  • Cyclization: The initial step is the formation of the quinazolinone ring. This is typically achieved by heating the substituted anthranilic acid with a source of formamide or formamidine acetate to yield 7-iodoquinazolin-4(3H)-one.[1]

  • Chlorination: The subsequent, critical step is the conversion of the hydroxyl group at the 4-position to a chloro group. This is commonly accomplished using potent chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions.[1]

This process yields the target molecule, 4-Chloro-7-iodoquinazoline, which must then undergo rigorous structural analysis.

A Multi-Pronged Approach to Structural Validation

No single technique is sufficient for the complete structural elucidation of a novel compound. A combination of spectroscopic and spectrometric methods provides a comprehensive and self-validating system. The core techniques for validating 4-Chloro-7-iodoquinazoline derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, for definitive solid-state structure, X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom. For 4-Chloro-7-iodoquinazoline, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.

¹H NMR: Unveiling the Proton Environment

Experimental Protocol: A small sample of the synthesized compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a high-field NMR spectrometer. The resulting spectrum displays signals corresponding to each unique proton in the molecule.

Interpreting the Spectrum: The key parameters in a ¹H NMR spectrum are:

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the proton. Protons attached to the quinazoline ring will appear in the aromatic region (typically 7-9 ppm).

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): This reveals the number of neighboring protons, following the n+1 rule.

Expected ¹H NMR Data for 4-Chloro-7-iodoquinazoline:

Proton PositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.9Singlet (s)-
H-5~8.2Doublet (d)~9.0
H-6~7.9Doublet of doublets (dd)~9.0, ~2.0
H-8~8.5Doublet (d)~2.0

Note: These are predicted values and may vary slightly based on the solvent and spectrometer frequency.

¹³C NMR: Probing the Carbon Framework

Experimental Protocol: Similar to ¹H NMR, a sample is dissolved in a deuterated solvent. However, ¹³C NMR experiments generally require a higher concentration or longer acquisition times due to the low natural abundance of the ¹³C isotope.

Interpreting the Spectrum: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shift of each signal is indicative of the carbon's hybridization and electronic environment.

Expected ¹³C NMR Data for 4-Chloro-7-iodoquinazoline:

Carbon PositionExpected Chemical Shift (δ, ppm)
C-2~155
C-4~152
C-4a~128
C-5~130
C-6~138
C-7~98
C-8~142
C-8a~150

Note: These are predicted values and may vary.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] A[Synthesized Compound] --> B{Dissolve in Deuterated Solvent}; B --> C[Place in NMR Spectrometer]; C --> D{Acquire ¹H and ¹³C Spectra}; D --> E[Analyze Chemical Shifts, Integration, and Multiplicity]; E --> F[Compare with Predicted Spectra]; F --> G((Validated Structure)); } caption: "Workflow for NMR-based structural validation."

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of the synthesized compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol: A small amount of the sample is introduced into the mass spectrometer, where it is ionized (e.g., by Electrospray Ionization - ESI). The resulting ions are separated based on their m/z ratio and detected.

Key Insights from Mass Spectrometry:

  • Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule and provides its molecular weight. For 4-Chloro-7-iodoquinazoline (C₈H₄ClIN₂), the expected monoisotopic mass is approximately 305.9 g/mol .

  • Isotopic Pattern: The presence of chlorine and iodine atoms results in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio.[4] This leads to an (M)⁺ peak and an (M+2)⁺ peak with an intensity ratio of approximately 3:1.[4][5][6] Iodine is monoisotopic (¹²⁷I). The combination of these halogens will create a distinct pattern that can be compared to theoretical predictions.

Comparison with Alternatives: While other ionization techniques exist, ESI is well-suited for quinazoline derivatives due to its soft ionization nature, which often keeps the molecular ion intact.

dot graph LR { bgcolor="#F1F3F4" node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] subgraph "Mass Spectrometry Analysis" direction LR A[Sample Introduction] --> B(Ionization - ESI); B --> C{Mass Analyzer}; C --> D[Detector]; D --> E((Mass Spectrum)); end subgraph "Data Interpretation" direction TB E --> F{Molecular Ion Peak}; E --> G{Isotopic Pattern}; F --> H[Confirm Molecular Weight]; G --> I[Identify Halogen Presence]; end } caption: "Mass spectrometry workflow for molecular weight and elemental composition."

X-ray Crystallography: The Gold Standard for Unambiguous Structure

For an absolute and definitive determination of the three-dimensional structure of a molecule in the solid state, single-crystal X-ray crystallography is unparalleled.[7]

Experimental Protocol: This technique requires the growth of a suitable single crystal of the synthesized compound, which can often be the most challenging step.[7] The crystal is then mounted in an X-ray diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the arrangement of atoms within the crystal lattice.

Information Provided by X-ray Crystallography:

  • Unambiguous Connectivity: It confirms the exact bonding arrangement of all atoms.

  • Stereochemistry: It reveals the three-dimensional arrangement of atoms in space.

  • Bond Lengths and Angles: Provides precise measurements of molecular geometry.

  • Intermolecular Interactions: Shows how molecules pack in the solid state.

Comparison with Spectroscopic Methods: While NMR and MS provide crucial information, they infer structure from data. X-ray crystallography provides a direct visualization of the molecular structure.

G

Conclusion: A Synergistic Approach to Confidence

The structural validation of synthesized 4-Chloro-7-iodoquinazoline derivatives is not a linear process but a synergistic interplay of complementary analytical techniques. NMR spectroscopy elucidates the molecular framework in solution, mass spectrometry confirms the molecular weight and elemental composition, and X-ray crystallography provides the ultimate, unambiguous proof of structure in the solid state. By employing this multi-technique approach, researchers can have the highest degree of confidence in their synthesized compounds, paving the way for further investigation into their biological activities and potential as therapeutic agents.

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A Comparative Guide to the Synthesis of 4-Chloro-7-iodoquinazoline: Methods, Mechanisms, and Practical Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, 4-Chloro-7-iodoquinazoline stands out as a high-value intermediate, prized for its dual reactive sites that permit sequential and selective functionalization.[1] This guide offers an in-depth, comparative analysis of the prevalent synthetic methodologies for this key building block. We will move beyond simple procedural lists to explore the underlying chemical principles, offer field-proven insights, and provide the data necessary for informed decision-making in your synthetic campaigns.

Strategic Importance in Medicinal Chemistry

The quinazoline core is a privileged scaffold, forming the basis of numerous biologically active molecules, including potent anticancer and antimicrobial agents.[1] The specific substitution pattern of 4-Chloro-7-iodoquinazoline, with a reactive chloro group at the 4-position and an iodo group at the 7-position, makes it an exceptionally versatile precursor. The chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), while the iodo group is ideal for metal-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings. This orthogonal reactivity is critical for the rational design and efficient construction of complex molecular libraries for structure-activity relationship (SAR) studies.[1]

Retrosynthetic Analysis: A Logic-Driven Approach

A sound synthetic plan begins with a logical deconstruction of the target molecule. The retrosynthetic analysis of 4-Chloro-7-iodoquinazoline points towards a robust and reliable strategy that prioritizes regiochemical control.

G Target 4-Chloro-7-iodoquinazoline Intermediate1 7-Iodoquinazolin-4(3H)-one Target->Intermediate1 Functional Group Interconversion (FGI) (Chlorination) AlternativeRoute Quinazolin-4(3H)-one Target->AlternativeRoute Direct Iodination StartingMaterial1 2-Amino-4-iodobenzoic Acid Intermediate1->StartingMaterial1 C-N Bond Disconnection StartingMaterial2 One-Carbon Source (e.g., Formamide) Intermediate1->StartingMaterial2 C-N Bond Disconnection IodinationIssue Direct Iodination (Regioselectivity Issues) AlternativeRoute->IodinationIssue Electrophilic Aromatic Substitution

Caption: Retrosynthetic analysis of 4-Chloro-7-iodoquinazoline.

The most dependable strategy involves two key disconnections. First, a functional group interconversion reveals that the 4-chloro group can be installed from a 4-hydroxyquinazoline (which exists in its keto tautomer, quinazolin-4(3H)-one).[1] Further disconnection of the quinazolinone ring itself, rather than the C7-I bond, leads back to 2-amino-4-iodobenzoic acid and a one-carbon source.[1] This precursor-based approach is superior because it pre-installs the iodine atom at the correct position, circumventing the significant regioselectivity challenges associated with direct iodination of the quinazoline scaffold.[1]

The Predominant Synthetic Pathway: A Two-Stage Approach

The most widely adopted and reliable synthesis of 4-Chloro-7-iodoquinazoline is a two-step process. This method is valued for its high yields and unambiguous control over the substitution pattern.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination Start_Step1 2-Amino-4-iodobenzoic Acid + Formamide Product_Step1 7-Iodoquinazolin-4(3H)-one Start_Step1->Product_Step1 Reflux / High Temp. Start_Step2 7-Iodoquinazolin-4(3H)-one Product_Step2 4-Chloro-7-iodoquinazoline Start_Step2->Product_Step2 Reagent_Step2 SOCl₂ or POCl₃ (cat. DMF) Reagent_Step2->Product_Step2 Reflux

Caption: The primary two-step synthetic workflow.

Stage 1: Synthesis of 7-Iodoquinazolin-4(3H)-one

This stage involves the construction of the core heterocyclic ring system via a cyclocondensation reaction.

  • Expertise & Experience: The Niementowski quinazolinone synthesis is a classic and effective method.[1] Starting with 2-amino-4-iodobenzoic acid is a strategic choice. The electron-withdrawing nature of the iodine and carboxylic acid groups deactivates the aromatic ring, making electrophilic substitution difficult. Building the ring from a precursor with the iodine already in place is far more efficient and ensures the desired 7-iodo isomer is the exclusive product.[1] Formamide serves as the source for the C2 and N3 atoms of the quinazolinone ring.

  • Experimental Protocol:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-iodobenzoic acid with an excess of formamide.

    • Heat the mixture to a reflux temperature, typically between 120-160°C.

    • Maintain the reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture. The product often precipitates upon cooling or with the addition of water.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 7-iodoquinazolin-4(3H)-one.

  • Trustworthiness: A variation of this method utilizing a hydrothermal autoclave reactor has been shown to improve the yield of the analogous quinazolinone ring formation to over 90%.[1] This suggests that for challenging substrates or for process scale-up, exploring sealed-vessel, high-temperature conditions can be highly beneficial.

Stage 2: Chlorination of 7-Iodoquinazolin-4(3H)-one

This step converts the intermediate into the highly reactive target compound, ready for further derivatization.

  • Expertise & Experience: The conversion of the 4-oxo group (in its tautomeric 4-hydroxy form) to a 4-chloro group is a critical activation step. Potent chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are required for this transformation.[1] The reaction is often performed neat in the chlorinating agent, which also acts as the solvent. A catalytic amount of N,N-dimethylformamide (DMF) is crucial. DMF reacts with SOCl₂ or POCl₃ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more powerful electrophile and the active species that facilitates the chlorination of the lactam.

  • Experimental Protocol:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 7-iodoquinazolin-4(3H)-one in an excess of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

    • Carefully add a catalytic amount of DMF (a few drops) to the suspension.

    • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature. Carefully remove the excess chlorinating agent under reduced pressure. (Caution: These reagents are corrosive and react violently with water. Proper safety precautions are essential).

    • To ensure complete removal, the residue can be co-evaporated with an inert solvent like toluene.[2]

    • The crude product is typically isolated by carefully quenching the residue with ice-water, which causes the product to precipitate.

    • Collect the solid by filtration, wash thoroughly with water to remove any acidic byproducts, and dry to obtain 4-Chloro-7-iodoquinazoline. A yield of 99% has been reported for the analogous 4-Chloro-6-iodoquinazoline synthesis using this method.[2]

Comparative Data Summary

The following table provides a generalized comparison based on established chemical principles and reported outcomes for analogous syntheses. Specific yields and reaction times can vary based on scale and exact conditions.

Step Method Key Reagents Typical Conditions Reported Yield Key Advantages Potential Challenges
1. Cyclization Niementowski Reaction2-Amino-4-iodobenzoic acid, FormamideReflux, 120-160°CGood to Excellent (>90% reported for similar systems[1])High regioselectivity, readily available starting materials.High temperatures required, potential for side reactions with sensitive substrates.
2. Chlorination Vilsmeier-Haack type7-Iodoquinazolin-4(3H)-one, SOCl₂ or POCl₃, cat. DMFReflux, 4-6 hoursExcellent (up to 99% reported for isomers[2])High conversion, effective for lactam chlorination.Harsh, corrosive reagents requiring careful handling and workup.
Alternative Direct IodinationQuinazolin-4(3H)-one, Iodinating AgentN/ALow / PoorPotentially fewer steps.Extremely difficult to control regioselectivity; pyrimidine ring is deactivating.[1]

Conclusion and Outlook

The synthesis of 4-Chloro-7-iodoquinazoline is most reliably and efficiently achieved through a two-stage pathway commencing with 2-amino-4-iodobenzoic acid. This precursor-driven approach guarantees the correct placement of the iodine atom at the 7-position, a critical detail that direct iodination fails to control. The subsequent chlorination with SOCl₂ or POCl₃ is a robust and high-yielding transformation that activates the molecule for a wide array of downstream applications. While the reagents used in the chlorination step demand careful handling, the overall synthetic route is scalable, reproducible, and stands as the gold standard for accessing this invaluable chemical intermediate. Researchers can confidently employ this methodology to accelerate the discovery and development of novel quinazoline-based therapeutics.

References

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A Comparative Guide to 4-Chloro-7-iodoquinazoline and Other Halogenated Quinazolines in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. The quinazoline scaffold is a cornerstone of numerous clinically approved drugs, particularly in oncology, making the choice of functionalized quinazoline intermediates a critical decision in any synthetic campaign.[1][2] This guide provides an in-depth, objective comparison of 4-Chloro-7-iodoquinazoline against other common halogenated quinazolines, offering field-proven insights and experimental data to inform your synthetic strategy.

At the heart of this analysis lies the principle of differential reactivity—the ability to selectively functionalize one position on a molecule in the presence of other reactive sites. 4-Chloro-7-iodoquinazoline is a masterclass in this principle, offering two distinct and orthogonally reactive handles for sequential chemical modification.

The Strategic Advantage: Orthogonal Reactivity of the C4-Cl and C7-I Bonds

The synthetic utility of dihalogenated quinazolines is dictated by the relative reactivity of the carbon-halogen bonds. In 4-Chloro-7-iodoquinazoline, we have two key reactive centers: the C4-Chloro bond and the C7-Iodo bond. Their reactivity profiles are governed by different electronic and mechanistic principles.

  • The C4-Position: Primed for Nucleophilic Attack. The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This heightened reactivity is due to the strong electron-withdrawing effect of the adjacent ring nitrogen (N3), which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. This makes the C4-Cl bond significantly more reactive towards nucleophiles like amines and alcohols compared to a halogen on the benzo-fused portion of the ring system.

  • The C7-Position: Ideal for Cross-Coupling. The iodine at the 7-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions. The established order of reactivity for carbon-halogen bonds in the crucial oxidative addition step of these catalytic cycles is C–I > C–Br > C–Cl.[3] This inherent reactivity difference means that a Pd(0) catalyst will selectively insert into the C7-I bond long before it reacts with the more robust C4-Cl bond under typical cross-coupling conditions.

This differential reactivity allows for a predictable and powerful one-pot, two-step functionalization strategy, which is the primary advantage of 4-Chloro-7-iodoquinazoline.

G cluster_0 Synthetic Strategy: 4-Chloro-7-iodoquinazoline A 4-Chloro-7-iodoquinazoline B Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->B Reacts at C7-I (C-I > C-Cl) C 4-Chloro-7-aryl/alkynyl-quinazoline B->C D Step 2: Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig, S N Ar) C->D Reacts at C4-Cl (Activated by N3) E 4-Amino/alkoxy-7-aryl/alkynyl-quinazoline D->E

Caption: Sequential functionalization pathway for 4-Chloro-7-iodoquinazoline.

Comparative Analysis with Alternative Halogenated Quinazolines

To fully appreciate the utility of 4-Chloro-7-iodoquinazoline, a direct comparison with its structural relatives is necessary. The choice of intermediate will fundamentally dictate the synthetic route, reaction conditions, and achievable molecular diversity.

IntermediateStructureC4 Reactivity (SNAr)C7 Reactivity (Pd-Coupling)Synthetic Utility & Causality
4-Chloro-7-iodoquinazoline C8H4ClIN2HighVery High (Iodine) Excellent for sequential coupling. The C7-I bond's high reactivity allows for mild Suzuki, Sonogashira, or Heck conditions, preserving the C4-Cl bond for subsequent SNAr or Buchwald-Hartwig amination. This is the most versatile option for building complex, di-substituted quinazolines.[3]
4,7-Dichloroquinazoline C8H4Cl2N2HighLow (Chlorine)Good for SNAr, challenging for selective coupling. While the C4-Cl is reactive to nucleophiles, selective cross-coupling at C7 is difficult. Harsh conditions are needed to activate the C7-Cl bond, which often leads to competing reactions at the C4 position or decomposition. This substrate is best suited for reactions where C4 is functionalized first.
4-Chloro-6-iodoquinazoline C8H4ClIN2HighVery High (Iodine) Excellent for sequential coupling, different substitution pattern. Functionally analogous to the 7-iodo isomer, it allows for the introduction of diversity at the 6-position, which is crucial for targeting different sub-pockets in kinase inhibitor design. It is a key intermediate in the synthesis of the FDA-approved drug Lapatinib.[4][5][6]
4-Chloroquinazoline C8H5ClN2HighN/AMonofunctional intermediate. Useful for introducing a single substituent at the 4-position via SNAr. It is a simpler, less versatile building block, suitable when diversity on the benzo-ring is not required.

Experimental Data: A Head-to-Head Comparison

The theoretical advantages of 4-chloro-7-iodoquinazoline are borne out in experimental practice. While a single study with a perfect side-by-side comparison is rare, we can synthesize a clear picture from the extensive literature on quinazoline chemistry.

Scenario 1: Palladium-Catalyzed Suzuki Coupling

The Suzuki reaction is a workhorse for C-C bond formation. Let's compare the likely outcomes for coupling at the 7-position.

  • With 4-Chloro-7-iodoquinazoline: The reaction proceeds regioselectively at the C7-I position under mild conditions. Typical conditions might involve Pd(PPh₃)₄ or PdCl₂(dppf) as a catalyst with a carbonate base in a solvent like dioxane/water at 80-100 °C. High yields are expected for the C7-arylated product, leaving the C4-Cl intact for the next step.

  • With 4,7-Dichloroquinazoline: Selective coupling at C7 is problematic. The conditions required to activate the C7-Cl bond (e.g., stronger bases, higher temperatures, more sophisticated ligands) would likely lead to a mixture of products, including C4-coupled, C4,C7-dicoupled, and hydrolyzed byproducts. Achieving clean mono-substitution at C7 is a significant synthetic challenge.[7]

Scenario 2: Nucleophilic Aromatic Substitution / Buchwald-Hartwig Amination

This reaction is critical for installing the aniline moiety common in many kinase inhibitors.

  • With 4-Chloro-7-iodoquinazoline (or its C7-arylated derivative): The C4-Cl is readily displaced by an amine. The reaction can often be performed by simply heating the chloroquinazoline with the desired amine in a solvent like isopropanol or under microwave irradiation.[1] For less reactive amines, Buchwald-Hartwig conditions (a palladium catalyst, a phosphine ligand, and a strong base like NaOtBu) are highly effective.[8]

  • With 4,7-Dichloroquinazoline: The C4-Cl reacts preferentially, allowing for selective amination at this position. However, the remaining C7-Cl is now part of a more electron-rich system, making its subsequent functionalization via cross-coupling even more difficult than in the starting material. One study on the amination of 4,7-dichloroquinoline (a closely related scaffold) showed that the C4 position is selectively aminated, but further functionalization at C7 was not explored in that sequence.[9]

Field-Proven Insights: Application in Kinase Inhibitor Synthesis

The value of a synthetic intermediate is ultimately measured by its utility in creating valuable molecules. Halogenated quinazolines are foundational to the synthesis of numerous Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[10][11][12]

The synthesis of Lapatinib , a dual TKI used to treat breast cancer, serves as a textbook example. The industrial synthesis relies on 4-chloro-6-iodoquinazoline as a key starting material.[4][13] The synthetic logic is clear:

  • Suzuki Coupling: The highly reactive C6-I bond is first coupled with 5-formyl-2-furylboronic acid. This proceeds in high yield (96%) without disturbing the C4-Cl bond.[13]

  • Nucleophilic Substitution: The C4-Cl is then displaced by 3-chloro-4-(3-fluorobenzyloxy)aniline.

  • Reductive Amination: The final side chain is installed at the furan aldehyde.

This sequence would be far less efficient starting from 4,6-dichloroquinazoline due to the difficulty of performing a selective Suzuki reaction at the C6-Cl position.

G cluster_1 Lapatinib Synthesis Workflow Start 4-Chloro-6-iodoquinazoline Step1 Suzuki Coupling (at C6-Iodo) Start->Step1 Inter1 Intermediate A Step1->Inter1 Step2 S N Ar Reaction (at C4-Chloro) Inter1->Step2 Inter2 Intermediate B Step2->Inter2 Step3 Reductive Amination Inter2->Step3 End Lapatinib Step3->End

Caption: Key steps in the synthesis of Lapatinib.

Experimental Protocols

To ensure this guide is not merely theoretical, the following are detailed, self-validating protocols for the key transformations of 4-Chloro-7-iodoquinazoline.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C7-Position

This protocol describes the selective arylation of the C7-iodo position, leaving the C4-chloro group intact for further functionalization.

Materials:

  • 4-Chloro-7-iodoquinazoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-7-iodoquinazoline (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add Pd(PPh₃)₄ (0.05 equiv) to the flask.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-Chloro-7-iodoquinazoline is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-chloro-7-arylquinazoline.

Protocol 2: Buchwald-Hartwig Amination at the C4-Position

This protocol is for the amination of the C4-chloro position of a 7-substituted-4-chloroquinazoline, the product from Protocol 1.

Materials:

  • 4-Chloro-7-arylquinazoline (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Seal the tube, evacuate, and backfill with an inert gas. Repeat this cycle three times.

  • Add a solution of the 4-chloro-7-arylquinazoline (1.0 equiv) in anhydrous toluene via syringe.

  • Add the amine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final di-substituted quinazoline product.

Conclusion

In the landscape of halogenated quinazolines, 4-Chloro-7-iodoquinazoline stands out for its superior synthetic versatility. Its well-defined orthogonal reactivity allows for the logical and high-yielding sequential introduction of two different points of diversity, a critical advantage in the rapid assembly of compound libraries for drug discovery. While alternatives like 4,7-dichloroquinazoline have their place, they lack the strategic elegance and efficiency for complex, multi-step syntheses. For researchers aiming to build novel, intricately substituted quinazoline-based molecules, particularly in the pursuit of next-generation kinase inhibitors, 4-Chloro-7-iodoquinazoline represents the more powerful and reliable synthetic tool.

References

Sources

Assessing Purity of 4-Chloro-7-iodoquinazoline by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-Chloro-7-iodoquinazoline is a vital heterocyclic building block in medicinal chemistry. Its quinazoline core is a "privileged scaffold," frequently incorporated into molecules designed to interact with biological targets.[1] The distinct halogen atoms at the 4- and 7-positions serve as reactive handles for chemists to perform selective chemical modifications, such as metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions, to build complex therapeutic agents.[1] Given its role as a key starting material, the purity of 4-Chloro-7-iodoquinazoline is paramount. Undetected impurities can lead to unwanted side reactions, the formation of toxic byproducts, and reduced yields in multi-step syntheses, ultimately compromising the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, field-proven methodology for assessing the purity of 4-Chloro-7-iodoquinazoline using High-Performance Liquid Chromatography (HPLC). It further compares HPLC with other common analytical techniques, offering a comprehensive perspective for researchers, scientists, and drug development professionals.

Principle of Purity Analysis by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolution and quantitative accuracy.[2][3] For a molecule like 4-Chloro-7-iodoquinazoline, which possesses moderate polarity due to its aromatic rings and heteroatoms, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

In RP-HPLC, the separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically a C18 silica-based column) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[4] The main component, 4-Chloro-7-iodoquinazoline, and any potential impurities will travel through the column at different speeds based on their relative hydrophobicity, leading to their separation. A UV detector is then used to quantify the separated components, as the quinazoline ring system contains a chromophore that absorbs UV light.[5]

Developing a Robust HPLC Method: A Scientifically Grounded Approach

A reliable analytical method is not just a list of parameters; it is a system built on sound scientific principles. Here, we detail the rationale behind the selection of each critical parameter for the analysis of 4-Chloro-7-iodoquinazoline.

1. Column Selection: The Heart of the Separation
  • Choice: A C18 (octadecylsilyl) column is the industry standard and the recommended starting point for quinazoline derivatives.[6][7][8]

  • Rationale: The C18 stationary phase provides a nonpolar environment. 4-Chloro-7-iodoquinazoline and its likely impurities (e.g., starting materials, regioisomers, or hydrolysis products) will have varying degrees of hydrophobicity. Their interaction with the C18 chains will dictate their retention time, allowing for effective separation. A standard dimension such as 4.6 x 150 mm with 5 µm particles offers a good balance between resolution, analysis time, and backpressure.

2. Mobile Phase Composition: Driving the Separation
  • Choice: A gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Rationale:

    • Acetonitrile (ACN): ACN is a common organic modifier in RP-HPLC, offering good elution strength for a wide range of compounds and low viscosity.

    • Formic Acid: The addition of a small amount of acid (0.1%) to both mobile phase components serves two key purposes. First, it controls the pH of the mobile phase, which suppresses the ionization of any residual silanol groups on the silica-based column, leading to sharper, more symmetrical peaks. Second, for the analyte itself, maintaining a consistent ionic state ensures reproducible retention times.

    • Gradient Elution: A gradient elution, where the percentage of the organic solvent (ACN) is increased over time, is superior to an isocratic (constant composition) method for purity analysis. It ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column in a reasonable timeframe, resulting in sharper peaks and better resolution across the entire chromatogram.

3. Detector Wavelength Selection: Maximizing Sensitivity
  • Choice: A UV wavelength between 320 nm and 340 nm.

  • Rationale: The sensitivity of the method depends on detecting the analyte and its impurities at a wavelength where they exhibit significant absorbance. The conjugated ring system in 4-anilinoquinazoline derivatives, which are structurally similar to our analyte, shows strong absorbance in the 320-340 nm range.[5] A preliminary scan of a dilute solution of 4-Chloro-7-iodoquinazoline using a UV-Vis spectrophotometer is recommended to determine its specific absorbance maximum (λmax) to optimize detection sensitivity.

4. Sample Preparation: Ensuring Accuracy and Reproducibility
  • Choice: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water.

  • Rationale: The ideal sample solvent (diluent) should completely dissolve the sample and be miscible with the mobile phase. Using a diluent that is too strong (e.g., 100% ACN) can cause peak distortion for early-eluting compounds. A 50:50 ACN:Water mixture is a good starting point as it provides sufficient solubility for the moderately polar 4-Chloro-7-iodoquinazoline while being compatible with the initial mobile phase conditions.

Detailed Experimental Protocol & Workflow

This protocol is grounded in the principles outlined by the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[4][9][10][11][12]

Workflow Visualization

Below is a diagram illustrating the complete workflow for the purity assessment.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Analysis A Prepare Mobile Phases A: 0.1% FA in Water B: 0.1% FA in ACN B Prepare Sample Diluent (50:50 ACN:Water) C Accurately weigh sample (e.g., 10 mg) D Dissolve in Diluent (to 10 mL, 1 mg/mL) C->D E Filter with 0.45 µm Syringe Filter D->E F Equilibrate HPLC System with Initial Conditions E->F Filtered Sample G Perform System Suitability Test (SST) (Inject Standard 5x) F->G H Check SST Criteria (Tailing, RSD, Plates) G->H I Inject Sample Solution H->I J Integrate Chromatogram I->J Raw Data K Identify Main Peak and Impurity Peaks J->K L Calculate % Area Purity K->L M Purity Result L->M Final Report

Caption: HPLC Purity Assessment Workflow for 4-Chloro-7-iodoquinazoline.

Step-by-Step Methodology

1. Instrumentation and Reagents

  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • Data acquisition and processing software (e.g., Chromeleon, Empower).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC grade Acetonitrile, Formic Acid, and Water.

  • Reference standard of 4-Chloro-7-iodoquinazoline (if available).

  • Sample of 4-Chloro-7-iodoquinazoline to be tested.

2. Chromatographic Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at λmax (approx. 330 nm)
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

3. System Suitability Testing (SST) - The Self-Validating System

Before analyzing any samples, the performance of the chromatographic system must be verified. This ensures the trustworthiness of the results.[9][13]

  • Prepare a solution of the 4-Chloro-7-iodoquinazoline reference standard at approximately 0.05 mg/mL.

  • Inject this solution five times consecutively.

  • Evaluate the results from the five replicate injections against the acceptance criteria below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Measures the precision and reproducibility of the injector and system.
Theoretical Plates (N) ≥ 2000Measures the efficiency and separation power of the column.

4. Sample Analysis and Purity Calculation

  • Accurately weigh approximately 10 mg of the 4-Chloro-7-iodoquinazoline sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the Sample Diluent to obtain a concentration of 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the sample solution into the equilibrated HPLC system.

  • After the run, integrate all peaks in the chromatogram.

  • Calculate the purity using the area percent method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all impurities have a similar UV response to the main compound. For a more accurate quantification of specific impurities, a reference standard for each impurity would be required.

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC is the gold standard for purity assessment of non-volatile small molecules, other techniques can provide complementary information.[3]

TechniquePrincipleAdvantages for 4-Chloro-7-iodoquinazolineLimitations
HPLC-UV Differential partitioning based on polarity.High resolution for isomers and related impurities. Excellent quantitation. Robust and reproducible.Requires a chromophore. May not detect impurities with poor UV absorbance.
Gas Chromatography (GC) Separation based on volatility and boiling point.Excellent for detecting volatile impurities (e.g., residual solvents).4-Chloro-7-iodoquinazoline is not sufficiently volatile for GC without derivatization.[2]
LC-Mass Spectrometry (LC-MS) Separation by HPLC followed by detection based on mass-to-charge ratio.Provides molecular weight information, aiding in impurity identification. Highly sensitive.Quantitative analysis is more complex than UV. Response can vary significantly between compounds.
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei.Provides detailed structural information. Can detect non-chromophoric impurities. Quantitative NMR (qNMR) is a primary method for determining absolute purity.Lower sensitivity compared to HPLC. Complex mixtures can be difficult to interpret. Requires more sample.
FTIR Spectroscopy Measures absorption of infrared radiation by molecular bonds.Provides information about functional groups. Good for confirming identity.Not suitable for quantifying minor impurities. Provides limited information on the overall purity of a mixture.[14]
Conclusion

For routine quality control and purity assessment of 4-Chloro-7-iodoquinazoline, Reversed-Phase HPLC with UV detection is the most suitable technique. It offers the optimal combination of resolution, sensitivity, quantitative accuracy, and robustness required in a drug development setting. The detailed method provided in this guide serves as a robust, scientifically-defensible starting point for implementation in the laboratory. While techniques like LC-MS and NMR are invaluable for structural elucidation and impurity identification, HPLC remains the workhorse for reliable purity determination.

References
  • Title: 〈621〉 CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: General Chapters: <621> CHROMATOGRAPHY Source: U.S. Pharmacopeia-National Formulary URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Determination of the Stabilities of New Quinazoline Derivatives by HPLC Source: Journal of Liquid Chromatography & Related Technologies URL: [Link]

  • Title: Full article: Determination of the Stabilities of New Quinazoline Derivatives by HPLC Source: Taylor & Francis Online URL: [Link]

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  • Title: Quinazoline - Wikipedia Source: Wikipedia URL: [Link]

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A Comparative Guide to the Structural Elucidation of 4-Chloro-7-iodoquinazoline Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quinazoline scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents, particularly in oncology.[1] The strategic placement of halogen atoms, as seen in 4-Chloro-7-iodoquinazoline, provides a versatile platform for medicinal chemists to synthesize vast libraries of compounds through sequential cross-coupling and nucleophilic substitution reactions.[1] This guide offers an in-depth technical comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of this critical class of molecules, providing field-proven insights for researchers aiming to accelerate their drug development programs.

The Central Role of 3D Structure in Drug Design

Understanding the precise three-dimensional arrangement of atoms in a molecule is paramount for rational drug design. It underpins structure-activity relationship (SAR) studies, guides lead optimization, and is crucial for understanding interactions with biological targets such as protein kinases.[2] While several techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for obtaining unambiguous, high-resolution data on the solid-state conformation and packing of small molecules.[3]

X-ray Crystallography: The Definitive Approach

X-ray crystallography provides a detailed snapshot of a molecule's structure within a crystal lattice. The process, from crystal growth to data analysis, is a meticulous workflow that yields invaluable structural information.

Experimental Workflow: A Step-by-Step Protocol

The journey from a synthesized powder to a refined crystal structure involves several critical stages. The following protocol is a generalized yet detailed workflow applicable to 4-Chloro-7-iodoquinazoline derivatives, with ethyl 4-chloro-7-iodoquinoline-3-carboxylate serving as a closely related, experimentally validated case study.[4]

1. Synthesis and Purification: The synthesis of the 4-chloro-7-iodoquinazoline core typically involves a multi-step process. A common route begins with the appropriate anthranilic acid derivative, which is cyclized to form a 7-iodoquinazolin-4(3H)-one intermediate. Subsequent chlorination, often using potent agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux, yields the desired 4-Chloro-7-iodoquinazoline.[1] High purity (>98%) is essential for successful crystallization and is typically achieved through recrystallization or column chromatography.

2. Crystallization: Growing single crystals suitable for X-ray diffraction is often the most challenging step. It is a process of trial and error, exploring various solvents, temperatures, and techniques.

  • Solvent Selection: A systematic screening of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) is conducted.

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture. The solution is loosely covered to allow for slow evaporation over several days to weeks at a constant temperature. This is a widely used and effective method for obtaining high-quality crystals of quinoline and quinazoline derivatives.[3][4]

  • Vapor Diffusion (Hanging or Sitting Drop): This technique involves equilibrating a concentrated drop of the compound solution with a larger reservoir of a precipitant. It is particularly useful when only small amounts of the compound are available.

  • Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

3. X-ray Data Collection: A suitable single crystal is mounted on a goniometer head. Data is collected using a diffractometer equipped with a focused X-ray source (e.g., Mo Kα radiation). The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.[3]

4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares on F². This process minimizes the difference between the observed and calculated structure factors, resulting in a final, high-resolution crystal structure.[3]

Diagram of the X-ray Crystallography Workflow

X-ray Crystallography Workflow Figure 1: Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection & Analysis synthesis Synthesis of 4-Chloro-7-iodoquinazoline Derivative purification Purification (Recrystallization/Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening Purity > 98% crystal_growth Crystal Growth (e.g., Slow Evaporation) solvent_screening->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection Single Crystal Selection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure final_structure structure_solution->final_structure Final 3D Structure

Caption: A streamlined workflow for determining the 3D structure of 4-Chloro-7-iodoquinazoline derivatives using single-crystal X-ray crystallography.

Case Study: Crystallographic Data of a 4-Chloro-7-iodo-analogue

While a specific crystal structure for 4-Chloro-7-iodoquinazoline is not publicly available, a detailed analysis of the closely related ethyl 4-chloro-7-iodoquinoline-3-carboxylate provides an excellent comparative model. The substitution pattern and the presence of both chloro and iodo groups make it a structurally relevant analogue for understanding the crystallographic characteristics of this class of compounds.[4]

Parameter Ethyl 4-chloro-7-iodoquinoline-3-carboxylate [4]
Formula C₁₂H₉ClINO₂
Crystal System Orthorhombic
Space Group Pnma
a (Å) 21.034(3)
b (Å) 14.893(2)
c (Å) 4.0980(6)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1284.1(3)
Z 4
Temperature (K) 293(2)
Wavelength (Å) 0.71073
R-factor (%) 3.9

This data illustrates the high precision achievable with X-ray crystallography, providing definitive bond lengths, angles, and intermolecular interactions.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, a comprehensive understanding often requires a multi-technique approach. The choice of analytical method depends on the specific research question, the nature of the sample, and available resources.

Technique Strengths Limitations Application for 4-Chloro-7-iodoquinazoline Derivatives
X-ray Crystallography - Unambiguous 3D structure determination.[3]- High precision and accuracy.- Provides information on molecular packing and intermolecular interactions.- Requires high-quality single crystals, which can be difficult to grow.[5]- The determined structure is static and in the solid state, which may differ from the solution conformation.- Ideal for definitive structural proof, understanding solid-state properties, and providing a basis for computational studies.
NMR Spectroscopy - Provides detailed information about the molecular structure in solution.[6]- Can be used to study dynamic processes and conformational changes.[6]- Does not require crystallization.[7]- Structure determination can be complex for novel compounds.- Provides information on connectivity and relative stereochemistry, but not absolute configuration without additional data.- Can be challenging to interpret for complex molecules with overlapping signals.[8]- Essential for confirming the covalent structure post-synthesis.- Useful for studying the solution-state conformation, which is more relevant to biological activity.
Computational Chemistry (e.g., DFT) - Can predict molecular geometries, electronic properties, and spectroscopic data.[9][10]- Complements experimental data by providing insights into molecular orbitals and reaction mechanisms.[1]- Can be used to study unstable or transient species.- The accuracy of the results is highly dependent on the level of theory and basis set used.- Predictions must be validated against experimental data.[9]- Valuable for predicting NMR spectra to aid in assignment.- Can be used to model interactions with biological targets and guide the design of new derivatives.

Diagram of the Comparative Logic

Comparative Analysis Figure 2: A Comparative Logic for Structural Elucidation cluster_goal Primary Goal: Structural Elucidation cluster_methods Analytical Methods cluster_outcomes Key Information Provided goal Determine 3D Structure of 4-Chloro-7-iodoquinazoline Derivative xray X-ray Crystallography goal->xray nmr NMR Spectroscopy goal->nmr comp Computational Chemistry goal->comp xray_out Solid-State Conformation Molecular Packing Absolute Stereochemistry xray->xray_out nmr_out Solution-State Conformation Connectivity Dynamic Processes nmr->nmr_out comp_out Predicted Geometry Electronic Properties Spectroscopic Data comp->comp_out xray_out->nmr_out Complementary nmr_out->comp_out Complementary comp_out->xray_out Validation

Caption: A logical diagram illustrating the complementary nature of X-ray crystallography, NMR spectroscopy, and computational chemistry for the comprehensive structural analysis of 4-Chloro-7-iodoquinazoline derivatives.

Conclusion and Future Outlook

For the definitive structural elucidation of 4-Chloro-7-iodoquinazoline derivatives, single-crystal X-ray crystallography is the most powerful and unambiguous technique. It provides a high-resolution view of the molecule's solid-state conformation, which is invaluable for understanding its physicochemical properties and for validating computational models. However, a truly comprehensive structural analysis integrates crystallographic data with solution-state information from NMR spectroscopy and theoretical insights from computational chemistry. This integrated approach provides a more complete picture of the molecule's behavior, which is essential for accelerating the discovery and development of novel quinazoline-based therapeutics. As synthetic methodologies continue to produce increasingly complex derivatives, this multi-faceted approach to structural elucidation will become even more critical for success in the field.

References

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  • Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]

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A Comparative Guide to the Kinase Inhibitory Activity of 4-Anilino-7-Iodoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a detailed comparison of the kinase inhibitory activity of 4-anilinoquinazoline derivatives featuring a 7-iodo substitution. We will delve into the structure-activity relationships (SAR) that govern their potency, provide a comparative analysis of their efficacy against key oncological targets like EGFR and VEGFR-2, and present detailed, field-proven protocols for evaluating their inhibitory action.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a foundational scaffold in modern medicinal chemistry, recognized as a "privileged" structure for its ability to target the ATP-binding site of protein kinases.[1][2] This structural motif mimics the adenine ring of ATP, providing a robust anchor for designing potent and selective inhibitors.[1] Many successful anti-cancer drugs, including gefitinib and erlotinib, are built upon the 4-anilinoquinazoline framework, primarily targeting the Epidermal Growth Factor Receptor (EGFR).[1][3][4]

Dysregulation of protein kinases, particularly receptor tyrosine kinases (RTKs) like EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a hallmark of many cancers.[5][6][7] EGFR activation drives cell proliferation and survival, while VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels essential for tumor growth.[6][8] Therefore, dual or selective inhibition of these kinases is a validated therapeutic strategy.[7][9]

This guide focuses specifically on derivatives synthesized from a 4-chloro-7-iodoquinazoline intermediate. The 4-chloro group serves as a highly reactive site for nucleophilic substitution, allowing the introduction of various aniline groups to create a library of potential inhibitors.[10][11] Our analysis will concentrate on the influence of the 7-iodo substitution on the final compound's biological activity, comparing it with other analogs to elucidate critical structure-activity relationships.

Structural Rationale: The Role of the 7-Iodo Substituent

The biological activity of a 4-anilinoquinazoline inhibitor is dictated by the interplay of its structural components. The 7-position of the quinazoline ring lies in a solvent-exposed region of the kinase ATP-binding pocket, and substitutions here can significantly modulate the compound's properties.

  • Quinazoline Core : The bicyclic nitrogen-containing ring system is the primary pharmacophore, forming a critical hydrogen bond between its N1 atom and a key methionine residue (Met793 in EGFR) in the hinge region of the kinase. This interaction is essential for anchoring the inhibitor in the ATP-binding site.

  • 4-Anilino Group : This moiety extends into a hydrophobic pocket, and its substitution pattern is crucial for potency and selectivity. Small, hydrophobic groups like a 3-chloro or 3-ethynyl substituent are often required for high-affinity binding.[7]

  • 7-Iodo Group : Compared to other halogens, iodine is the largest and most lipophilic. Its presence at the C-7 position can enhance van der Waals interactions and increase the compound's affinity for the target kinase. Studies comparing 7-substituted 4-aminoquinolines have shown that 7-iodo and 7-bromo derivatives are often as active as, or more active than, their 7-chloro counterparts, while 7-fluoro or 7-trifluoromethyl derivatives tend to be less potent.[12] This suggests that the size and polarizability of the halogen at this position are key determinants of activity.

Below is the foundational 4-chloro-7-iodoquinazoline scaffold, the precursor for the active compounds discussed herein.

The core 4-chloro-7-iodoquinazoline structure.

Comparative Analysis of Kinase Inhibitory Potency

The true measure of these derivatives lies in their quantitative inhibitory activity, typically expressed as the half-maximal inhibitory concentration (IC50). The data below, compiled from peer-reviewed studies, compares the activity of various 7-iodo-4-anilinoquinazoline derivatives against EGFR and VEGFR-2. The variation in the 4-anilino substituent highlights its critical role in determining potency.

Derivative Substituent (on 4-anilino moiety)Target KinaseIC50 (nM)Key ObservationsReference
3-chloro-4-fluoro-aniline EGFR0.4 - 6.3Exhibits potent inhibition of wild-type EGFR. The combination of electron-withdrawing groups on the aniline ring is highly favorable for activity.[13]
3-chloro-4-fluoro-aniline EGFRL858R/T790M8.4 - 100Demonstrates strong activity against the drug-resistant T790M mutant, indicating its potential to overcome acquired resistance to first-generation inhibitors.[13]
3-ethynylaniline EGFR0.47The small, rigid ethynyl group at the meta-position of the aniline ring provides exceptionally potent inhibition.[14]
Generic Anilino Derivatives VEGFR-2~1 - 507-Iodo substitution is generally favorable for VEGFR-2 inhibition, often showing comparable or superior potency to other halogenated analogs.[12] Potency is highly dependent on the specific aniline substitution.[9][15]

Structure-Activity Relationship (SAR) Insights:

  • Aniline Substitution is Paramount : The data clearly shows that while the 7-iodoquinazoline core provides a strong foundation, the specific substitution pattern on the 4-anilino ring is the primary driver of potency and selectivity.[16][17]

  • Potency Against Resistant Mutants : Derivatives capable of inhibiting the EGFR T790M "gatekeeper" mutation are of significant clinical interest. The data for compounds with a 3-chloro-4-fluoro-aniline moiety demonstrates that the 7-iodo scaffold can be adapted to overcome this common resistance mechanism.[13]

  • Dual Inhibition Potential : The 4-anilinoquinazoline scaffold is known to produce dual EGFR/VEGFR-2 inhibitors.[7][9] The favorable electronics and sterics of the 7-iodo group can contribute to potent inhibition of both kinases, offering a potential mechanism to simultaneously block tumor cell proliferation and angiogenesis.

Experimental Protocols for Kinase Activity Assessment

To ensure scientific rigor, the inhibitory activity of these compounds must be determined using validated, reproducible methods. Below are detailed protocols for both a biochemical kinase assay and a cell-based proliferation assay.

In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a method to measure the direct inhibition of a purified kinase enzyme, such as VEGFR-2 or EGFR, using a luminescence-based assay that quantifies ATP consumption. The principle is straightforward: active kinases consume ATP, leading to a lower luminescent signal; potent inhibitors preserve ATP, resulting in a higher signal.[8][18][19]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor 1. Prepare serial dilutions of test inhibitor in DMSO, then dilute in kinase buffer. add_inhibitor 5. Add diluted inhibitor (or DMSO for controls). prep_inhibitor->add_inhibitor prep_reagents 2. Prepare Master Mix: - Kinase Buffer - ATP - Kinase Substrate add_mix 4. Add Master Mix to 96-well plate. prep_reagents->add_mix prep_enzyme 3. Dilute purified kinase enzyme to working concentration on ice. start_reaction 6. Initiate reaction by adding diluted kinase enzyme. prep_enzyme->start_reaction add_mix->add_inhibitor add_inhibitor->start_reaction incubate 7. Incubate at 30°C for 45-60 minutes. start_reaction->incubate add_glo 8. Add Kinase-Glo™ Reagent to stop reaction and generate luminescent signal. incubate->add_glo incubate_rt 9. Incubate at room temp for 15 minutes. add_glo->incubate_rt read_lum 10. Read luminescence on a microplate reader. incubate_rt->read_lum

Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation :

    • Prepare 1x Kinase Buffer by diluting a 5x stock (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 0.5 mg/mL BSA) with sterile deionized water. Dithiothreitol (DTT) may be added to a final concentration of 1 mM.[20]

    • Thaw aliquots of purified recombinant kinase (e.g., VEGFR-2, EGFR), ATP (e.g., 500 µM stock), and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) on ice.[18]

  • Inhibitor Dilution :

    • Prepare a stock solution of the 7-iodoquinazoline derivative in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock in DMSO. Subsequently, create intermediate dilutions in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay wells should not exceed 1% to avoid solvent-induced artifacts.[18]

  • Assay Procedure (96-well format) :

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and substrate at 2x the final desired concentration.

    • Add 25 µL of the Master Mix to each well of a white, opaque 96-well plate.[20]

    • Add 5 µL of the diluted test inhibitor to the "Test Inhibitor" wells.

    • Add 5 µL of the corresponding DMSO/Kinase Buffer solution (without inhibitor) to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[18]

    • To initiate the reaction, add 20 µL of diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[20]

    • Mix gently and incubate the plate at 30°C for 45-60 minutes.[20]

  • Signal Detection :

    • Equilibrate the plate and the detection reagent (e.g., Kinase-Glo™ Max) to room temperature.

    • Add 50 µL of the detection reagent to each well. This terminates the kinase reaction and initiates the ATP-dependent luciferase reaction.[18][21]

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.[21]

    • Measure luminescence using a microplate reader.

  • Data Analysis :

    • Subtract the "Blank" reading from all other wells.

    • Calculate the percentage of kinase inhibition relative to the "Positive Control".

    • Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiproliferative Assay (CCK-8 Method)

This assay assesses a compound's ability to inhibit the growth and proliferation of cancer cells, providing a more biologically relevant measure of its potential efficacy. The CCK-8 assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases in viable cells to produce an orange-colored formazan product, which can be quantified by measuring absorbance.[3][22]

Step-by-Step Methodology:

  • Cell Culture :

    • Culture human cancer cells (e.g., A549 lung cancer, HT-29 colon cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure :

    • Harvest cells during their logarithmic growth phase and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[3]

    • Allow the cells to adhere by incubating the plate for 24 hours.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

    • Incubate the plate for an additional 48-72 hours.

  • Detection and Quantification :

    • Add 10 µL of CCK-8 solution to each well.[3]

    • Incubate the plate for 1-4 hours at 37°C, allowing for the colorimetric reaction to develop.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of inhibition versus the log of the compound concentration.

Conclusion and Future Perspectives

The 4-anilino-7-iodoquinazoline scaffold represents a potent and versatile platform for the development of kinase inhibitors. The large, lipophilic iodine atom at the 7-position can enhance binding affinity through favorable steric and electronic interactions within the kinase ATP pocket.[12] However, the ultimate potency and selectivity of these inhibitors are finely tuned by the substitution patterns on the 4-anilino moiety.

Future research in this area should focus on:

  • Improving Selectivity : Synthesizing and screening derivatives against broader kinase panels to identify compounds with high selectivity for EGFR/VEGFR-2, thereby minimizing off-target effects and potential toxicity.

  • Overcoming Resistance : Designing novel derivatives that can potently inhibit not only the T790M mutation but also emerging resistance mutations like C797S in EGFR.[1]

  • Optimizing Pharmacokinetics : Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability, which are critical for clinical translation.

By leveraging the structural insights and robust experimental methodologies detailed in this guide, researchers can continue to advance the development of 7-iodoquinazoline derivatives as next-generation targeted therapies for cancer.

References

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A Comparative Guide to Bioisosteric Replacements for the Iodine Atom in 4-Chloro-7-iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. The quinazoline scaffold is a "privileged" structure, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4][5] The compound 4-chloro-7-iodoquinazoline serves as a critical intermediate, with its two distinct halogen atoms at the 4- and 7-positions offering reactive handles for sequential and selective chemical modifications.[6] This guide provides an in-depth comparison of potential bioisosteric replacements for the iodine atom at the 7-position, offering a framework for rational drug design by synthesizing experimental data and mechanistic insights.

The iodine atom in 4-chloro-7-iodoquinazoline contributes significantly to the molecule's lipophilicity and can participate in halogen bonding, a crucial non-covalent interaction that can enhance binding affinity to biological targets. However, the presence of iodine can also introduce metabolic liabilities, such as in vivo deiodination, and its size may create steric hindrance within a target's binding pocket. These factors necessitate the exploration of bioisosteric replacements to fine-tune a compound's properties, enhancing potency, selectivity, and pharmacokinetic profiles while mitigating potential toxicities.[7][8]

Comparative Analysis of Key Bioisosteres for Iodine

Bioisosteres are atoms or functional groups with similar physical or chemical properties that can be interchanged to modulate the characteristics of a molecule.[7][9] The selection of an appropriate bioisostere for the iodine atom at the 7-position of the quinazoline ring depends on the desired changes in physicochemical properties and the specific interactions with the biological target. This section compares several classical and non-classical bioisosteres for iodine.

Classical Bioisosteres: The Halogen Series (Br, Cl, F)

The most straightforward bioisosteric replacements for iodine are other halogen atoms. Moving up the group from iodine to fluorine results in a systematic decrease in atomic size, polarizability, and lipophilicity, while electronegativity increases.

BioisostereVan der Waals Radius (Å)Electronegativity (Pauling)Lipophilicity (Hansch π)Key Characteristics & Experimental Insights
Iodine (I) 1.982.661.12Large, highly polarizable, excellent halogen bond donor. Often increases lipophilicity and can enhance binding affinity. However, it can be metabolically labile.[8]
Bromine (Br) 1.852.960.86A closer size match to a methyl group. It is a good halogen bond donor, though weaker than iodine. It offers a balance between the properties of iodine and chlorine.
Chlorine (Cl) 1.753.160.71Significantly less lipophilic than iodine.[1][10] It can still participate in halogen bonding. Often improves metabolic stability compared to iodine. Structure-activity relationship (SAR) studies on quinazolinones have shown that the presence of a chlorine atom at the 7-position can favor anticonvulsant activity.[3]
Fluorine (F) 1.473.980.14Smallest and most electronegative halogen. It is a poor halogen bond donor but a good hydrogen bond acceptor. Its introduction can significantly lower lipophilicity and block metabolic oxidation at that position.[1][10] The replacement of hydrogen with fluorine is a common strategy to enhance metabolic stability.
Non-Classical Bioisosteres: Expanding Chemical Space

Non-classical bioisosteres offer more diverse structural and electronic properties compared to the halogen series.

BioisostereSize ComparisonElectronic PropertiesKey Characteristics & Experimental Insights
Ethynyl (-C≡CH) Linear, extends further than iodineπ-rich system, weakly acidic protonCan act as a hydrogen bond donor, mimicking the halogen bond of iodine.[2] The molecular electrostatic potentials of phenylacetylene and halobenzenes are remarkably similar.[2] However, in a specific study, replacing an iodine atom with an ethynyl group in a ligand that forms a strong halogen bond resulted in a 13-fold loss of affinity, suggesting that while electronically similar, subtle differences in size and geometry can be critical.[2]
Cyano (-C≡N) Linear, similar in size to ethynylStrong dipole moment, electron-withdrawingA potent hydrogen bond acceptor. Its linear geometry and electronic properties can mimic those of a halogen. It is a common replacement for halogens in medicinal chemistry to modulate electronic properties and solubility.
Methyl (-CH₃) Roughly sphericalElectron-donating, hydrophobicCan fill a similar-sized hydrophobic pocket as iodine, but lacks the ability to form halogen bonds. It is metabolically more stable than larger alkyl groups.
Trifluoromethyl (-CF₃) Larger than methyl, similar to isopropylStrongly electron-withdrawing, lipophilicCan serve as a bioisostere for iodine due to its size and lipophilicity. Its strong electron-withdrawing nature can significantly alter the electronics of the quinazoline ring, which can be beneficial for activity against certain targets.

Experimental Protocols: Synthesis of 7-Substituted-4-chloroquinazolines

The 4-chloro-7-iodoquinazoline scaffold allows for selective functionalization. The greater reactivity of the C-I bond compared to the C-Cl bond enables palladium-catalyzed cross-coupling reactions at the 7-position, followed by nucleophilic aromatic substitution at the 4-position. Below are generalized protocols for introducing key bioisosteres at the 7-position.

Synthesis of 7-Ethynyl-4-chloroquinazoline (via Sonogashira Coupling)

This protocol is based on the established Sonogashira cross-coupling reaction, a reliable method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.[2]

Materials:

  • 4-Chloro-7-iodoquinazoline

  • Ethynyltrimethylsilane or other suitable terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) for deprotection if using a silyl-protected alkyne

  • Standard workup and purification reagents (dichloromethane, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • To a solution of 4-chloro-7-iodoquinazoline (1.0 eq) in anhydrous THF, add triethylamine (3.0 eq).

  • Degas the solution with argon for 15 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq) to the reaction mixture.

  • Add ethynyltrimethylsilane (1.5 eq) dropwise.

  • Heat the reaction mixture to 60 °C and stir under an argon atmosphere until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and filter through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • If a silyl-protected alkyne was used, dissolve the residue in THF and treat with TBAF (1.1 eq) at room temperature for 1 hour.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield 7-ethynyl-4-chloroquinazoline.

Synthesis of 7-Cyano-4-chloroquinazoline (via Rosenmund-von Braun Reaction)

This method involves the cyanation of an aryl halide using a copper(I) cyanide source.

Materials:

  • 4-Chloro-7-iodoquinazoline

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a flask equipped with a reflux condenser, combine 4-chloro-7-iodoquinazoline (1.0 eq) and copper(I) cyanide (1.5 eq).

  • Add anhydrous DMF to the mixture.

  • Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for several hours, monitoring the reaction progress by TLC.

  • Cool the reaction to room temperature and pour into a solution of ferric chloride in aqueous HCl to decompose the copper complexes.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford 7-cyano-4-chloroquinazoline.

Visualization of Concepts

Bioisosteric_Replacement_Strategy cluster_start Starting Material cluster_rationale Rationale for Replacement cluster_bioisosteres Bioisosteric Replacements at C7 cluster_evaluation Comparative Evaluation Start 4-Chloro-7-iodoquinazoline Rationale Improve PK/PD Reduce Toxicity Alter Physicochemical Properties Start->Rationale Halogens Halogens (Br, Cl, F) Rationale->Halogens Ethynyl Ethynyl (-C≡CH) Rationale->Ethynyl Cyano Cyano (-C≡N) Rationale->Cyano Alkyl Alkyl/CF3 (-CH3, -CF3) Rationale->Alkyl Evaluation Biological Activity (IC50) Physicochemical Properties (LogP, pKa) Pharmacokinetics (ADME) Halogens->Evaluation Ethynyl->Evaluation Cyano->Evaluation Alkyl->Evaluation

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis Start 4-Chloro-7-iodoquinazoline Coupling Pd-catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki) or Nucleophilic Substitution Start->Coupling Product 7-Substituted-4-chloroquinazoline (Analog Library) Coupling->Product Purify Column Chromatography Product->Purify Characterize NMR, MS, HPLC Purify->Characterize BioAssay Biological Assays (e.g., Kinase Inhibition) Characterize->BioAssay PK_studies Physicochemical & ADME Profiling (Solubility, LogP, Metabolic Stability) Characterize->PK_studies SAR Structure-Activity Relationship (SAR) Analysis BioAssay->SAR PK_studies->SAR

Conclusion

The choice of a bioisosteric replacement for the iodine atom in 4-chloro-7-iodoquinazoline is a multi-faceted decision that requires careful consideration of the desired pharmacological profile. While classical halogen replacements offer a more conservative approach to modulating physicochemical properties, non-classical bioisosteres like the ethynyl and cyano groups provide opportunities to introduce unique electronic and steric features. The provided experimental protocols offer a starting point for the synthesis of a diverse library of analogs. By systematically synthesizing and evaluating these compounds, researchers can build a comprehensive structure-activity relationship, ultimately leading to the discovery of more potent, selective, and safer drug candidates.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Chloro-7-iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Regulatory Compliance.

In the fast-paced environment of drug discovery and chemical synthesis, the lifecycle of a reagent extends beyond its use in a reaction. The final, and arguably most critical, phase is its safe and compliant disposal. 4-Chloro-7-iodoquinazoline, a halogenated heterocyclic compound, serves as a valuable building block in medicinal chemistry. However, its disposal demands a meticulous and informed approach to protect laboratory personnel and the environment. This guide provides a procedural, step-by-step plan for the proper disposal of 4-Chloro-7-iodoquinazoline, grounded in established safety protocols and regulatory standards.

Understanding the Hazard Profile of 4-Chloro-7-iodoquinazoline

A thorough understanding of the hazards associated with a chemical is the foundation of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for 4-Chloro-7-iodoquinazoline is not always readily available, data from suppliers and analogous compounds provide a clear hazard profile.[1][2]

Based on available information, 4-Chloro-7-iodoquinazoline is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

The presence of chloro and iodo functional groups places this compound in the category of halogenated organic compounds .[3] These substances can be toxic and persistent in the environment if not disposed of correctly.[4][5] Combustion of such compounds may also lead to the formation of highly toxic and corrosive gases.[3][6] Therefore, under no circumstances should 4-Chloro-7-iodoquinazoline or materials contaminated with it be disposed of via standard trash or down the drain.[7]

Core Principles of Disposal: Segregation and Containment

The cornerstone of proper chemical waste management lies in two fundamental principles: segregation and containment . Commingling incompatible waste streams can lead to dangerous chemical reactions, while improper containment can result in spills and exposure.

Waste Stream Segregation

4-Chloro-7-iodoquinazoline waste must be collected as halogenated organic waste . It is crucial to keep it separate from non-halogenated organic waste to facilitate proper treatment and reduce disposal costs.[5] Mixing these waste streams can complicate the disposal process, as halogenated compounds often require high-temperature incineration at specialized facilities.

Table 1: Waste Segregation for 4-Chloro-7-iodoquinazoline

Waste TypeAppropriate Waste StreamIncompatible With
Pure or unreacted 4-Chloro-7-iodoquinazolineHalogenated Organic SolidsNon-halogenated organics, strong acids, strong bases, oxidizing agents
Solutions of 4-Chloro-7-iodoquinazoline in organic solventsHalogenated Organic Liquids (if solvent is halogenated) or Non-halogenated Organic Liquids (if solvent is non-halogenated, but must be clearly labeled as containing halogenated material)Aqueous solutions, strong acids, strong bases, oxidizing agents
Contaminated labware (e.g., pipette tips, gloves, weigh boats)Solid Hazardous Waste (clearly labeled as contaminated with 4-Chloro-7-iodoquinazoline)General laboratory trash

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 4-Chloro-7-iodoquinazoline, from the point of generation to final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or other chemical-resistant gloves are mandatory.[8]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: All handling of solid 4-Chloro-7-iodoquinazoline and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

Step 2: Waste Collection and Container Selection
  • Solid Waste: Collect unreacted or waste 4-Chloro-7-iodoquinazoline in a dedicated, sealable, and clearly labeled hazardous waste container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Liquid Waste: If disposing of solutions, use a designated container for halogenated organic liquid waste. Ensure the container material is compatible with the solvent used.

  • Contaminated Materials: All disposable materials that have come into contact with 4-Chloro-7-iodoquinazoline (e.g., gloves, weigh paper, pipette tips) must be considered hazardous waste. Collect these in a separate, clearly labeled, and sealed plastic bag or container designated for solid hazardous waste.

Step 3: Labeling the Waste Container

Proper labeling is a critical regulatory requirement.[10] The waste container must be labeled as soon as the first drop of waste is added. The label should include:

  • The words "Hazardous Waste "

  • The full chemical name: "4-Chloro-7-iodoquinazoline "

  • The approximate quantity of the waste

  • The date the waste was first added to the container

  • The relevant hazard pictograms (e.g., exclamation mark for irritant).[2]

Step 4: Storage of Waste

Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of waste generation. The SAA should be a secondary containment bin to prevent the spread of material in case of a leak. Store the container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[11][12]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood SolidWaste Collect Solid Waste (Pure compound, contaminated items) FumeHood->SolidWaste LiquidWaste Collect Liquid Waste (Solutions) FumeHood->LiquidWaste Segregate Segregate as 'Halogenated Organic Waste' SolidWaste->Segregate LiquidWaste->Segregate Container Use Compatible, Sealed Hazardous Waste Container Segregate->Container Label Label Container Immediately ('Hazardous Waste', Chemical Name, Date, Hazards) Container->Label SAA Store in Designated Satellite Accumulation Area (SAA) Label->SAA SecondaryContainment Use Secondary Containment SAA->SecondaryContainment EHS Contact Environmental Health & Safety (EHS) for Waste Pickup SecondaryContainment->EHS Pickup Follow EHS Instructions for Packaging and Handover EHS->Pickup

Caption: Workflow for the safe disposal of 4-Chloro-7-iodoquinazoline.

Step 5: Arranging for Final Disposal

Do not attempt to neutralize 4-Chloro-7-iodoquinazoline in the lab without a validated and approved protocol from your institution's Environmental Health and Safety (EHS) department. The reactivity of halogenated quinazolines with nucleophiles means that improper neutralization attempts could lead to uncontrolled reactions or the generation of unknown, potentially more hazardous byproducts.[13][14]

Once the waste container is full or has been in storage for the maximum allowable time per institutional and local regulations, contact your EHS department to arrange for a waste pickup. Provide them with a complete and accurate description of the waste.

Conclusion: A Commitment to Safety

The proper disposal of 4-Chloro-7-iodoquinazoline is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and professional responsibility. By adhering to the principles of segregation, containment, and regulatory compliance, researchers can ensure that the final step in the lifecycle of this chemical is handled with the same level of precision and care as its application in the pursuit of scientific discovery.

References

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Navigating the Synthesis Frontier: A Guide to Personal Protective Equipment for 4-Chloro-7-iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher navigating the complex landscapes of drug discovery and organic synthesis, the introduction of novel building blocks like 4-Chloro-7-iodoquinazoline presents both exciting opportunities and critical safety challenges. This potent intermediate, a cornerstone in the development of targeted therapeutics, demands a meticulous and informed approach to laboratory handling. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for personal protective equipment (PPE) selection, operational protocols, and disposal strategies, ensuring that your innovative work is built on an unwavering foundation of safety.

Hazard Profile of 4-Chloro-7-iodoquinazoline: An Evidence-Based Assessment

Understanding the causality behind safety protocols begins with a thorough analysis of the compound's known and potential hazards. While comprehensive toxicological data for 4-Chloro-7-iodoquinazoline is not fully established, information from Safety Data Sheets (SDS), and data on structurally similar halogenated quinazolines, allows for a robust risk assessment.

Key Hazard Identifiers:

  • CAS Number: 202197-78-2

  • Molecular Formula: C₈H₄ClIN₂

  • Physical Form: Pale-yellow to yellow-brown solid[1]

GHS Hazard Statements for 4-Chloro-7-iodoquinazoline and Analogs: [1][2][3][4]

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

While a specific Occupational Exposure Limit (OEL) has not been established for 4-Chloro-7-iodoquinazoline, the known irritant properties and the potential for quinoline derivatives to exhibit higher toxicity, including carcinogenicity, necessitate a conservative approach to exposure control.[5][6] The primary routes of exposure are inhalation of the powdered solid, dermal contact, and eye contact.

The Core of Protection: Selecting Your Personal Protective Equipment

A multi-layered PPE strategy is essential to mitigate the identified risks. The following recommendations are based on a synthesis of regulatory guidelines and best practices for handling potent, powdered chemical compounds.

Hand Protection: The First Line of Defense

Given that 4-Chloro-7-iodoquinazoline is a skin irritant, selection of appropriate gloves is critical. The choice of glove material should be based on resistance to halogenated aromatic hydrocarbons.

Glove MaterialSuitability for Halogenated AromaticsKey Considerations
Viton® Good Excellent resistance to chlorinated and aromatic solvents, but can be expensive and may have reduced dexterity.[7]
Butyl Rubber Good High permeation resistance to a wide range of hazardous chemicals, including ketones and esters. However, they have poor resistance to halogenated hydrocarbons.[7][8]
Nitrile Poor to Fair While excellent for general laboratory use and resistant to some solvents and oils, nitrile gloves offer poor resistance to halogenated and aromatic hydrocarbons.[7][9] They are not recommended for prolonged contact.
Neoprene Poor Generally not recommended for use with halogenated and aromatic hydrocarbons.[8]

Operational Protocol for Hand Protection:

  • Double Gloving: For all handling operations, wearing two pairs of nitrile gloves is the minimum recommendation. For extended procedures or when handling larger quantities, an inner nitrile glove with an outer Viton® or butyl rubber glove is advised.

  • Glove Integrity: Always inspect gloves for tears or punctures before use.

  • Regular Changes: Change gloves immediately if contamination is suspected, and at regular intervals during prolonged procedures.

Eye and Face Protection: Shielding from Particulate Hazards

The solid, powdered nature of 4-Chloro-7-iodoquinazoline presents a significant risk of eye irritation from airborne particles.

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields.

  • Recommended for Powder Handling: Chemical splash goggles that provide a complete seal around the eyes.

  • Enhanced Protection: A full-face shield worn over safety goggles is required when handling larger quantities or when there is a significant risk of dust generation.

Respiratory Protection: Preventing Inhalation Exposure

Given that 4-Chloro-7-iodoquinazoline is a respiratory irritant and lacks a defined OEL, a cautious approach to respiratory protection is mandatory, especially when handling the powder outside of a contained system.

Workflow for Respiratory Protection Selection:

Respiratory Protection Workflow start Start: Assess Task weighing Weighing or Transferring Powder? start->weighing in_hood Is the operation in a certified chemical fume hood? weighing->in_hood Yes spill Is there a potential for a large spill or aerosol generation? weighing->spill No n95 N95 Respirator (Minimum for nuisance dust) in_hood->n95 Yes half_mask Half-mask elastomeric respirator with Organic Vapor (OV) cartridges and P100 particulate filters. in_hood->half_mask No full_face Full-face elastomeric respirator with OV/P100 cartridges or PAPR. spill->half_mask No spill->full_face Yes

Caption: Decision workflow for selecting appropriate respiratory protection.

Respirator Cartridge Selection:

  • Organic Vapor (OV): Designated by the color black , these cartridges are necessary to protect against the organic chemical nature of the quinazoline backbone.

  • P100 Particulate Filter: This filter is 99.97% efficient at removing airborne particles and is essential when handling the powdered form of the compound. Combination OV/P100 cartridges are readily available.

A formal respirator fit test is required for all users of tight-fitting elastomeric respirators to ensure a proper seal.

Protective Clothing: A Barrier Against Contamination
  • Laboratory Coat: A standard lab coat is the minimum requirement.

  • Chemical-Resistant Apron: When handling larger quantities or during procedures with a high risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Disposable Gowns: For extensive work or in the event of a spill, disposable chemical-resistant gowns provide a higher level of protection.

Operational Plan: Safe Handling from Receipt to Use

A robust safety plan extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • The storage temperature should be between 2-8°C.[1]

  • Weighing and Aliquoting:

    • All handling of the solid compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

    • Use anti-static weigh boats and tools to prevent dispersal of the powder.

    • Have a spill kit readily accessible within the fume hood.

  • In-Reaction Use:

    • When adding the compound to a reaction vessel, do so slowly and carefully to avoid creating dust.

    • Ensure all reaction glassware is properly secured and that the reaction is conducted in a well-ventilated fume hood.

Disposal Plan: Responsible Management of Halogenated Waste

4-Chloro-7-iodoquinazoline is a halogenated organic compound, and its waste must be managed as hazardous.

Waste Segregation and Container Selection:

  • Waste Stream: This compound must be disposed of as "Halogenated Organic Solid Waste." Do not mix with non-halogenated waste streams.[10][11]

  • Container: Use a designated, sealable, and clearly labeled hazardous waste container. Glass or high-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.[12][13] The container must be in good condition, with no leaks or corrosion.

Hazardous Waste Labeling: Under the Resource Conservation and Recovery Act (RCRA), all hazardous waste labels must include:[14][15][16]

  • The words "Hazardous Waste"

  • The full chemical name: "4-Chloro-7-iodoquinazoline"

  • The accumulation start date (the date the first waste is added to the container)

  • The generator's name and address

  • The appropriate EPA waste codes (consult your institution's Environmental Health and Safety department for specific codes)

  • A clear indication of the hazards (e.g., "Toxic," "Irritant")

Disposal Workflow:

Disposal Workflow start Start: Waste Generation segregate Segregate as 'Halogenated Organic Solid Waste' start->segregate container Select a compatible, sealable waste container (Glass or HDPE) segregate->container label Label container with all RCRA-required information container->label store Store in a designated satellite accumulation area label->store pickup Arrange for pickup by a licensed hazardous waste disposal company store->pickup

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.